molecular formula C14H11FO2 B1440375 4-(3-Fluorophenyl)-3-methylbenzoic acid CAS No. 1008773-96-3

4-(3-Fluorophenyl)-3-methylbenzoic acid

Cat. No.: B1440375
CAS No.: 1008773-96-3
M. Wt: 230.23 g/mol
InChI Key: IBGAPBDUMYRGEB-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAPBDUMYRGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673477
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008773-96-3
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(3-Fluorophenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and material science. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines confirmed identification with predictive methodologies and field-proven insights to offer a robust resource for researchers.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1008773-96-3 , belongs to the class of biphenyl carboxylic acids.[1] This structural motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3][4] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated biphenyls particularly attractive for the development of novel therapeutics.[4] This guide will cover the compound's identification, a proposed synthetic route based on established palladium-catalyzed cross-coupling reactions, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development.

PropertyValueSource/Method
CAS Number 1008773-96-3[1]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.23 g/mol Calculated
Synonym 3'-Fluoro-2-Methyl-[1,1'-biphenyl]-4-carboxylic acid[1]
Predicted Melting Point 170-185 °CBased on similar biphenyl carboxylic acids
Predicted Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterBased on structural analogs
Predicted pKa ~4.0-4.5Based on benzoic acid derivatives

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8] This approach offers high yields and tolerance to a wide range of functional groups. A plausible and efficient synthesis of this compound involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzoic acid with (3-fluorophenyl)boronic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product A 4-Bromo-3-methylbenzoic acid E This compound A->E + B (3-Fluorophenyl)boronic acid B->E + C Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) C->E D 1,4-Dioxane/Water D->E

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-methylbenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of ~2 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Structural Elucidation: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0-13.0Singlet (broad)1H-COOH
~7.9-8.1Multiplet2HAromatic protons ortho to -COOH
~7.2-7.6Multiplet4HAromatic protons of the fluorophenyl ring
~7.1-7.2Doublet1HAromatic proton para to -COOH
~2.4Singlet3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)Assignment
~167-170-COOH
~161-164 (d, J ≈ 245 Hz)C-F
~125-145Aromatic carbons
~20-CH₃
FT-IR (Fourier-Transform Infrared Spectroscopy)
Wavenumber (cm⁻¹)Assignment
~2500-3300 (broad)O-H stretch of carboxylic acid
~1680-1710C=O stretch of carboxylic acid
~1600, ~1450C=C aromatic ring stretches
~1200-1300C-O stretch
~1100-1200C-F stretch
Mass Spectrometry (MS)
m/zAssignment
~230.07[M]⁺ (Molecular Ion)
~213.07[M-OH]⁺
~185.08[M-COOH]⁺

Potential Applications in Research and Development

Biphenyl carboxylic acid derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceuticals: This scaffold is present in numerous drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics.[3] The specific substitution pattern of this compound makes it a valuable building block for creating new chemical entities with potentially improved efficacy and safety profiles.

  • Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.

  • Material Science: The rigid biphenyl core can be incorporated into polymers to create materials with high thermal stability and unique liquid crystalline properties.

Workflow for a Typical Application in Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a lead optimization campaign.

G A Synthesis of This compound B Amide Coupling with Amine Library A->B C Purification and Characterization B->C D In Vitro Biological Screening (e.g., enzyme inhibition, receptor binding) C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Optimization F Lead Candidate Selection E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound (CAS: 1008773-96-3) is a valuable chemical entity with significant potential in various scientific domains, particularly in drug discovery and material science. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic protocol via Suzuki-Miyaura coupling offers a reliable method for its preparation, and the predicted spectroscopic data provides a baseline for its characterization. As research into novel chemical scaffolds continues, compounds like this compound will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.

References

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

Sources

Spectroscopic Characterization of 4-(3-Fluorophenyl)-3-methylbenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for 4-(3-Fluorophenyl)-3-methylbenzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust, predicted spectroscopic profile. This analysis is supported by comparative data from structurally similar molecules to enhance the accuracy of the predictions. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Atom Numbering

The structural integrity of this compound is the foundation of its spectroscopic signature. To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the molecule have been systematically numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
COOH~12.0 - 13.0Singlet (broad)-1H
H2~8.0 - 8.2Singlet-1H
H6~7.9 - 8.1Doublet~8.01H
H5~7.4 - 7.6Doublet~8.01H
H2'~7.3 - 7.5Doublet of tripletsJ(H2'-H6') ≈ 8.0, J(H2'-F) ≈ 2.01H
H4'~7.1 - 7.3Triplet of doubletsJ(H4'-H5') ≈ 8.0, J(H4'-F) ≈ 9.01H
H5'~7.4 - 7.6Triplet~8.01H
H6'~7.5 - 7.7Doublet~8.01H
CH₃~2.3 - 2.5Singlet-3H
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, in the range of 12.0-13.0 ppm.

  • Protons on the Benzoic Acid Ring (H2, H5, H6):

    • H2: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded proton on this ring, appearing as a singlet due to the absence of adjacent protons.

    • H6 and H5: These protons form an AX spin system. H6, being ortho to the carboxylic acid group, will be more deshielded than H5. They are expected to appear as doublets with a typical ortho coupling constant of approximately 8.0 Hz.

  • Protons on the 3-Fluorophenyl Ring (H2', H4', H5', H6'):

    • The fluorine atom exerts both an inductive electron-withdrawing effect and a through-space coupling effect on the neighboring protons.

    • H2' and H4': These protons will exhibit coupling to the fluorine atom in addition to proton-proton coupling. H2' is expected to be a doublet of triplets, while H4' will likely be a triplet of doublets, with the larger coupling constant corresponding to the proton-proton coupling and the smaller to the proton-fluorine coupling.

    • H5' and H6': These protons are further from the fluorine and will primarily show proton-proton coupling, appearing as a triplet and a doublet, respectively.

  • Methyl Protons (CH₃): The methyl group protons are attached to an aromatic ring and will appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.3-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic nature of the attached functional groups.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C7 (COOH)~168 - 172
C3' (C-F)~160 - 164 (Doublet, ¹JCF ≈ 240-250 Hz)
C1~145 - 148
C4~140 - 143
C1'~138 - 141
C3~135 - 138
C5'~130 - 133 (Doublet, ³JCF ≈ 8-10 Hz)
C6~128 - 131
C5~126 - 129
C2~124 - 127
C6'~122 - 125 (Doublet, ³JCF ≈ 3-5 Hz)
C2'~115 - 118 (Doublet, ²JCF ≈ 21-23 Hz)
C4'~113 - 116 (Doublet, ²JCF ≈ 21-23 Hz)
C8 (CH₃)~20 - 23
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carboxylic Carbon (C7): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically between 168 and 172 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

    • C3': The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded.

    • The other carbons on the fluorophenyl ring (C2', C4', C5', C6') will exhibit smaller two- and three-bond couplings to the fluorine atom.

    • The quaternary carbons (C1, C3, C4, C1') will generally have lower intensities than the protonated carbons.

  • Methyl Carbon (C8): The methyl carbon will appear at the most upfield region of the spectrum, consistent with an sp³ hybridized carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (broad)Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (CH₃)2980 - 2850Stretching
Carboxylic Acid C=O1720 - 1680Stretching
Aromatic C=C1600 - 1450Stretching
C-O1320 - 1210Stretching
C-F1250 - 1000Stretching
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp peak between 1680 and 1720 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

  • Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

  • C=C Aromatic Stretches: Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

  • C-F Stretch: A strong absorption in the 1000-1250 cm⁻¹ region is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data
m/z ValuePredicted Identity
244[M]⁺ (Molecular Ion)
227[M - OH]⁺
199[M - COOH]⁺
184[M - COOH - CH₃]⁺
165[C₁₂H₉]⁺
115[C₆H₄F]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular weight of this compound (C₁₄H₁₁FO₂) is 244.1 g/mol . Therefore, the molecular ion peak is expected at m/z = 244.

  • Major Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH): A peak at m/z = 227 would correspond to the loss of the hydroxyl radical from the carboxylic acid group.

    • Loss of the carboxyl group (-COOH): A significant peak at m/z = 199 is expected from the cleavage of the carboxylic acid group.

    • Further Fragmentations: Subsequent losses of the methyl group and further fragmentation of the biphenyl system would lead to the other predicted peaks.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are standard, field-proven methodologies for the analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 16 ppm.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 240 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal and ratio it against the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Online NMR prediction tools such as NMRDB.org and ChemDoodle can provide useful estimations of NMR spectra.[1]

  • Databases like the NIST Chemistry WebBook provide extensive spectroscopic data for a wide range of compounds, which can be used for compar

Sources

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Fluorinated Biaryl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] When combined with a carboxylic acid, this scaffold provides a critical anchor for binding to biological targets through hydrogen bonding and ionic interactions. The strategic incorporation of fluorine into this framework represents a powerful approach in modern drug design, offering a tool to fine-tune physicochemical and pharmacokinetic properties. Judicious placement of fluorine can profoundly impact a molecule's acidity, lipophilicity, and metabolic stability, ultimately influencing its efficacy, safety profile, and viability as a drug candidate.[2]

This guide provides a detailed exploration of the core physical and chemical properties of fluorinated biaryl carboxylic acids. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these properties and provide field-proven, self-validating experimental protocols for their accurate determination.

The "Fluorine Effect": Modulating Core Physicochemical Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its transformative effects in drug design.[2][3]

Fluorine_Effects cluster_properties Physicochemical Property Modulation FBC Fluorinated Biaryl Carboxylic Acid pKa Acidity (pKa) FBC->pKa Strong Inductive Effect Lowers pKa LogP Lipophilicity (LogP) FBC->LogP Complex Effects Can Increase or Decrease Stability Metabolic Stability FBC->Stability C-F Bond Strength Blocks CYP450 Oxidation pKa->LogP Ionization state affects partitioning

Caption: The strategic impact of fluorination on key drug-like properties.

Acidity (pKa)

The ionization state of a carboxylic acid, dictated by its pKa, is fundamental to its solubility, membrane permeability, and target binding. The powerful electron-withdrawing inductive effect of fluorine significantly influences the acidity of the carboxylic acid group.

  • Causality: By placing fluorine on the biaryl scaffold, the electron density is pulled away from the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, making the proton more easily donated. The result is a lower pKa value, indicating a stronger acid.[4] This effect is distance-dependent, being most pronounced when fluorine is positioned ortho to the ring linkage or the carboxylic acid itself. This modulation of pKa can be a critical tool for optimizing a drug's absorption and distribution characteristics.[5][6] While pKa values for many perfluorinated carboxylic acids are very low (some estimated near -0.5 to 2.8), the effect in drug-like molecules is typically more subtle and tunable.[7][8][9]

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is more complex than its effect on acidity.[10]

  • The Dichotomy of Fluorine: A single fluorine substitution for hydrogen often leads to a slight increase in lipophilicity (LogP).[3] However, introducing multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity. This is because while the individual C-F bond is lipophilic, the accumulation of highly polarized C-F bonds can reduce the molecule's overall affinity for nonpolar environments.

  • LogP vs. LogD: It is crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, typically 7.4 for physiological relevance).[11] Since fluorination lowers the pKa of the carboxylic acid, the molecule will be more ionized at pH 7.4. This increased ionization leads to a lower LogD₇.₄, enhancing aqueous solubility despite a potentially higher LogP of the neutral form.

Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2] Many drug candidates fail due to rapid clearance by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[12]

  • Metabolic Blocking: The C-F bond is exceptionally strong (~485 kJ/mol for sp³ C) compared to a C-H bond (~414 kJ/mol).[3] Replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom effectively blocks the CYP enzymes from performing hydroxylation at that position.[13][14] This increases the molecule's half-life in the body, potentially leading to improved bioavailability and a more sustained therapeutic effect.[15] While the C-F bond is highly stable, it's important to note that under certain enzymatic conditions, defluorination can occur, a factor that must be considered during development.[16]

PropertyGeneral Effect of FluorinationRationale for Drug Development Professionals
Acidity (pKa) Decrease (Stronger Acid)Optimizes solubility and absorption by controlling the ionization state at physiological pH.[6]
Lipophilicity (LogD₇.₄) Generally DecreaseEnhances aqueous solubility for formulation and distribution, while maintaining sufficient lipophilicity for membrane permeation.[17]
Metabolic Stability IncreaseBlocks oxidation by CYP enzymes, increasing drug half-life and bioavailability.[3][13]

Experimental Protocols for Property Determination

The following protocols represent robust, self-validating methods for determining the key physicochemical properties of fluorinated biaryl carboxylic acids.

Protocol 1: Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the acid dissociation constant.[18]

  • Expertise & Rationale: Potentiometric titration is a gold-standard method because it provides a direct thermodynamic measurement. The choice of a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility, but it's critical to then extrapolate the apparent pKa (pKaapp) back to a wholly aqueous environment using established methods like the Yasuda-Shedlovsky plot.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 20 mL) of a suitable co-solvent (e.g., methanol), ensuring complete dissolution. Add a known volume of 0.15 M KCl solution to maintain constant ionic strength.[18]

  • System Setup: Place the solution in a jacketed titration vessel maintained at 25°C. Use a magnetic stirrer for continuous mixing. Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Immerse the calibrated pH electrode and the tip of a calibrated burette containing standardized 0.1 M NaOH into the solution.[18]

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.[19]

  • Validation: Run a blank titration (without the test compound) to correct for any acidity from the solvent system. Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[20]

  • Expertise & Rationale: The critical, and often overlooked, step in this protocol is the mutual pre-saturation of the n-octanol and water phases. This prevents volume changes during the experiment due to the partial miscibility of the two solvents, ensuring the equilibrium measurement is accurate. Analysis by a high-sensitivity method like HPLC is essential for accurately quantifying concentrations in both phases, which can differ by several orders of magnitude.[21]

LogP_Workflow start Start prep 1. Solvent Pre-saturation (n-octanol + water) start->prep dissolve 2. Dissolve Compound in one phase prep->dissolve partition 3. Mix Phases & Equilibrate (Shake for 24h) dissolve->partition separate 4. Separate Phases (Centrifugation) partition->separate analyze 5. Quantify Concentration in each phase (HPLC) separate->analyze calculate 6. Calculate LogP Log([C]octanol / [C]water) analyze->calculate end End calculate->end

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Vigorously mix equal volumes of n-octanol and buffer (typically phosphate-buffered saline at pH 7.4 for LogD determination) in a large separation funnel for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration not exceeding 10 mM to avoid aggregation.

  • Partitioning: In a screw-cap vial, combine a precise volume of the compound's n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).

  • Equilibration: Agitate the vial on a mechanical shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 30 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP (or LogD) using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).[22]

  • Validation: Perform the experiment with at least three different starting concentrations to ensure the LogP value is independent of concentration. For fluorinated compounds specifically, ¹⁹F NMR can be a powerful alternative quantification method, as it is highly sensitive and specific to the fluorinated analyte.[23]

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes

This in vitro assay is a cornerstone of early ADME testing, providing a measure of a compound's intrinsic clearance by major drug-metabolizing enzymes.[24][25]

  • Expertise & Rationale: The liver is the primary site of drug metabolism. Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH, which provides the reducing equivalents necessary for CYP enzyme function. A control incubation without NADPH is essential to distinguish enzymatic degradation from chemical instability. The rate of disappearance of the parent compound over time is used to calculate its metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[26]

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time Course Sampling A Pre-warm: Test Compound + Microsomes + Buffer B Initiate Reaction: Add NADPH T0 T = 0 min B->T0 T5 T = 5 min T15 T = 15 min T30 T = 30 min T60 T = 60 min Quench Quench Reaction (e.g., Acetonitrile) T60->Quench Analyze Analyze by LC-MS/MS (Quantify remaining compound) Quench->Analyze Calculate Calculate t½ and Cl_int Analyze->Calculate

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the test compound (final concentration typically 1 µM) in buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of Human Liver Microsomes (HLMs) (final concentration 0.5 mg/mL) in the same buffer. Prepare a solution of the NADPH regenerating system (or NADPH itself, final concentration 1 mM).

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound solution. Include a "+NADPH" group and a "-NADPH" control group for each compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound and enzymes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to the "+NADPH" wells. Add buffer to the "-NADPH" wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot (k) is the elimination rate constant. The half-life (t₁/₂) is calculated as 0.693/k.

Conclusion

Fluorinated biaryl carboxylic acids are a compound class of significant interest in drug discovery. The strategic incorporation of fluorine is not merely an act of substitution but a precise tool for rational drug design. By understanding the causal relationships between fluorination and key physicochemical properties—acidity, lipophilicity, and metabolic stability—researchers can better predict and optimize the ADME profile of new chemical entities. The rigorous and self-validating experimental protocols outlined in this guide provide the framework for generating high-quality, reliable data to support the advancement of promising drug candidates from discovery to clinical development.

References

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • National Institutes of Health (NIH). (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Organic Chemistry Portal. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
  • National Institutes of Health (NIH). (2007). The pKa Distribution of Drugs: Application to Drug Discovery.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ACS Publications. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates.
  • PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids.
  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • PubMed Central. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Chemaxon. (n.d.). LogP and logD calculations.
  • ResearchGate. (2025). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives.
  • National Institutes of Health (NIH). (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated....
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.
  • PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Unnamed Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • Langmuir. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).
  • PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Biaryl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of biaryl benzoic acid derivatives, a class of compounds holding immense promise in modern drug discovery. We will navigate the core principles of their design, the nuances of their synthesis, and the critical evaluation of their structure-activity relationships (SAR). This document is crafted not as a rigid protocol, but as a dynamic framework to empower researchers to rationally design and synthesize novel chemical entities with therapeutic potential.

The Biaryl Benzoic Acid Motif: A Privileged Scaffold in Medicinal Chemistry

The biaryl moiety, characterized by two directly connected aromatic rings, is a cornerstone in the design of bioactive molecules. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. When coupled with a benzoic acid functionality, which can act as a key hydrogen bond donor/acceptor or a handle for further derivatization, the resulting biaryl benzoic acid scaffold becomes a powerful platform for drug development. These derivatives have found applications in diverse therapeutic areas, including oncology, inflammation, and metabolic diseases.[1]

The strategic importance of this scaffold lies in its ability to mimic or disrupt protein-protein interactions, fit into well-defined hydrophobic pockets of enzymes, and present functional groups in a pre-organized manner to engage with specific residues in a binding site.

Navigating the Synthetic Landscape: The Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)–C(sp²) bond in biaryl systems is a formidable challenge in organic synthesis. Among the various methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for this transformation.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides make it the workhorse for generating libraries of biaryl compounds.[3]

The Catalytic Cycle: A Symphony of Elementary Steps

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step. Subsequently, transmetalation occurs, where the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Field-Proven Experimental Protocol: Synthesis of a Representative Biaryl Benzoic Acid

This protocol details the synthesis of a generic biaryl benzoic acid derivative via a Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates.[3]

Materials:

  • Aryl Halide (e.g., 4-bromo-3-methylbenzoic acid) (1.0 equiv)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.02 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl benzoic acid derivative.

Self-Validation: The success of the reaction is validated by the complete consumption of the starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the biaryl product. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR): Decoding the Molecular Language of Potency and Selectivity

The rational design of potent and selective drug candidates hinges on a thorough understanding of the structure-activity relationship (SAR). This involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Case Study 1: Biaryl Amide Inhibitors of the PD-1/PD-L1 Interaction

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of significant therapeutic interest. The biaryl scaffold plays a crucial role in these inhibitors, providing a hydrophobic core that interacts with a deep hydrophobic cleft in the PD-L1 protein.[5]

PD1_PDL1_Inhibition cluster_TCell T-Cell cluster_TumorCell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction (Immune Suppression) Biaryl_Inhibitor Biaryl Benzoic Acid Derivative Biaryl_Inhibitor->PDL1 Binding & Inhibition

Figure 2: Inhibition of the PD-1/PD-L1 interaction by a biaryl derivative.

Table 1: SAR of Biaryl Amide PD-1/PD-L1 Inhibitors

R¹ (Aryl Group)R² (Linker)R³ (Tail Group)IC₅₀ (nM)Key Interactions
PhenylMethoxy2-amino-2-methyl-propan-1-ol16.3π-π stacking with Tyr56 of PD-L1.[6]
2-FluorophenylMethoxy2-amino-2-methyl-propan-1-ol10.2Enhanced π-π stacking.
ThienylMethoxy2-amino-2-methyl-propan-1-ol25.1Tolerated, but slightly less potent.
PhenylEthoxy2-amino-2-methyl-propan-1-ol18.5Linker modification has a minor impact.
PhenylMethoxy(S)-2-aminopropan-1-ol35.8Stereochemistry of the tail group is critical for optimal hydrogen bonding.

Data is illustrative and based on trends reported in the literature.[6][7]

The SAR data reveals that the aryl group (R¹) engages in a crucial π-π stacking interaction with Tyr56 of the PD-L1 protein.[5] Modifications that enhance this interaction, such as the introduction of a fluorine atom, can improve potency. The tail group (R³) is responsible for forming key hydrogen bond interactions with the protein, and its stereochemistry is critical for optimal binding.[5]

Case Study 2: Biphenyl Benzoic Acid Derivatives as β₃-Adrenergic Receptor Agonists

The β₃-adrenergic receptor (β₃-AR) is a promising target for the treatment of overactive bladder (OAB). A series of biphenyl benzoic acid derivatives have been identified as potent and selective β₃-AR agonists.[8][9]

Table 2: SAR of Biphenyl Benzoic Acid β₃-AR Agonists

R¹ (Terminal Phenyl Ring)R² (Linker)R³ (Amine Moiety)EC₅₀ (nM)Key Observations
3-ChlorophenylEthoxy(R)-2-amino-1-phenylethanol5.6Introduction of a methyl group at the α-position of the phenethylamine moiety enhances potency.[8]
3-PyridylEthoxy(R)-2-amino-1-phenylethanol3.2Replacement of the 3-chlorophenyl with a 3-pyridyl ring improves potency and adjusts lipophilicity.[8]
3-ChlorophenylPropoxy(R)-2-amino-1-phenylethanol8.9Longer linkers are generally less tolerated.
3-ChlorophenylEthoxy(S)-2-amino-1-phenylethanol>1000Stereochemistry of the amine moiety is crucial for activity.
3-CyanophenylEthoxy(R)-2-amino-1-phenylethanol4.1Electron-withdrawing groups on the terminal phenyl ring are well-tolerated.

Data is illustrative and based on trends reported in the literature.[8][9]

The SAR studies on this series of compounds revealed that modifications to the terminal phenyl ring (R¹), the linker (R²), and the amine moiety (R³) all significantly impact potency and selectivity.[8] Notably, the introduction of a methyl group at the alpha-position of the phenethylamine moiety and the replacement of the 3-chlorophenyl with a 3-pyridyl ring led to a significant enhancement in potency.[8]

Conclusion: A Future Forged in Rational Design

The journey from a conceptual molecular design to a clinically viable drug candidate is long and arduous. However, a deep understanding of synthetic methodologies, coupled with a rigorous and iterative approach to SAR, provides a clear roadmap for navigating this complex landscape. The biaryl benzoic acid scaffold, with its inherent versatility and proven track record, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. As our understanding of disease biology deepens and our synthetic toolkit expands, the rational design and synthesis of new biaryl benzoic acid derivatives will play an ever-more critical role in addressing unmet medical needs.

References

  • Gao, Y., et al. (2021). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. [Link]

  • Li, J., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers, 10(20), 5022-5028. [Link]

  • Mandal, S., et al. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Tetrahedron Letters, 55(30), 4144-4147. [Link]

  • Imanishi, M., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 3925–3939. [Link]

  • Imanishi, M., et al. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry, 51(6), 1925–1944. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Li, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16753–16771. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Imanishi, M., et al. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II. Journal of Medicinal Chemistry. [Link]

  • Dai, H., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry, 49, 116439. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Hornillos, V., et al. (2013). A Palladium-Catalyzed Direct Cross-Coupling of Aryl Chlorides with a Wide Range of (Hetero)aryl Lithium Compounds. Organic Letters, 15(19), 5114–5117. [Link]

  • Wu, Q., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. European Journal of Medicinal Chemistry, 225, 113801. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3438. [Link]

  • Reddy, L. V., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(5), 1855–1867. [Link]

  • Glass, M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6529–6535. [Link]

  • Kim, J., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(11), 2949. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

Sources

A Technical Guide to Determining the Solubility of 4-(3-Fluorophenyl)-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers to determine the solubility of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a substituted aromatic carboxylic acid, in various organic solvents. While specific solubility data for this compound is not readily published, this paper outlines the fundamental principles of solubility, provides a rationale for solvent selection, and details a robust, self-validating experimental protocol—the shake-flask method—for accurate solubility measurement. This document is designed to empower scientists in pharmaceutical development and organic chemistry with the theoretical knowledge and practical methodology required to generate reliable solubility profiles.

Introduction: The Significance of Solubility

In drug development, the ability of a compound to dissolve in a solvent is a pivotal physical property.[1] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, diminished therapeutic effect.[3] this compound, as a molecule of interest, possesses structural features—a carboxylic acid group, a fluorinated phenyl ring, and a methyl group—that create a unique polarity profile, influencing its interaction with different solvents.[4] Understanding its solubility is crucial for applications ranging from reaction chemistry and purification by recrystallization to the development of final drug formulations. This guide provides the necessary tools to systematically evaluate this critical parameter.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.[6] The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.[6]

Key Molecular Features and Their Impact:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents like alcohols.[7]

  • Biphenyl and Methyl Groups: The core structure, consisting of two phenyl rings and a methyl group, is predominantly nonpolar and hydrophobic.[5] This large nonpolar component will favor solubility in nonpolar or moderately polar organic solvents.[5][7][8]

  • Fluorine Atom (-F): The electronegative fluorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to its non-fluorinated analog. However, it is a weak hydrogen bond acceptor and does not dramatically increase solubility in protic solvents.

The overall polarity is a balance between the polar carboxylic acid group and the larger, non-polar organic structure. Therefore, it is expected that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents such as alcohols, ketones, and ethers.[5][7][8]

Rationale for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Organic Solvents for Solubility Testing

Solvent ClassExample SolventsRationale for InclusionExpected Solubility Trend
Protic Polar Methanol, EthanolCapable of hydrogen bonding with the carboxylic acid group.High
Aprotic Polar Acetone, AcetonitrileCan accept hydrogen bonds and have significant dipole moments.Moderate to High
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately polar, can act as hydrogen bond acceptors.[5][7][8]Moderate
Esters Ethyl AcetatePossesses both polar (ester group) and nonpolar (alkyl chains) characteristics.Moderate
Chlorinated Dichloromethane (DCM)Aprotic and of moderate polarity.Low to Moderate
Hydrocarbons Toluene, HexaneNonpolar solvents, interacting primarily through weak van der Waals forces.[5]Low

Experimental Protocol: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9][10]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid This compound to a vial. B 2. Add a known volume of the selected organic solvent. A->B C 3. Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Allow solution to settle. C->D E 5. Centrifuge or filter (e.g., 0.45 µm PTFE filter) to remove undissolved solid. D->E F 6. Extract a clear aliquot of the supernatant. E->F G 7. Quantify concentration using a validated analytical method (e.g., HPLC-UV). F->G

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of the Suspension: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[9] Record the approximate amount added.

  • Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.[11][12] The time to reach equilibrium can vary, so it is advisable to test multiple time points (e.g., 24h, 48h, 72h) in initial experiments to confirm that the concentration is no longer changing.[9]

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vial or filter a portion of the solution through a 0.45 µm syringe filter.[12][13] Filtration may lead to underestimation if the compound adsorbs to the filter material, while centrifugation may overestimate if fine particles remain suspended.[13] The choice should be validated.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.[1][13][14] A calibration curve must be prepared using standards of known concentrations of this compound to ensure accurate quantification.[15] The concentration of the saturated solution is then calculated by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table. This allows for easy comparison of the compound's behavior across different solvent classes.

Table 2: Template for Reporting Solubility Data

SolventSolvent ClassTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)
MethanolProtic Polar25[Experimental Value][Calculated Value]
AcetoneAprotic Polar25[Experimental Value][Calculated Value]
Ethyl AcetateEster25[Experimental Value][Calculated Value]
TolueneHydrocarbon25[Experimental Value][Calculated Value]
[Other Solvents][Class]25[Experimental Value][Calculated Value]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar aromatic carboxylic acids, such as benzoic acid, should be used for guidance.

  • Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[16][17][18] Prolonged or repeated exposure may cause organ damage.[16][18]

  • Precautions: Always handle this compound in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18][19] Avoid breathing dust.[16][18] Wash hands thoroughly after handling.[16][18][19]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[16]

Conclusion

This guide provides a robust framework for determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with a validated experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The presented shake-flask method, coupled with HPLC analysis, represents a self-validating system that ensures the scientific integrity of the results.

References

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Institute of Science, Nagpur.
  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Redox. (2022).
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids.
  • Fisher Scientific. (2012).
  • ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Unknown.
  • PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid.
  • PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • OpenStax. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement.
  • Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoic acid.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • AAT Bioquest. (2022).
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (2024).
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Nature Communications. (2020).
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • YouTube. (2023). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Echemi. (2023).
  • Knowledge UChicago. (2021).
  • Alpha Resources. (2021).
  • Daikin Chemicals. (2018).
  • Wikipedia. (n.d.). m-Toluic acid.
  • NIST. (n.d.). Benzoic acid, 4-methyl-.
  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ChemBK. (n.d.). 4-Methylbenzoic acid.

Sources

X-ray crystallography of substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Biphenyl Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theory, practice, and nuanced challenges associated with determining the three-dimensional structures of substituted biphenyl carboxylic acids using single-crystal X-ray diffraction. Moving beyond rote protocols, this document emphasizes the causality behind experimental decisions, offering field-proven insights to navigate the complexities inherent to this important class of molecules.

The Structural Dichotomy: Understanding the Molecule

Substituted biphenyl carboxylic acids present a fascinating crystallographic challenge rooted in their dual structural nature. Success in structure determination begins with a firm grasp of the two key motifs that govern their solid-state behavior: the conformationally flexible biphenyl core and the rigidly predictable carboxylic acid dimer.

  • The Biphenyl Core and Rotational Freedom: The central C-C single bond connecting the two phenyl rings is not a fixed pivot. Rotation around this bond gives rise to a spectrum of conformations, defined by the torsion angle. In the gas phase, biphenyl itself adopts a twisted conformation with a torsion angle of approximately 45° to minimize steric repulsion between the ortho-hydrogens.[1][2] In the crystalline state, however, this angle is highly sensitive to the influence of intermolecular interactions and the steric demands of substituents.[1][3] The energy barrier to rotation is relatively low, meaning that multiple conformations can be energetically accessible, often leading to polymorphism or conformational disorder within the crystal lattice.[4][5] Ortho-substituents dramatically increase the rotational barrier, potentially leading to stable, resolvable atropisomers whose chirality is a direct result of hindered rotation.[2]

  • The Carboxylic Acid and Supramolecular Control: In stark contrast to the flexible core, the carboxylic acid functional group is a powerful and reliable director of crystal packing. It almost invariably forms a robust, planar, centrosymmetric hydrogen-bonded dimer with a neighboring molecule.[6][7] This supramolecular synthon is one of the most predictable interactions in crystal engineering.[8] Understanding this dominant interaction is crucial, as it effectively creates a larger, more rigid building block around which the more flexible biphenyl moieties must arrange themselves.

The Path to a Diffracting Crystal: Strategy and Causality

The rate-limiting step in any crystallographic analysis is obtaining a high-quality single crystal suitable for diffraction. For biphenyl carboxylic acids, this requires a strategy that balances the solubility imparted by the organic framework with the ordering influence of the hydrogen-bonding groups.

Solvent Selection: A Balancing Act

The choice of solvent is the most critical parameter. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize slowly upon cooling.

  • Polar, Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These solvents can effectively solvate the carboxylic acid group, potentially disrupting the formation of the crucial hydrogen-bonded dimer in solution. However, they are often excellent at dissolving the compound. A common technique is to dissolve the compound in a minimal amount of a hot alcohol and then slowly add a less-polar anti-solvent like water to induce crystallization.[9][10]

  • Polar, Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These are often good starting points. They provide sufficient polarity to dissolve the molecule without directly competing for the carboxylic acid's hydrogen bonds.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Generally, these are poor solvents unless the biphenyl core is heavily substituted with lipophilic groups. They are more commonly used as anti-solvents in layering techniques.

Crystallization Methodologies

There are no universal techniques, and experimentation is key.[11] Slow, controlled growth is paramount to avoid twinning or aggregation.[11]

Method Description Causality & Rationale for Biphenyl Carboxylic Acids
Slow Evaporation The solvent is allowed to evaporate slowly from a loosely covered vial, gradually increasing the solute concentration to the point of crystallization.Simple and often effective. Best with solvents of moderate volatility (e.g., ethanol/water, toluene). Very volatile solvents like acetone or DCM may evaporate too quickly, leading to poor quality microcrystals.[11]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "reservoir" of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.This is a highly controlled method that often yields the best crystals. A common setup is dissolving the compound in THF or acetone and using hexane or ether as the anti-solvent in the reservoir.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another.An excellent method for compounds that are sparingly soluble. For example, a solution in dichloromethane can be layered with hexane.
Thermal Gradient A saturated solution is slowly cooled over hours or days. A programmable heating block or a simple Dewar flask can be used to control the cooling rate.This method leverages the temperature dependence of solubility and is highly reproducible. Slow cooling is essential to allow molecules sufficient time to organize into a well-ordered lattice.
Protocol 1: Vapor Diffusion Crystallization
  • Preparation: Dissolve 5-10 mg of the purified substituted biphenyl carboxylic acid in 0.5 mL of a suitable solvent (e.g., acetone) in a small, narrow vial (e.g., a 2 mL HPLC vial).

  • Reservoir Setup: Add 2-3 mL of a volatile anti-solvent (e.g., hexane) to a larger glass jar or beaker.

  • Incubation: Place the open vial containing the compound solution inside the larger jar. Ensure the solvent levels are such that the reservoir cannot spill into the vial.

  • Sealing: Seal the larger jar tightly with a lid or parafilm. Store in a vibration-free location at a constant temperature.

  • Monitoring: Crystals should appear within a few days to a week. Do not disturb the setup until well-formed crystals of 0.1-0.3 mm are observed.[11]

From Crystal to Data: The Diffraction Experiment

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern contains the information needed to determine the molecular structure.

The overall workflow from obtaining a crystal to validating the structure is a systematic process.

G cluster_exp Experimental Phase cluster_comp Computational Phase Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Crystallization (Vapor Diffusion, etc.) Data X-ray Data Collection Crystal->Data Mount & Irradiate Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution (Direct/Patterson Methods) Process->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Refine->Solve Model rebuilding Validate Validation & Analysis (checkCIF, PLATON) Refine->Validate Deposition Deposition (e.g., CSD) Validate->Deposition G start Process Diffraction Data index Does data index with a single lattice? start->index sg Is the proposed space group chemically reasonable? index->sg Yes twinning Suspect Twinning index->twinning No r_factors Does the structure refine to low R-factors (R1 < 0.07)? sg->r_factors Yes sg->twinning No r_factors->twinning No success Successful Structure r_factors->success Yes twin_refine Identify Twin Law & Refine with TWIN/BASF twinning->twin_refine twin_refine->success Refinement Converges failure Re-evaluate Data or Re-grow Crystal twin_refine->failure Refinement Fails

Sources

Methodological & Application

Application Note: A Validated Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a key structural motif in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-methylbenzoic acid and 3-fluorophenylboronic acid. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a robust, self-validating methodology designed for high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for constructing biaryl carboxylic acid frameworks.

Introduction and Scientific Rationale

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, as this scaffold is prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, this compound, combines the biphenyl core with a fluorine substituent—a common strategy in drug design to enhance metabolic stability and binding affinity.[2]

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds between sp²-hybridized centers.[3] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[3][4] The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the use of organoboron reagents, which are generally stable and have low toxicity.[4][5]

This protocol has been optimized to address the specific substrates: an electron-neutral aryl bromide (4-bromo-3-methylbenzoic acid) and an electron-deficient arylboronic acid (3-fluorophenylboronic acid). The choice of catalyst, base, and solvent system is critical for ensuring high reaction efficiency and minimizing side-product formation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and adapting the protocol. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methylbenzoic acid), forming a Pd(II) complex. This step is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: The organic group from the organoboron species (3-fluorophenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[3][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-X (4-Bromo-3-methylbenzoic acid) aryl_halide->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar²-B(OH)₂ (3-Fluorophenylboronic acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Final Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.Supplier/Grade
4-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.04215 mg1.01.0Sigma-Aldrich, ≥98%
3-Fluorophenylboronic acidC₆H₆BFO₂139.92168 mg1.21.2Combi-Blocks, ≥98%
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5635 mg0.030.03Strem, 99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.03.0Fisher, Anhydrous
1,4-DioxaneC₄H₈O₂88.118.0 mL--Acros, Anhydrous
Deionized WaterH₂O18.022.0 mL--In-house
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup:

  • Flame-dry the 100 mL round-bottom flask and stir bar under vacuum and allow to cool to room temperature under a stream of Argon or Nitrogen. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • To the flask, add 4-bromo-3-methylbenzoic acid (215 mg, 1.0 mmol), 3-fluorophenylboronic acid (168 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and purge with inert gas for 5-10 minutes.

Solvent Addition and Reaction: 5. Prepare the solvent mixture by adding 2.0 mL of deionized water to 8.0 mL of anhydrous 1,4-dioxane. Degas the solvent mixture thoroughly by bubbling argon through it for 15-20 minutes. 6. Using a syringe, add the degassed 4:1 dioxane/water solvent mixture (10 mL) to the reaction flask containing the solids. 7. Attach the reflux condenser (with inert gas flowing at the top) and place the flask in the heating mantle. 8. Stir the mixture vigorously and heat to 90 °C. The reaction is typically heated to ensure a reasonable reaction rate, usually between 80-100 °C.[10] 9. Maintain the reaction at 90 °C for 16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture with a drop of acetic acid) by observing the disappearance of the 4-bromo-3-methylbenzoic acid spot.

Work-up and Purification: 10. After 16 hours, cool the reaction mixture to room temperature. 11. Dilute the mixture with 30 mL of deionized water and transfer it to a separatory funnel. 12. Acidify the aqueous solution to a pH of ~2 using 1M HCl. The desired product, being a carboxylic acid, will precipitate or become more soluble in the organic phase upon acidification. 13. Extract the aqueous layer with ethyl acetate (3 x 30 mL). 14. Combine the organic extracts and wash with brine (1 x 30 mL). 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 16. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep 1. Flame-Dry Glassware & Cool Under Inert Gas reagents 2. Add Reactants, Base, & Catalyst (Pd(PPh₃)₄) prep->reagents solvents 3. Add Degassed Dioxane/Water (4:1) reagents->solvents execute 4. Heat to 90°C for 16 hours solvents->execute monitor 5. Monitor by TLC execute->monitor cool 6. Cool to RT & Dilute with H₂O monitor->cool acidify 7. Acidify with 1M HCl cool->acidify extract 8. Extract with Ethyl Acetate acidify->extract dry 9. Dry, Filter & Concentrate extract->dry purify_node 10. Purify by Recrystallization or Column Chromatography dry->purify_node product Final Product: This compound purify_node->product

Caption: Experimental workflow for the synthesis of this compound.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Below are key considerations for validation and troubleshooting.

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst due to oxygen exposure.Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of inert gas. Use freshly prepared and thoroughly degassed solvents.[9]
Poor choice of base.While K₂CO₃ is effective, more challenging couplings may benefit from a stronger base like K₃PO₄ or Cs₂CO₃. However, care must be taken with base-sensitive functional groups.[11]
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent before coupling occurs.This is often promoted by excess water or prolonged heating. Consider using a boronic ester (e.g., a pinacol ester) which is more stable. Anhydrous conditions with a base like K₃PO₄ can also mitigate this side reaction.[8][9]
Homocoupling Two molecules of the boronic acid or two molecules of the aryl halide couple with themselves.This can be caused by the presence of oxygen or issues with the catalyst/ligand ratio. Ensure rigorous degassing. Using bulkier phosphine ligands can sometimes suppress homocoupling.[9]
Difficulty in Purification Residual palladium catalyst or triphenylphosphine oxide in the product.Multiple washes during work-up can help. Activated carbon treatment of the crude product solution can be effective in removing residual palladium. Triphenylphosphine oxide can often be removed during silica gel chromatography.

Conclusion

This application note details a validated and robust protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction parameters, particularly the inert atmosphere and the choice of reagents, this method provides a reliable route to high yields of the target biaryl carboxylic acid. The mechanistic insights and troubleshooting guide offer researchers the necessary tools to adapt and apply this powerful C-C bond-forming reaction to a wide range of analogous synthetic challenges in pharmaceutical and materials development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available at: [Link]

  • ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... Available at: [Link]

  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Wiley Online Library. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling Reagents: Why 3-(Trifluoromethyl)phenylboronic Acid is a Top Choice for Synthesis. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • Harvard University, Department of Chemistry. The Suzuki Reaction. Available at: [Link]

  • ResearchGate. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Royal Society of Chemistry. (2014). Supramolecular palladium catalyst for Suzuki-Miyaura Coupling. Available at: [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]

Sources

The Strategic Application of 4-(3-Fluorophenyl)-3-methylbenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the rational design of bioactive molecules hinges on the strategic use of versatile chemical intermediates. 4-(3-Fluorophenyl)-3-methylbenzoic acid emerges as a quintessential example of such a cornerstone, a bifunctional building block meticulously designed for the synthesis of complex biaryl and related structures. Its intrinsic value lies in the unique interplay of its structural components: a carboxylic acid moiety, a strategically positioned methyl group, and a fluorophenyl ring. This combination is not a serendipitous arrangement but a deliberate design that offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom, as seen in the 3-fluorophenyl group, is a well-established strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to form strong bonds and engage in unique non-covalent interactions within a protein's binding pocket, often leading to increased potency and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[3] The methyl group provides a point for further derivatization or can introduce steric hindrance to influence the molecule's conformation. The carboxylic acid function serves as a versatile handle for forming amides, esters, or other functional groups, enabling the construction of diverse molecular libraries.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a pharmaceutical intermediate. We will delve into its application in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling, provide detailed, field-proven protocols, and discuss the critical aspects of characterization and safety.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][4] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in pharmaceutical research.[5]

In this context, this compound can be envisioned to react with a suitable aryl or heteroaryl boronic acid (or boronate ester) to yield a more complex biaryl carboxylic acid. This product can then be further elaborated into a final drug candidate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol outlines a general and robust method for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid. The choice of palladium catalyst, ligand, base, and solvent system is critical and may require optimization depending on the specific substrates used.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (1,4-dioxane/water). Subsequently, add the base (e.g., potassium carbonate).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl carboxylic acid product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The catalytic cycle of the Suzuki reaction involves a Pd(0) species, which is readily oxidized to Pd(II) by atmospheric oxygen, rendering it inactive.[5]

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species.[6]

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences its reactivity and selectivity.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling. Note that these are starting points and may require optimization for specific substrates.

ParameterConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Readily available and effective precatalysts.
Ligand PPh₃, SPhos, XPhosModulates catalyst activity and stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Influences the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and base.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Mandatory Visualization: Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Ligand Inert 2. Establish Inert Atmosphere (N₂/Ar) Reactants->Inert SolventBase 3. Add Degassed Solvent & Base Inert->SolventBase Heat 4. Heat and Stir (80-100 °C) SolventBase->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 6. Cool & Acidify Monitor->Quench Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Purify (Chromatography/ Recrystallization) Extract->Purify Product Final Biaryl Product Purify->Product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Characterization of the Final Product

A thorough characterization of the synthesized biaryl product is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic and methyl protons, with characteristic splitting patterns and chemical shifts.

    • ¹³C NMR: Will show the number of unique carbon environments in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed as doublets in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and other functional groups present in the molecule.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Example Spectral Data for a Structurally Similar Compound (4-Fluoro-3-methylbenzoic acid):

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets), methyl protons (singlet), carboxylic acid proton (broad singlet).
¹³C NMR Aromatic carbons (some showing C-F coupling), methyl carbon, carbonyl carbon.
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1600, ~1480 (C=C aromatic).
MS (m/z) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. The following guidelines are based on the Safety Data Sheet (SDS) for structurally similar compounds and general laboratory best practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound and all reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Mandatory Visualization: Logical Relationship of Key Concepts

Logical_Relationship cluster_properties Key Structural Features Intermediate 4-(3-Fluorophenyl)-3- methylbenzoic Acid Reaction Suzuki-Miyaura Cross-Coupling Intermediate->Reaction Product Biaryl Carboxylic Acid (Advanced Intermediate) Reaction->Product Drug Final Drug Candidate (e.g., Anti-inflammatory, Anticancer) Product->Drug Fluorophenyl Fluorophenyl Group (Metabolic Stability, Potency) Fluorophenyl->Intermediate Methyl Methyl Group (Steric Influence, Derivatization) Methyl->Intermediate CarboxylicAcid Carboxylic Acid (Synthetic Handle) CarboxylicAcid->Intermediate

Caption: Interconnectivity of the intermediate's features, its primary application, and the ultimate goal in drug discovery.

Conclusion: A Versatile Tool for Pharmaceutical Innovation

This compound represents more than just a chemical reagent; it is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of novel biaryl compounds with the potential for enhanced therapeutic properties. The Suzuki-Miyaura cross-coupling reaction serves as the primary vehicle for unlocking this potential, offering a reliable and adaptable method for constructing complex molecular architectures. By understanding the underlying principles of its application, adhering to rigorous experimental protocols, and prioritizing safety, researchers can effectively leverage this valuable intermediate to accelerate the discovery and development of the next generation of medicines.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2022;27(21):7598. Available from: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. 2023. Available from: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. 2019;4(10):14284-14293. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. 2017;22(3):406. Available from: [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences. 2020;21(22):8783. Available from: [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. 2022;27(6):1973. Available from: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. 2019;5(11):2945-2956. Available from: [Link]

  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. A Product Assistant. Available from: [Link]

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. Available from: [Link]

  • Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society. 2006;128(46):14766-14767. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. 2020;8(1):1552-1567. Available from: [Link]

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Benzoic acid, (3-fluorophenyl)methyl ester - 13C NMR. Chemical Shifts. Available from: [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Human Metabolome Database. Available from: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • . The Royal Society of Chemistry. Available from: [Link]

Sources

Application Notes and Protocols: 4-(3-Fluorophenyl)-3-methylbenzoic Acid in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Biphenyl Carboxylic Acids in Liquid Crystal Displays

The relentless pursuit of higher performance liquid crystal displays (LCDs) necessitates the design of novel materials with precisely tailored physical and electro-optical properties. Biphenyl derivatives form a foundational class of molecules for liquid crystal applications, prized for their rigid, calamitic (rod-like) shape which promotes the formation of mesophases.[1][2][3] The strategic introduction of functional groups onto the biphenyl scaffold allows for the fine-tuning of key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and thermal stability.

This application note details the utility of 4-(3-Fluorophenyl)-3-methylbenzoic acid (CAS 1008773-96-3) as a high-performance dopant in nematic liquid crystal mixtures. The unique molecular architecture of this compound—combining a biphenyl core, a polar carboxylic acid group, a lateral methyl group, and a strategically placed fluorine atom—offers a multi-faceted approach to enhancing the performance of host liquid crystal systems.

The biphenyl core provides the essential structural rigidity for liquid crystallinity.[4] The terminal carboxylic acid group can influence the orientational ordering of the liquid crystal molecules on alignment layers through hydrogen bonding.[5] The lateral methyl group can subtly alter the molecular packing and viscosity, while the electronegative fluorine atom can significantly impact the dielectric anisotropy and chemical stability of the mixture.[2][6] Fluorinated biphenyls are well-established in the development of advanced materials for OLEDs and LCDs due to their electronic properties and stability.[2]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and application of this compound in the formulation of advanced liquid crystal materials.

Physicochemical Properties of this compound

A thorough understanding of the material's intrinsic properties is critical for its effective application.

PropertyValueSource
CAS Number 1008773-96-3[7]
Molecular Formula C₁₄H₁₁FO₂[7]
Molecular Weight 230.23 g/mol [7]
Appearance White to off-white powderInferred from similar compounds[8]
Purity ≥98%Commercially available specification
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, DMSO)Inferred from similar compounds[8]

Hypothesized Application: Dopant for High-Performance Nematic Liquid Crystal Mixtures

We propose the use of this compound as a dopant to enhance the properties of a commercially available nematic liquid crystal host, such as 4'-Octyl-4-biphenylcarbonitrile (8CB). The addition of our target molecule is anticipated to influence the following properties:

  • Increased Dielectric Anisotropy (Δε): The fluorine atom's high electronegativity is expected to increase the dipole moment of the molecule, thereby contributing to a larger positive dielectric anisotropy in the resulting mixture. This is a desirable trait for lowering the threshold voltage of an LCD.[9]

  • Modified Birefringence (Δn): The extended conjugation of the biphenyl system will affect the refractive indices of the mixture.

  • Enhanced Thermal Stability: The inherent stability of the C-F bond can contribute to a more robust liquid crystal mixture with a wider operating temperature range.[6][10]

  • Controlled Surface Anchoring: The carboxylic acid moiety can interact with alignment layers, potentially influencing the pretilt angle and anchoring energy of the liquid crystal cell.[5]

Experimental Protocol: Preparation and Characterization of a Doped Liquid Crystal Mixture

This protocol provides a step-by-step guide for the preparation of a liquid crystal mixture containing this compound and its subsequent characterization.

PART 1: Synthesis of this compound

While commercially available, a brief, generalized synthesis protocol based on the Suzuki-Miyaura cross-coupling reaction is provided for context.[11]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 4-Bromo-3-methylbenzoic acid P This compound R1->P Suzuki-Miyaura Coupling R2 3-Fluorophenylboronic acid R2->P Cat Pd(PPh₃)₄ Cat->P Base K₂CO₃ Base->P Solvent Toluene/Ethanol/Water Solvent->P

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of the target molecule.

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-3-methylbenzoic acid (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equivalents).

  • Introduce a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

PART 2: Preparation of the Doped Liquid Crystal Mixture

Materials:

  • This compound (dopant)

  • 4'-Octyl-4-biphenylcarbonitrile (8CB) (host)

  • Toluene (spectroscopic grade)

  • Vials and a magnetic stirrer

  • Vacuum oven

Procedure:

  • Prepare a 5 wt% mixture by dissolving 5 mg of this compound and 95 mg of 8CB in a minimal amount of toluene in a clean glass vial.

  • Gently stir the mixture at a slightly elevated temperature (e.g., 40 °C) until a homogenous solution is obtained.

  • Remove the solvent by placing the vial in a vacuum oven at a temperature above the clearing point of the mixture (e.g., 60 °C) for several hours to ensure complete evaporation of the toluene.

  • The resulting homogenous mixture is now ready for characterization.

PART 3: Characterization of the Liquid Crystal Mixture

G cluster_prep Sample Preparation cluster_char Characterization cluster_results Measured Properties LC_Mixture Doped LC Mixture POM Polarized Optical Microscopy (POM) LC_Mixture->POM DSC Differential Scanning Calorimetry (DSC) LC_Mixture->DSC ElectroOptic Electro-Optical Measurements LC_Mixture->ElectroOptic Mesophase Mesophase Identification & Texture POM->Mesophase PhaseTrans Phase Transition Temperatures DSC->PhaseTrans Properties Δε, Δn, Vth, γ ElectroOptic->Properties

Sources

Application Notes and Protocols for the Derivatization of 4-(3-Fluorophenyl)-3-methylbenzoic Acid in Bioactivity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic derivatization of 4-(3-fluorophenyl)-3-methylbenzoic acid, a biphenyl carboxylic acid scaffold, for the exploration of its therapeutic potential. The incorporation of a fluorine atom and a methyl group on the biphenyl structure presents a unique starting point for generating novel chemical entities with potentially enhanced pharmacological profiles.[1][2] This document provides a rationale for the derivatization of this core structure, detailed step-by-step protocols for the synthesis of amide and ester derivatives, and methodologies for preliminary bioactivity screening against cancer cell lines and bacterial strains. The protocols are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a practical framework for synthesizing and evaluating new chemical entities based on this promising scaffold.

Introduction: The Rationale for Derivatization

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Their rigid, yet tunable, structure allows for precise spatial orientation of functional groups, facilitating interactions with biological targets such as enzymes and receptors. The parent molecule, this compound, combines the biphenyl moiety with a strategically placed fluorine atom, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methyl group further modulates the electronic and steric properties of the molecule.

Derivatization of the carboxylic acid group is a well-established strategy to expand the chemical space and biological activity of a lead compound.[5][6] By converting the carboxylic acid into esters and amides, we can modulate key physicochemical properties such as:

  • Lipophilicity: Affecting cell permeability and membrane traversal.

  • Hydrogen Bonding Capacity: Influencing receptor-ligand interactions.

  • Metabolic Stability: Protecting the molecule from rapid degradation.

  • Solubility: Enhancing bioavailability and formulation properties.

This guide focuses on the synthesis of a targeted library of amide and ester derivatives of this compound to explore its potential as an anticancer and antimicrobial agent.

Synthetic Derivatization Strategies

The primary focus of this protocol is the derivatization of the carboxylic acid moiety of this compound. The following sections provide detailed procedures for the synthesis of amide and ester derivatives.

General Workflow for Derivatization and Screening

The overall experimental plan involves a multi-step process from synthesis to biological evaluation.

Derivatization Workflow cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening start This compound activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/HOBt) start->activation derivatization Reaction with Nucleophiles (Amines or Alcohols) activation->derivatization purification Purification (Column Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay on MCF-7, A549) characterization->anticancer Synthesized Derivatives antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus, E. coli) characterization->antimicrobial data_analysis Data Analysis & SAR anticancer->data_analysis antimicrobial->data_analysis

Caption: Workflow from synthesis to bioactivity screening.

Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride

This protocol describes a robust two-step procedure for the synthesis of amides. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine.

Step 1: Formation of 4-(3-Fluorophenyl)-3-methylbenzoyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with reflux condenser and drying tube

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(3-fluorophenyl)-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Reagents and Materials:

    • Crude 4-(3-Fluorophenyl)-3-methylbenzoyl chloride

    • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer

  • Procedure:

    • Dissolve the selected amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

    • Add a solution of the crude 4-(3-fluorophenyl)-3-methylbenzoyl chloride in anhydrous DCM dropwise to the amine solution with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

This classic method is suitable for the synthesis of simple alkyl esters.

  • Reagents and Materials:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol) (as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., 20 mL of methanol).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the solution.[7]

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine to neutralize the acid catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify the product by column chromatography on silica gel.

Bioactivity Screening Protocols

The synthesized derivatives should be subjected to a panel of in vitro assays to determine their biological activity.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • Control: Non-cancerous cell line (e.g., HEK293)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol A Seed Cells in 96-well plate B Add Test Compounds (Varying Concentrations) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Caption: Step-by-step workflow for the MTT assay.

Protocol 4: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (broth with DMSO).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

The results from the bioactivity screening should be tabulated for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Anticancer Activity Data

Compound IDDerivative TypeR GroupIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
Parent Acid->100>100
DA-01 Amide-Phenyl25.432.1
DA-02 Amide-Benzyl15.821.5
DA-03 Amide-Morpholinyl45.255.8
DE-01 Ester-Methyl78.985.3
DE-02 Ester-Ethyl65.172.4
Doxorubicin --0.81.2

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDDerivative TypeR GroupMIC (µg/mL) on S. aureusMIC (µg/mL) on E. coli
Parent Acid->256>256
DA-01 Amide-Phenyl64128
DA-02 Amide-Benzyl3264
DA-03 Amide-Morpholinyl128>256
DE-01 Ester-Methyl>256>256
DE-02 Ester-Ethyl256>256
Ciprofloxacin --10.5

Conclusion

This application note provides a comprehensive framework for the synthesis and preliminary biological evaluation of novel derivatives of this compound. The detailed protocols for amide and ester formation, along with standardized assays for anticancer and antimicrobial activity, offer a solid foundation for researchers to explore the therapeutic potential of this scaffold. The strategic derivatization of the carboxylic acid group is a proven method for modulating the pharmacological properties of a lead compound, and the insights gained from these studies can guide the rational design of more potent and selective therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • ACS Infectious Diseases. (2020). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Analytica Chimica Acta. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Chromatographia. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2010). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

Application Note: 4-(3-Fluorophenyl)-3-methylbenzoic Acid as a Pivotal Intermediate in the Design and Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The biaryl scaffold is a privileged motif in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors that target the ATP-binding site. This document provides a detailed guide on the strategic application of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a key biaryl intermediate, in the synthesis of potent kinase inhibitor pharmacophores. We will explore the rationale behind its structural design, present robust synthetic protocols for its preparation via Suzuki-Miyaura cross-coupling, and detail its subsequent elaboration into advanced scaffolds through amide bond formation. The relevance of this structural class will be contextualized through the mechanism of action of BRAF inhibitors in the MAPK signaling pathway, providing researchers with both the foundational chemistry and the biological impetus for utilizing this versatile building block.

Introduction: The Biaryl Motif in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[1] The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized cancer therapy.[1] A recurring structural theme in many successful kinase inhibitors is the presence of a biaryl or related hetero-biaryl core.[2][3] This framework is exceptionally effective at occupying the hydrophobic regions of the ATP-binding pocket and providing a rigid scaffold from which vectors can be projected to engage with key residues, such as the hinge region.

The subject of this note, this compound, is an exemplar of a well-designed biaryl building block. Its structure incorporates several key features:

  • Biaryl Core: Provides the foundational scaffold for interaction with the kinase active site.

  • Carboxylic Acid: A versatile chemical handle for coupling with other fragments, most commonly via amide bond formation, to engage the critical hinge-binding region of the kinase.[2]

  • Fluorine Substitution: The strategic placement of a fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate binding affinity through favorable electronic interactions.[4][5]

  • Methyl Group: This group provides steric influence, potentially guiding the orientation of the phenyl rings to optimize binding and can enhance selectivity.

This guide will detail the synthesis and application of this intermediate, providing a blueprint for its incorporation into drug discovery workflows.

Synthetic Strategy & Protocols

The construction of the this compound core is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for diverse functional groups.[6][7][8] Subsequently, the carboxylic acid moiety is leveraged for amide coupling to build a complete kinase inhibitor pharmacophore.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of 4-bromo-3-methylbenzoic acid with 3-fluorophenylboronic acid. The choice of reactants is strategic; aryl bromides offer a good balance of reactivity and stability, making them ideal coupling partners.[8]

Reaction Scheme: (4-bromo-3-methylbenzoic acid) + (3-fluorophenylboronic acid) --[Pd Catalyst, Base]--> this compound

Materials:

  • 4-bromo-3-methylbenzoic acid (1.0 equiv)

  • 3-fluorophenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent System: Degassed Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-methylbenzoic acid (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and the palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent & Base Addition: Under the inert atmosphere, add the degassed solvent mixture. In a separate vessel, dissolve the base (Na₂CO₃, 2.0 equiv) in degassed water and add it to the reaction flask via syringe. The base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[7]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the benzoic acid, causing it to precipitate.

  • Purification: Filter the resulting solid and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Scaffold

This protocol details the coupling of the synthesized biaryl acid with a representative heterocyclic amine (e.g., 4-amino-2-methoxypyridine), a common hinge-binding motif in kinase inhibitors. Peptide coupling reagents like HATU are used to facilitate the formation of the amide bond under mild conditions.

Step-by-Step Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a peptide coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

  • Coupling: Add the heterocyclic amine (e.g., 4-amino-2-methoxypyridine, 1.05 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final amide product.

Synthetic Workflow Visualization

The overall synthetic strategy is a two-stage process that first builds the core biaryl intermediate and then couples it to a second fragment to complete the inhibitor scaffold.

G cluster_0 Stage 1: Biaryl Core Synthesis cluster_1 Stage 2: Scaffold Elaboration A 4-bromo-3-methylbenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-fluorophenylboronic acid B->C D Intermediate: This compound C->D F Amide Coupling (HATU, DIPEA) D->F E Heterocyclic Amine (Hinge Binder) E->F G Final Product: Kinase Inhibitor Scaffold

Diagram 1: General synthetic workflow for kinase inhibitor scaffold synthesis.

Biological Context: Targeting the MAPK/ERK Pathway

The rationale for developing inhibitors based on the this compound scaffold can be powerfully illustrated by examining the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[9] This pathway is a critical cascade that translates extracellular signals into cellular responses like proliferation and survival.[9]

In many cancers, particularly melanoma, a specific mutation in the BRAF kinase (V600E) leads to its constitutive activation.[1][9] This drives uncontrolled downstream signaling through MEK and ERK, promoting tumor growth.[10] Vemurafenib (Zelboraf®) is a potent inhibitor designed specifically to target this mutated BRAF V600E kinase.[11] The structure of Vemurafenib features a core that, while distinct, shares the fundamental principle of using a complex aryl system to bind the kinase active site. The development of novel biaryl scaffolds, such as those derived from this compound, is a key strategy for discovering new inhibitors that may overcome resistance or target other kinases.[12]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates (Constitutively Active) ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, Ets-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Promotes Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Blocks ATP Binding

Diagram 2: The MAPK signaling pathway with BRAF V600E mutation and point of inhibition.

Data Summary

The following table summarizes key quantitative data for the compounds and reactions discussed in this note. Yields and purity are representative targets for the described protocols.

Compound/ProcessMolecular FormulaMolecular Weight ( g/mol )Key Reaction ParametersTypical YieldPurity (by LC-MS)
This compound C₁₄H₁₁FO₂230.24Suzuki Coupling: 80-90 °C, 4-16h75-90%>98%
Final Amide Scaffold (Example)C₂₀H₁₈FN₃O₂367.38Amide Coupling: RT, 2-6h60-85%>99%

Conclusion

This compound serves as a high-value, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its structure embodies the biaryl motif critical for active site engagement, while its functional handles allow for robust and versatile chemical elaboration. The provided protocols for Suzuki-Miyaura coupling and subsequent amidation offer a reliable pathway for researchers to generate diverse libraries of inhibitor candidates. By understanding both the synthetic utility of this building block and the biological pathways it can be designed to target, drug development professionals can accelerate the discovery of next-generation therapeutics.

References

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link][13]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819. [Link]

  • van der Wekken, A. J., Saber, A., Hiltermann, T. J., Kok, K., van den Berg, A., & Groen, H. J. (2016). The RAS-RAF-MEK-ERK pathway, a promising target for cancer treatment. Critical reviews in oncology/hematology, 101, 1-10. [Link][1][9]

  • de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. (2008). Kinase array design, back to front: biaryl amides. Drug discovery today: technologies, 5(1), e11-e17. [Link][2]

  • Trova, M. P., Barnes, K. D., Barford, C., Benanti, T., Bielaska, M., Burry, L., ... & Friedrich, T. D. (2009). Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I. Bioorganic & medicinal chemistry letters, 19(23), 6608-6612. [Link][3]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. Pharma & Biopharma Navigator. [Link][4]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Pharma & Biopharma Navigator. [Link][5]

  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link][11]

  • Theurillat, J. P., & Widmer, F. (2017). The role of the RAS/RAF/MEK/ERK pathway in melanoma and other cancers. Swiss medical weekly, 147, w14432. [Link][10]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][7]

Sources

Application Notes and Protocols for the Esterification of 4-(3-Fluorophenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Recognizing the structural features of this substrate, specifically the steric hindrance around the carboxylic acid moiety, this document outlines two primary, robust esterification methodologies: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. The theoretical underpinnings, procedural nuances, and analytical monitoring for each method are discussed in detail to enable researchers, scientists, and drug development professionals to select and execute the most appropriate strategy for their synthetic needs.

Introduction: Chemical Significance and Esterification Strategy

This compound is a biaryl carboxylic acid derivative. Its esters are pivotal building blocks in medicinal chemistry, often serving as precursors to compounds with therapeutic potential. The ester functional group can act as a bioisostere for a carboxylic acid, improving pharmacokinetic properties such as cell membrane permeability and reducing metabolic liabilities.

The choice of esterification method is critical and is dictated by the substrate's reactivity and the desired ester. The benzoic acid presents moderate steric hindrance due to the methyl group ortho to the carboxylic acid. This can influence the reaction kinetics of traditional acid-catalyzed methods. Therefore, both a classical equilibrium-driven method and a kinetically controlled, milder approach are presented.

Mechanistic Principles of Esterification

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Fischer-Speier Esterification: An Equilibrium-Controlled Process

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side.[2] This is typically achieved by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[2][3]

The mechanism involves the following key steps:[4]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Steglich Esterification: A Mild, Kinetically-Controlled Alternative

For substrates that are sensitive to strong acids or high temperatures, or for sterically hindered systems, the Steglich esterification offers a superior alternative.[5][6] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] The reaction proceeds under mild, often room temperature, conditions.[8][9]

The mechanism is as follows:[7]

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: The highly nucleophilic DMAP attacks the O-acylisourea, forming a reactive acylpyridinium species ("active ester"). This step is crucial for accelerating the reaction and suppressing a common side reaction, the formation of an N-acylurea.[7][9]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate to form the ester.

  • Byproduct Formation: The DCC is consumed, forming N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[8]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is suitable for the synthesis of simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
This compound230.241.0 g1.0
Methanol (anhydrous)32.0420 mL~114
Sulfuric Acid (concentrated)98.080.2 mLCatalytic
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).

  • Add anhydrous methanol (20 mL) to the flask.

  • While stirring, slowly add concentrated sulfuric acid (0.2 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The product ester will have a higher Rf value than the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, and brine (1 x 20 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Fischer-Speier Esterification:

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add Acid & Alcohol B 2. Add H2SO4 Catalyst A->B C 3. Reflux (4-6h) B->C D 4. Remove Excess Alcohol C->D Cool to RT E 5. Dissolve in EtOAc D->E F 6. Aqueous Washes (H2O, NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (if needed) G->H Crude Product I I H->I Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)

This protocol is ideal for synthesizing esters of secondary or tertiary alcohols, or for substrates that are sensitive to acidic conditions.[10] The formation of tert-butyl esters, for instance, is challenging via the Fischer method due to the propensity of tert-butanol to eliminate and form isobutene under acidic conditions.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
This compound230.241.0 g1.0
tert-Butanol74.120.48 g1.5
N,N'-Dicyclohexylcarbodiimide (DCC)206.330.99 g1.1
4-Dimethylaminopyridine (DMAP)122.1753 mg0.1
Dichloromethane (DCM, anhydrous)84.9320 mL-
Diethyl Ether or Hexanes-As needed-
0.5 M HCl Solution-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g), tert-butanol (0.48 g), and DMAP (53 mg).

  • Add anhydrous dichloromethane (20 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate beaker, dissolve DCC (0.99 g) in a minimal amount of anhydrous DCM (~5 mL).

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 15 mL) to remove excess DMAP, saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. The DCU byproduct can sometimes be partially soluble, necessitating chromatographic purification.

Logical Flow of Steglich Esterification:

Steglich_Esterification_Logic Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium ('Active Ester') O_Acylisourea->Acylpyridinium DCU DCU Byproduct (Precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester Alcohol Alcohol Alcohol->Ester Alcohol->DCU

Caption: Key species in the Steglich esterification.

Analytical Monitoring and Purification

Reaction Monitoring

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the esterification.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is a 4:1 to 9:1 ratio of non-polar to polar solvent.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or ceric ammonium molybdate. The starting carboxylic acid will have a lower Rf than the product ester due to its higher polarity.

Purification

Aqueous Work-up: The primary goal of the work-up is to remove catalysts, unreacted starting materials, and water-soluble byproducts.

  • Acid Wash (e.g., dilute HCl): Used in the Steglich protocol to remove basic components like DMAP.

  • Base Wash (e.g., saturated NaHCO₃): Crucial for removing unreacted carboxylic acid, especially in the Fischer esterification.[11]

Column Chromatography: If the crude product is not of sufficient purity, column chromatography is the method of choice.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient or isocratic elution with a hexanes/ethyl acetate solvent system. The optimal mobile phase can be determined from the TLC analysis.

Recrystallization: For solid esters, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.[12]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation (Fischer) - Insufficient catalyst- Water in the reaction mixture- Insufficient reaction time/temperature- Ensure proper amount of acid catalyst is added.- Use anhydrous alcohol and reagents.- Increase reflux time and monitor by TLC.
Low or No Product Formation (Steglich) - Deactivated DCC (hydrolyzed)- Impure reagents- Use fresh, high-purity DCC.- Ensure all reagents and the solvent are anhydrous.
Incomplete Reaction - Steric hindrance[6]- Equilibrium reached (Fischer)- Increase reaction time or temperature (within limits).- For Fischer, consider using a Dean-Stark trap to remove water.[3]- Switch to the Steglich method for hindered substrates.
Presence of N-acylurea byproduct (Steglich) - Slow reaction with alcohol- Insufficient DMAP- Ensure at least 0.05-0.1 equivalents of DMAP are used.[7]
Difficulty Removing DCU (Steglich) - Partial solubility of DCU- After filtration, cool the filtrate to precipitate more DCU.- If necessary, purify by column chromatography.

Conclusion

The esterification of this compound can be successfully achieved using either the Fischer-Speier or the Steglich method. The Fischer protocol is cost-effective and suitable for simple, unhindered alcohols. In contrast, the Steglich protocol offers broader substrate scope, particularly for acid-sensitive or sterically demanding alcohols, albeit at a higher reagent cost and with the need to remove the urea byproduct. The choice of method should be guided by the specific ester target, the scale of the reaction, and the available resources. Careful execution of the chosen protocol, coupled with diligent analytical monitoring, will ensure a high yield of the desired ester product.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-(3-Fluorophenyl)-3-methylbenzoic Acid as a Versatile Scaffold for Molecular Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(3-fluorophenyl)-3-methylbenzoic acid as a foundational scaffold for the design and synthesis of bespoke molecular probes. This document outlines the chemical rationale for its use, detailed synthetic protocols for functionalization, and the requisite validation workflows to ensure probe specificity and utility in biological systems.

Introduction: Beyond a Simple Building Block

This compound is a strategically functionalized aromatic compound with significant potential in medicinal chemistry and chemical biology.[1][2] While not a molecular probe in its native state, its unique trifunctional architecture—comprising a carboxylic acid, a methyl group, and a fluorophenyl moiety—presents an ideal starting point for the rational design of sophisticated molecular tools.[1][3] Small-molecule probes are indispensable for interrogating biological systems, enabling researchers to track cellular pathways, modulate protein function, and identify novel therapeutic targets.[4][5] This guide will demonstrate how the distinct chemical handles of this compound can be leveraged to construct high-fidelity molecular probes for a range of research applications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of the scaffold is critical for its effective use in probe synthesis.

PropertyValueSource
CAS Number 403-15-6[6]
Molecular Formula C₁₄H₁₁FO₂[6]
Molecular Weight 154.14 g/mol [6]
Appearance White to off-white crystalline powder[7]
Purity Typically >98%[6]
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.[2]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The compound is stable under standard storage conditions.[7]

Rationale for Use in Molecular Probe Development

The utility of this compound as a probe scaffold stems from its three key functional groups, each offering distinct advantages for chemical modification and biological interaction.

  • Carboxylic Acid (-COOH): This is the primary site for conjugation. It can be readily activated to form amide or ester bonds, allowing for the attachment of a wide variety of moieties, including:

    • Reporter Groups: Fluorophores (e.g., fluorescein, rhodamine), biotin tags for affinity purification, or handles for click chemistry.

    • Linkers: Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

    • Reactive Groups: Photo-activatable groups (e.g., benzophenones, diazirines) for covalent target capture in photoaffinity labeling experiments.

  • Fluorophenyl Group: The fluorine atom provides several benefits.[1][2]

    • Enhanced Biological Properties: Fluorine substitution can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

    • ¹⁹F NMR Spectroscopy: The fluorine atom can serve as a handle for ¹⁹F NMR studies to monitor probe binding to target proteins.

    • Radiolabeling Potential: The phenyl ring can be a site for radioisotope incorporation (e.g., ¹⁸F) for use in positron emission tomography (PET) imaging, although this typically requires specialized precursors.[8]

  • Methyl Group (-CH₃):

    • Steric Influence: The methyl group provides steric bulk that can be exploited to fine-tune the binding selectivity of the probe for its target.

    • Secondary Functionalization: While less reactive than the carboxylic acid, the benzylic position of the methyl group can be functionalized, for instance, through bromination, to introduce additional chemical diversity.[3]

Synthetic Strategies for Probe Development

The following diagram illustrates a general workflow for transforming the this compound scaffold into a functional molecular probe.

G scaffold This compound activated_acid Activated Carboxylic Acid (e.g., NHS ester, acyl chloride) scaffold->activated_acid Activation (e.g., EDC/NHS) linker_attachment Linker/Reporter Conjugation (Amide Bond Formation) activated_acid->linker_attachment Reaction with amine-functionalized linker or reporter probe Functional Molecular Probe linker_attachment->probe

Caption: General workflow for probe synthesis.

Protocol 1: Synthesis of a Hypothetical Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a generic amine-containing fluorophore via an amide bond.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized fluorophore (e.g., 5-(Aminomethyl)fluorescein)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 1 equivalent of this compound in anhydrous DMF. b. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the NHS ester formation can be monitored by thin-layer chromatography (TLC).

  • Conjugation to the Fluorophore: a. In a separate flask, dissolve 1 equivalent of the amine-functionalized fluorophore in anhydrous DMF. b. Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the fluorophore solution. c. Slowly add the activated NHS ester solution from step 1 to the fluorophore solution. d. Stir the reaction at room temperature overnight, protected from light.

  • Purification: a. Quench the reaction by adding a small amount of water. b. Concentrate the reaction mixture under reduced pressure. c. Purify the crude product using reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). d. Collect the fractions containing the desired product and lyophilize to obtain the pure fluorescent probe.

  • Characterization: a. Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the molecular weight. b. Use ¹H and ¹⁹F NMR spectroscopy to confirm the structure of the probe.

General Protocol for Molecular Probe Validation

A newly synthesized probe is not a useful tool until it has been rigorously validated.[9] The validation process ensures that the probe interacts specifically with its intended target and produces a reliable signal.[10][11]

G start Synthesized Probe purity Purity & Identity Confirmation (HPLC, MS, NMR) start->purity in_vitro In Vitro Target Binding (e.g., SPR, ITC, FP) purity->in_vitro cellular_uptake Cellular Permeability & Localization in_vitro->cellular_uptake target_engagement Target Engagement Assay (e.g., CETSA, Pulldown) cellular_uptake->target_engagement specificity Specificity & Off-Target Analysis (e.g., Proteomics) target_engagement->specificity functional_assay Functional Cellular Assay (e.g., Reporter Gene, Phenotypic) specificity->functional_assay validated_probe Validated Molecular Probe functional_assay->validated_probe

Caption: Stepwise workflow for molecular probe validation.

Purity and Identity Confirmation
  • Objective: To ensure the probe is of high purity and has the correct chemical structure.

  • Methods:

    • HPLC: To assess purity (ideally >95%).

    • Mass Spectrometry (MS): To confirm the correct mass.

    • NMR Spectroscopy: To confirm the chemical structure.

In Vitro Target Binding
  • Objective: To quantify the binding affinity and kinetics of the probe for its purified target protein.

  • Methods:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics (k_on, k_off) and affinity (K_D).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

    • Fluorescence Polarization (FP): Suitable for fluorescent probes to determine binding affinity.

Cellular Imaging and Target Engagement
  • Objective: To demonstrate that the probe can enter cells, engage with its target in a cellular context, and show the expected subcellular localization.

  • Protocol: Confocal Microscopy for Target Colocalization

    • Cell Culture: Plate cells known to express the target of interest onto glass-bottom dishes.

    • Probe Incubation: Treat cells with the fluorescent probe at various concentrations and for different time points to determine optimal labeling conditions.

    • Immunofluorescence (IF) Staining: Fix and permeabilize the cells. Stain with a validated primary antibody against the target protein, followed by a secondary antibody conjugated to a spectrally distinct fluorophore.

    • Imaging: Acquire images using a confocal microscope.

    • Analysis: Analyze the images for colocalization between the probe's signal and the antibody's signal. A high degree of colocalization provides strong evidence of on-target binding.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with the probe or a vehicle control.

    • Heating: Heat the cell lysates or intact cells across a range of temperatures.

    • Protein Extraction: Isolate the soluble protein fraction.

    • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. Binding of the probe should stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Conclusion

This compound is a highly valuable and versatile chemical scaffold for the development of novel molecular probes. Its distinct functional handles allow for straightforward chemical modification and the incorporation of various reporter and reactive groups. By following systematic synthetic strategies and rigorous validation protocols, researchers can leverage this building block to create powerful tools for exploring complex biological questions, validating new drug targets, and accelerating the drug discovery process.[12]

References

  • 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine - NCBI. Available at: [Link]

  • 4-Fluoro-3-methylbenzoic Acid. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC. Available at: [Link]

  • Editorial: Exploring small molecule probes: advancements and applications in pharmacological research - PMC - PubMed Central. Available at: [Link]

  • Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Molecular Diagnostic Assay Validation. Available at: [Link]

  • Validation and Implementation of Quantitative Molecular Assays - YouTube. Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • Small-Molecule Probes in Drug Target Identification: Core Applications - AntBio. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

  • Comprehensive Guide to Molecular Probe Optimization. Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. Available at: [Link]

  • Full article: Small Molecules and Their Role in Effective Preclinical Target Validation. Available at: [Link]

  • Techniques for Molecular Imaging Probe Design - PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 4-(3-Fluorophenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Fluorophenyl)-3-methylbenzoic acid

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals aiming to achieve high purity of this important synthetic intermediate. Our guidance is grounded in established chemical principles and extensive laboratory experience.

Section 1: Understanding the Core Purification Challenges

This compound is a biphenyl carboxylic acid derivative, most commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While this reaction is robust, it introduces a predictable profile of impurities that can complicate purification.[1] Achieving high purity (>99.5%) is critical for subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients (APIs).

Typical Impurity Profile from Suzuki Synthesis:

The primary purification challenge stems from removing structurally similar byproducts and residual process reagents.

Impurity ClassSpecific ExamplesReason for PresencePurification Hurdle
Starting Materials 4-Halo-3-methylbenzoic acid, (3-Fluorophenyl)boronic acidIncomplete reactionSimilar polarity and acidity to the product.
Homocoupling Products Biphenyls from the dimerization of starting materialsSide reaction of the catalytic cycleOften non-acidic, but can have similar polarity to the desired product.
Catalyst Residues Palladium (elemental or complexed)Incomplete removal post-reactionCan color the final product (gray/black) and is toxic, requiring stringent removal.[2]
Process Reagents Inorganic salts (e.g., K₂CO₃, Na₂CO₃), Boric acid[3]Added base and byproduct of boronic acidGenerally water-soluble and easily removed with aqueous workups.

Understanding this profile is the first step in designing a rational, multi-step purification strategy. A common mistake is relying on a single technique, which is often insufficient to remove all classes of impurities effectively.

Section 2: Troubleshooting Purification Workflows (Q&A Format)

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product after initial workup is a dark, oily gum instead of a solid. What should I do?

A1: This is a classic sign of residual high-boiling point solvents (e.g., DMF, DMSO) or incomplete removal of inorganic salts. The dark color often points to palladium contamination. The most robust first step is a biphasic acid-base extraction. The carboxylic acid functional group is your most powerful purification handle. By converting it to its water-soluble carboxylate salt with a base, you can efficiently wash away non-acidic organic impurities and catalyst residues.[4][5][6][7][8]

  • Causality: The product, being a carboxylic acid, will react with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form the sodium salt. This salt is ionic and highly soluble in the aqueous phase. Neutral impurities, such as homocoupled byproducts, and metallic palladium residues will remain in the organic layer.[8]

  • Actionable Advice: Perform the detailed acid-base extraction protocol outlined in Section 3.1. This should yield a solid precipitate upon re-acidification, which can then be collected by filtration.

Q2: I performed an acid-base extraction, but my recrystallized product is still contaminated with the 4-halo-3-methylbenzoic acid starting material. How can I improve separation?

A2: This indicates that the starting material, also being a carboxylic acid, was carried through the extraction process. The challenge now is to separate two structurally similar acids. Recrystallization is the correct next step, but success depends critically on solvent selection.

  • Causality: For a successful recrystallization, the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Crucially, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for hot filtration).

  • Actionable Advice:

    • Solvent System Optimization: A single solvent may not provide adequate selectivity. Experiment with a two-solvent system. A good starting point for this class of molecule is a polar solvent in which the product is soluble (like Toluene, Ethyl Acetate, or Acetic Acid[9]) paired with a non-polar anti-solvent (like Heptane or Hexane).[10]

    • Refine Your Technique: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude material.[11] Using excess solvent will prevent efficient crystallization upon cooling. If crystals do not form, try gently boiling off some solvent to increase concentration or scratching the inside of the flask to create nucleation sites.[11]

    • Refer to Protocol: See Section 3.2 for a detailed recrystallization protocol using a Toluene/Heptane system.

Q3: My product "oils out" during recrystallization instead of forming crystals. Why is this happening and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] This is common when the compound is highly impure, leading to significant melting point depression, or if the solvent's boiling point is too high.[11]

  • Causality: The oil that forms is essentially liquid solute, which will solidify into an amorphous mass, trapping impurities rather than excluding them in a crystal lattice.

  • Actionable Advice:

    • Add More Solvent: The simplest solution is to add more of the hot solvent until the oil fully dissolves. The solution can then be cooled slowly.

    • Lower the Temperature: If possible, use a lower boiling point solvent or solvent mixture.

    • Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This encourages the formation of well-ordered crystals.

Q4: After recrystallization, my product is still light gray. How do I remove the last traces of palladium?

A4: While a primary acid-base workup and filtration through celite can remove most palladium, fine or soluble palladium complexes can persist.[12][13] Crystallization alone is often insufficient for complete removal as metal impurities can get trapped in the crystal lattice.[2][14]

  • Causality: Residual palladium can be catalytically active and is highly undesirable in pharmaceutical intermediates.

  • Actionable Advice:

    • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w), and gently heat or stir the mixture for 15-30 minutes. The carbon adsorbs the palladium.[15]

    • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the carbon and any other insoluble material.

    • Recrystallize: Proceed with the recrystallization of the clarified filtrate as described in Protocol 3.2.

Section 3: Gold Standard Protocols

These protocols provide detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 3.1: Biphasic Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture containing this compound and neutral organic impurities.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., Ethyl Acetate or Toluene, ~10-15 mL per gram of crude).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The product is now in the upper aqueous layer as its sodium salt. Drain and discard the lower organic layer, which contains neutral impurities.

  • Organic Wash (Optional): To remove any remaining neutral impurities, wash the aqueous layer again with a fresh portion of ethyl acetate. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring until the pH is ~2 (test with pH paper). The product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold heptane or hexane to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 3.2: Optimized Recrystallization

This protocol is for purifying the solid obtained from the acid-base extraction.

  • Solvent Preparation: Prepare a solvent mixture of Toluene and Heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of Toluene and heat the mixture to a gentle reflux with stirring. Continue adding Toluene in small portions until the solid just dissolves completely.

  • Clarification (If Necessary): If the solution is colored (e.g., gray from palladium), cool it slightly, treat with activated carbon, reheat to reflux, and perform a hot filtration through Celite® into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat. Slowly add Heptane dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of Toluene to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Section 4: Visualizing the Purification Strategy

Diagram 1: General Purification Workflow

This flowchart illustrates the logical sequence of steps for purifying the crude product from a Suzuki coupling reaction.

Purification Workflow for this compound crude Crude Suzuki Reaction Mixture (Product, Impurities, Pd, Salts) workup Aqueous Workup / Phase Split crude->workup abe Protocol 3.1: Acid-Base Extraction (Separates acidic from neutral/Pd) workup->abe Organic Phase precipitate Acidification & Precipitation abe->precipitate Aqueous Phase filtration1 Filtration & Water Wash precipitate->filtration1 crude_solid Crude Solid Product (Still contains acidic impurities) filtration1->crude_solid charcoal Activated Carbon Treatment (Removes residual Pd) crude_solid->charcoal hot_filt Hot Filtration through Celite charcoal->hot_filt recryst Protocol 3.2: Recrystallization (Toluene/Heptane) hot_filt->recryst filtration2 Filtration & Heptane Wash recryst->filtration2 final_product Pure Crystalline Product (>99% Purity) filtration2->final_product analysis QC Analysis (HPLC, NMR, MP) final_product->analysis

Caption: A multi-step workflow for purifying this compound.

Diagram 2: Troubleshooting Recrystallization Issues

This decision tree helps diagnose and solve common problems encountered during recrystallization.

Troubleshooting Recrystallization decision decision action action start Add minimum hot solvent to crude solid dissolved Did it all dissolve? start->dissolved oiling Did it oil out? dissolved->oiling Yes action_hotfilt Insoluble impurity likely. Perform hot filtration. dissolved->action_hotfilt No crystals Crystals formed on cooling? oiling->crystals No action_oil Add more hot solvent until oil dissolves. Cool slowly. oiling->action_oil Yes success Success! crystals->success Yes action_nocrystal Too much solvent. Boil off ~15% solvent. Try scratching/seeding. crystals->action_nocrystal No action_hotfilt->oiling action_oil->crystals action_nocrystal->crystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques should I use to confirm the purity of my final product?

    • A: A combination of techniques is best. HPLC (High-Performance Liquid Chromatography) is excellent for quantifying purity and detecting trace impurities. ¹H NMR (Proton Nuclear Magnetic Resonance) will confirm the structure and identify any structurally similar impurities. A melting point measurement is a good, quick indicator of purity; a sharp melting range close to the literature value suggests high purity.

  • Q: Can I use column chromatography to purify this compound?

    • A: While possible, it is often not ideal as a primary method for this compound. Carboxylic acids can streak on silica gel, leading to poor separation and recovery.[16] If you must use chromatography, consider adding a small amount of acetic acid (~0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. However, the acid-base extraction and recrystallization strategy is generally more scalable and efficient.

  • Q: How should I store the purified this compound?

    • A: The compound is a stable solid. Store it in a well-sealed container at room temperature, protected from light and moisture.

References

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • HPLC Troubleshooting. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Acid-Base Extraction. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

  • Crystallization Solvents. [Link]

  • Method of removing palladium.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Preparation method of 4-acetylbenzoic acid.
  • How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • Retaining and Separating Polar Acidic Compounds. Waters. [Link]

  • Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated biphenyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing these vital molecular scaffolds. The strategic introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, but it also introduces unique synthetic hurdles.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven solutions. We will dissect common side reactions, explain their root causes, and offer robust strategies for their mitigation.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most frequent issues encountered during the palladium-catalyzed cross-coupling synthesis of fluorinated biphenyls, primarily focusing on the Suzuki-Miyaura reaction.

Q1: My main impurity is a symmetrical biaryl derived from my boronic acid starting material. Why am I observing so much homocoupling, and how can I prevent it?

A1: The Root Cause of Homocoupling

Homocoupling of boronic acids is a persistent side reaction that significantly reduces the yield of your desired heterocoupled product and complicates purification.[3] This undesired outcome can arise from several mechanistic pathways:

  • Oxygen-Mediated Pathway: This is the most common cause. If molecular oxygen is present in the reaction, it can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[4] Rigorous exclusion of oxygen is therefore critical.[5]

  • Protonolysis/Second Transmetalation: In some cases, particularly with sterically hindered and electron-deficient arylboronic acids, homocoupling can occur even in the absence of oxygen. This pathway is thought to involve a rare protonolysis event followed by a second transmetalation.[6][7]

Troubleshooting & Mitigation Protocol:

  • Atmosphere Control (The First Line of Defense): The single most effective step is to ensure an inert atmosphere. Standard purge-and-backfill cycles are often insufficient.

    • Action: Implement a subsurface sparge with argon or nitrogen for 15-30 minutes prior to adding the catalyst. This involves bubbling the inert gas directly through the solvent and reagent mixture to displace dissolved oxygen more effectively.[5]

  • Catalyst and Ligand Selection: The choice of ligand can profoundly influence the relative rates of the desired catalytic cycle versus the homocoupling pathway.

    • Action: For electron-deficient or sterically demanding fluorinated substrates, switch to bulky, electron-rich biarylphosphine ligands. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to be particularly effective at promoting the desired cross-coupling and suppressing homocoupling.[7]

  • Addition of a Reducing Agent: A mild reducing agent can help maintain the palladium in its active Pd(0) state, counteracting any adventitious oxidation.

    • Action: Add a small amount of a mild reducing agent, such as potassium formate, to the reaction mixture before the catalyst.[5]

start High Homocoupling Observed check_atmosphere Is the reaction rigorously degassed? start->check_atmosphere check_catalyst Is the catalyst/ligand optimal for electron-poor substrates? check_atmosphere->check_catalyst Yes solution_atmosphere Action: Subsurface N2/Ar sparge. Ensure gas-tight seals. check_atmosphere->solution_atmosphere No check_reagents Are reagents pure? Is stoichiometry correct? check_catalyst->check_reagents Yes solution_catalyst Action: Switch to bulky biarylphosphine ligand (e.g., SPhos). check_catalyst->solution_catalyst No solution_reagents Action: Add mild reducing agent (e.g., K-formate). Verify stoichiometry. check_reagents->solution_reagents No

Caption: A logical workflow for diagnosing causes of homocoupling.

Q2: Mass spectrometry of my crude product shows significant replacement of fluorine with hydrogen. What is causing this hydrodefluorination (HDF)?

A2: Understanding Hydrodefluorination (HDF)

Hydrodefluorination (or more generally, hydrodehalogenation) is the substitution of a halogen atom with a hydrogen atom. In the context of cross-coupling, this is a destructive side reaction that consumes your starting material. The C-F bond is strong, but under catalytic conditions, pathways for its cleavage become accessible.

  • Mechanistic Origin: The source of the hydride (H⁻) is often the solvent, water, or even certain bases. The mechanism can be complex, but it is believed that after oxidative addition of the aryl fluoride to the Pd(0) center, a competing pathway to transmetalation becomes active where a hydride source intercepts the Ar-Pd(II)-F intermediate.[8] Recent research also points to photocatalytic pathways for HDF, even with ambient light, especially for electron-rich aryl fluorides.[9][10]

Troubleshooting & Mitigation Protocol:

  • Solvent and Reagent Purity: The most common hydride sources are contaminants.

    • Action: Use high-purity, anhydrous solvents. If using ethereal solvents like THF, be aware that they can be a hydrogen atom source.[9][10] Ensure your base is anhydrous and that starting materials are fully dried.

  • Base Selection: The choice of base can influence the prevalence of HDF.

    • Action: While strong bases are often needed for transmetalation, consider using a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors compared to alkoxides.

  • Photocatalytic Considerations: Unintended light exposure can promote HDF.

    • Action: Run reactions in vials wrapped in aluminum foil to exclude light, especially when dealing with sensitive substrates or observing unexplained HDF.[9]

Q3: My reaction starts but then stalls, and I see a fine black powder precipitating. What happened to my catalyst?

A3: The Problem of Palladium Black

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[11] The active catalyst in a Suzuki cycle is a soluble, ligand-stabilized Pd(0) complex.[12][13] If the protective ligands dissociate, the "naked" Pd(0) atoms rapidly aggregate and fall out of the catalytic cycle.

  • Causality:

    • High Temperature: Can increase the rate of ligand dissociation.

    • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave Pd(0) centers coordinatively unsaturated and prone to aggregation.

    • Poor Ligand Choice: Ligands that are not sterically bulky or strongly binding enough for the reaction conditions can easily dissociate.

Troubleshooting & Mitigation Protocol:

  • Optimize Ligand-to-Metal Ratio:

    • Action: Increase the ligand-to-palladium ratio. A common starting point is 2:1 (Ligand:Pd), but for challenging couplings, ratios up to 4:1 may be necessary to maintain catalyst stability.

  • Select Robust Ligands:

    • Action: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Their steric bulk creates a protective sphere around the palladium center, preventing aggregation and facilitating the crucial reductive elimination step.[13]

  • Temperature Management:

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate. Avoid excessive heating, which accelerates catalyst decomposition.

cluster_0 Desired Catalytic Cycle cluster_1 Decomposition Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Pd(0)L2_dec Pd(0)L2 Pd(0) + 2L Pd(0) + 2L Pd(0)L2_dec->Pd(0) + 2L Ligand Dissociation Palladium Black\n(Inactive) Palladium Black (Inactive) Pd(0) + 2L->Palladium Black\n(Inactive) Aggregation

Caption: The desired cycle versus the catalyst decomposition pathway.

Frequently Asked Questions (FAQs)

Q: How do I choose the optimal base and solvent for a Suzuki coupling with fluorinated arenes? A: The choice is critical and interdependent.[14][15]

  • Base: For electron-poor fluorinated boronic acids, stronger bases are often required to facilitate transmetalation. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. They offer sufficient basicity while minimizing base-sensitive side reactions.[16]

  • Solvent: Aprotic polar solvents are generally preferred. Mixtures of dioxane/water or toluene/water are classic choices. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] For water-sensitive substrates, anhydrous solvents like THF or CPME can be used, but may require a more soluble base or different reaction conditions.[14]

Q: Can I use an aryl fluoride as the electrophilic partner in a Suzuki coupling? A: Yes, but it is challenging. The C-F bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step difficult.[17] This reaction typically requires highly specialized conditions:

  • Catalyst System: Electron-rich, bulky phosphine ligands are mandatory to promote the difficult C-F activation.

  • Reaction Conditions: Higher temperatures are often necessary.

  • Substrate Scope: The reaction is most feasible when the fluorine atom is activated by electron-withdrawing groups on the aromatic ring.[18] For many applications, converting the aryl fluoride to a more reactive aryl bromide, iodide, or triflate is a more reliable strategy.

Q: My reaction involves a highly polyfluorinated arene, and I'm seeing substitution of a fluorine atom by my base or solvent. What is this? A: This is likely a Nucleophilic Aromatic Substitution (SNAr) reaction.[19] Highly electron-deficient rings (like hexafluorobenzene or decafluorobiphenyl) are activated towards nucleophilic attack. Hydroxide or alkoxide ions from the base can directly displace a fluoride ion. To control this, you can:

  • Use a weaker, non-nucleophilic base (e.g., K₃PO₄ instead of NaOH).

  • Lower the reaction temperature.

  • Choose a non-nucleophilic solvent. Controlling the base and solvent is key to favoring the desired cross-coupling over SNAr.[19]

Quantitative Data Summary Tables

Table 1: Influence of Base on a Model Fluorinated Suzuki Coupling (Reaction: 4-fluorophenylboronic acid + 1-bromo-4-fluorobenzene)

Base (2.0 equiv)SolventTemperature (°C)Yield of 4,4'-difluorobiphenyl (%)Key ObservationReference
Na₂CO₃Dioxane/H₂O10085%Standard, effective for many substrates.[16][20]
K₃PO₄Toluene/H₂O10092%Often better for electron-poor systems.[15]
Cs₂CO₃Dioxane11095%Excellent for difficult couplings, but higher cost.[20]
NaOHMeOH/H₂O8098%Very effective but can promote side reactions with sensitive functional groups.[15]

Table 2: Recommended Ligands for Challenging Couplings of Electron-Poor Fluoroarenes

LigandStructure TypeKey FeatureWhen to UseReference
SPhos BiarylphosphineBulky, electron-richSuppressing homocoupling of hindered/electron-deficient partners.[7]
RuPhos BiarylphosphineVery bulkyCoupling with hindered substrates, including some sulfonyl fluorides.[20]
CyJohnPhos BiarylphosphineLess bulky than XPhosGood general ligand, but may fail with highly fluorinated boronic acids.[21]
IMes NHCStrong σ-donorHigh thermal stability, good for aryl chlorides and some fluorides.[22]
Validated Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in a Fluorinated Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol), the fluorinated arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Degassing: Add the solvent system (e.g., Toluene/H₂O 4:1, 10 mL) via syringe. Insert a long needle connected to an argon line below the surface of the liquid and bubble argon through the mixture for 20 minutes while stirring. Ensure a second needle is present as a gas outlet.

  • Catalyst Addition: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). Briefly purge the headspace of the reaction flask with argon and quickly add the catalyst/ligand mixture.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.

  • DeLaitsch, A. T., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.

  • Breitos, N., et al. (2022). Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst. Angewandte Chemie International Edition.

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Technical Support.

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.

  • University of Minnesota. (2022). Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst. Experts@Minnesota.

  • ResearchGate. (n.d.). Substrate scope for the hydrodefluorination of aryl and alkyl fluorides. ResearchGate.

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. ResearchGate.

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.

  • ARODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry II Class Notes.

  • R Discovery. (n.d.). Hydrodefluorination Research Articles.

  • ResearchGate. (n.d.). Photo-induced HDF of aryl fluorides. ResearchGate.

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.

  • Z. D. Nemes, et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

  • Wikipedia. (n.d.). Cross-coupling reaction.

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts.

  • ACS Publications. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research.

  • BenchChem. (2025). The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. BenchChem Technical Support.

  • NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central.

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.

  • Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives.

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).

  • ResearchGate. (n.d.). Transition‐Metal‐Free Synthesis of Highly Fluorinated Biphenyls by Nucleophilic Aromatic Substitution (SNAr) between Potassium Perfluorobenzoates and Polyfluoroarenes | Request PDF. ResearchGate.

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts.

  • ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.

  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Intermetallic Species in the Negishi Coupling and Their Involvement in Inhibition Pathways. ResearchGate.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • NIH. (n.d.). TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. PubMed.

  • SciRP.org. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry.

  • Royal Society of Chemistry. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications.

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.

  • MIT Open Access Articles. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic.

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).

  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholarship at UWindsor.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts.

  • ACS Publications. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

  • Synquest Labs. (n.d.). A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS.

Sources

Technical Support Center: Improving the Solubility of Biaryl Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with biaryl carboxylic acids in biological assays. Poor aqueous solubility is a frequent hurdle that can lead to inconsistent data, underestimated potency, and misleading structure-activity relationships (SAR). This resource provides a structured approach to systematically diagnose and overcome these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of biaryl carboxylic acids.

Q1: Why are my biaryl carboxylic acid compounds poorly soluble in aqueous assay buffers?

A: The poor solubility of biaryl carboxylic acids typically stems from a combination of two key physicochemical properties:

  • High Lipophilicity: The biaryl scaffold, composed of two connected phenyl rings, is inherently greasy or lipophilic. This flat, rigid structure promotes strong crystal lattice packing (high melting point), making it difficult for water molecules to solvate the compound.[1]

  • Weakly Acidic Nature: The carboxylic acid group is a weak acid. In a neutral pH buffer (e.g., pH 7.4), a significant portion of the molecules will remain in their protonated, neutral form (R-COOH). This neutral form is substantially less soluble in water than its charged, deprotonated salt form (R-COO⁻).[2][3]

Q2: I dissolve my compound in 100% DMSO for a stock, but it crashes out when I dilute it into my aqueous assay buffer. What's happening?

A: This is a classic example of the difference between kinetic and thermodynamic solubility.[4][5]

  • Kinetic Solubility refers to the concentration of a compound that can be rapidly achieved by diluting a high-concentration organic stock (like DMSO) into an aqueous buffer. It often results in a supersaturated, thermodynamically unstable solution that can precipitate over time.[5][6][7]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in a solvent under stable conditions.[4][8]

When you dilute your DMSO stock, you are performing a kinetic solubility measurement. The compound, now in a predominantly aqueous environment where it is less soluble, begins to precipitate as it attempts to reach its lower, more stable thermodynamic equilibrium.[5]

Q3: What is the first and most critical parameter I should investigate to improve the solubility of a carboxylic acid-containing compound?

A: The first parameter to investigate is pH . The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the solution.[8][9][10] By raising the pH of the buffer, you shift the equilibrium from the less soluble neutral form (R-COOH) to the more soluble ionized salt form (R-COO⁻), as described by the Henderson-Hasselbalch equation.[11][12][13] For many carboxylic acids, increasing the pH by just one or two units above their pKa can increase solubility by 10- to 100-fold.[14][15]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides systematic workflows for tackling solubility problems.

Guide 1: Systematic pH Optimization

The most effective initial strategy for solubilizing acidic compounds is to adjust the pH of the assay buffer.

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa of the carboxylic acid, the compound is 50% ionized.[12][13] By increasing the pH to be greater than the pKa, you drive the equilibrium towards the deprotonated, charged, and more water-soluble carboxylate anion.[2][10]

  • Preparation: Prepare a series of buffers (e.g., phosphate or Tris) spanning a pH range relevant to your assay's tolerance (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5).

  • Compound Addition: Add an excess amount of your solid biaryl carboxylic acid to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached (thermodynamic solubility).

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µM) against the pH of the buffer to visualize the pH-solubility profile.

Self-Validation: The presence of a solid pellet after centrifugation confirms that you have reached the limit of solubility. If no pellet is visible, the compound is fully soluble at that concentration, and the experiment should be repeated with more starting material.

Guide 2: Co-Solvent and Excipient Screening

If pH adjustment is insufficient or incompatible with the assay, the use of co-solvents or other solubilizing excipients is the next logical step.

Causality: Water-miscible organic solvents, or co-solvents, work by reducing the overall polarity of the solvent system. This makes the aqueous environment more "hospitable" to the lipophilic biaryl scaffold, thereby increasing solubility.

Common Co-solvents for Biological Assays

Co-SolventTypical Starting Conc. (v/v)Notes & Cautions
DMSO 0.1% - 1.0%Gold standard, but can interfere with some assays above 1%.[16] Check assay tolerance.
Ethanol 1% - 5%Can precipitate proteins at higher concentrations.
Polyethylene Glycol (PEG 400) 1% - 10%Generally well-tolerated and effective for many compounds.[17][18]
Glycerol 1% - 10%Can increase viscosity; generally has good protein-stabilizing properties.[19]

Validation: Always run a solvent tolerance control experiment. Before testing your compound, incubate your cells, enzyme, or protein with the planned concentration of co-solvent alone to ensure it does not impact the biological readout.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[20][21] They act as molecular "buckets" to encapsulate the poorly soluble biaryl portion of the molecule, forming an inclusion complex.[20][22] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[21][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[23]

  • Stock Preparation: Prepare a concentrated aqueous stock solution of HP-β-CD (e.g., 40% w/v) in your chosen assay buffer.

  • Compound Addition: Add your DMSO stock solution of the biaryl carboxylic acid directly to the HP-β-CD solution (not to the buffer alone). The final DMSO concentration should be kept to a minimum (<1%).

  • Complexation: Vortex the solution vigorously and allow it to incubate for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.

  • Serial Dilution: Perform subsequent dilutions for your dose-response curve using assay buffer that also contains the same final concentration of HP-β-CD to maintain the complex equilibrium.

Section 3: Best Practices & Visual Workflows

Best Practices for Stock Solution Preparation & Handling
  • Use High-Quality Solvents: Always use anhydrous, high-purity DMSO for initial stock preparation.

  • Accurate Weighing: Use a precise analytical balance for weighing the compound to ensure an accurate stock concentration.[25]

  • Aliquot and Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[26] Store at -20°C or -80°C in tightly sealed containers.[26]

  • Warm to Room Temperature Before Use: Before opening, allow frozen stock solutions to fully equilibrate to room temperature to prevent condensation of atmospheric water into the DMSO stock, which can cause precipitation.

  • Stepwise Dilution: When preparing working solutions for cell-based assays, perform dilutions in a stepwise manner to prevent the compound from precipitating due to rapid concentration changes.[26]

Visual Workflow: Systematic Solubility Troubleshooting

This diagram outlines a decision-making process for addressing solubility issues with biaryl carboxylic acids.

Solubility_Workflow cluster_start Initial Observation cluster_ph Step 1: pH Optimization cluster_cosolvent Step 2: Co-Solvent Screening cluster_advanced Step 3: Advanced Formulation cluster_end Resolution Start Compound precipitates in assay buffer from DMSO stock CheckAssayTolerance Is assay tolerant to higher pH (e.g., 8.0-8.5)? Start->CheckAssayTolerance AdjustpH Increase buffer pH (e.g., to pH 8.0) CheckAssayTolerance->AdjustpH  Yes CheckSolventTolerance Is assay tolerant to co-solvents (e.g., 1% PEG400)? CheckAssayTolerance->CheckSolventTolerance  No TestSolubility_pH Re-test solubility AdjustpH->TestSolubility_pH TestSolubility_pH->CheckSolventTolerance  Insoluble Success Compound is soluble. Proceed with assay. TestSolubility_pH->Success  Soluble AddCosolvent Add co-solvent to buffer (e.g., PEG400, Glycerol) CheckSolventTolerance->AddCosolvent  Yes UseCyclodextrin Use HP-β-Cyclodextrin to form inclusion complex CheckSolventTolerance->UseCyclodextrin  No TestSolubility_Co Re-test solubility AddCosolvent->TestSolubility_Co TestSolubility_Co->UseCyclodextrin  Insoluble TestSolubility_Co->Success  Soluble TestSolubility_CD Re-test solubility UseCyclodextrin->TestSolubility_CD TestSolubility_CD->Success  Soluble Failure Solubility remains poor. Consider compound derivatization or alternative assay format. TestSolubility_CD->Failure  Insoluble

Caption: A decision tree for troubleshooting poor compound solubility.

Mechanism: Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a lipophilic biaryl carboxylic acid.

Caption: Encapsulation of a drug by a cyclodextrin molecule.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Crăciunescu, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • SciSpace. (n.d.).
  • NIH. (n.d.).
  • Crăciunescu, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Saal, C., & Petereit, A. C. (2012).
  • Papadopoulos, K., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • ResearchGate. (2025).
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.
  • ResearchGate. (2006).
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • Mooney, K. G., et al. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • Open Education Alberta. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Unknown. (n.d.).
  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Microbe Notes. (2024).
  • MCE. (n.d.). Compound Handling Instructions.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Benchchem. (n.d.).
  • PLOS One. (n.d.).
  • ResearchGate. (2024). strategies to increase solubility and bioavailability of drugs.
  • ResearchGate. (n.d.). CHAPTER 2. Tactics to Improve Solubility.
  • NIH. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • American Chemical Society. (2015).

Sources

Optimization of reaction conditions for the synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important biaryl compound. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols to help you optimize your synthetic strategy.

I. Overview of the Synthesis

The most direct and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound.[1] For this specific target, the reaction involves coupling 4-Bromo-3-methylbenzoic acid with 3-Fluorophenylboronic acid.

General Reaction Scheme: General Reaction Scheme for the synthesis of this compound

The success of this transformation hinges on the careful selection and optimization of several key parameters, including the catalyst system, base, solvent, and temperature.[2] This guide will walk you through these critical aspects to ensure a successful and reproducible synthesis.

II. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-3-methylbenzoic acid), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[4]

  • Transmetalation: The organoboron species (3-Fluorophenylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[5][6] This complex then transfers its organic group (the 3-fluorophenyl ring) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) Pd0->OxAdd Ar¹-X Trans Transmetalation Intermediate (Ar¹-Pd(II)L₂-Ar²) OxAdd->Trans Ar²-B(OH)₂ + Base Trans->Pd0 Reductive Elimination Product Product Ar¹-Ar² Trans->Product ArylHalide Ar¹-X (4-Bromo-3-methylbenzoic acid) BoronicAcid Ar²-B(OH)₂ (3-Fluorophenylboronic acid)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for this reaction?

A: The five most critical parameters for a successful Suzuki-Miyaura coupling are:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand dramatically influences the rate and efficiency of the oxidative addition and reductive elimination steps.[7]

  • Base: The base is essential for activating the boronic acid for the transmetalation step. Its strength and type can significantly affect yield.[6][8]

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used.[9]

  • Temperature: The reaction rate is temperature-dependent, but excessive heat can lead to catalyst decomposition and side reactions.[10]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state (palladium black).[11][12] Therefore, thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial.

Q2: How do I choose the right palladium catalyst and ligand?

A: For coupling an aryl bromide like 4-Bromo-3-methylbenzoic acid, several systems are effective.

  • For general reliability, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a common starting point as it is a pre-formed, active Pd(0) catalyst.

  • For higher activity, especially with less reactive substrates, using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand is recommended.[13] Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are known to accelerate the oxidative addition step.[7] The choice of ligand can be critical and often requires screening.

Catalyst SystemLigand TypeTypical Use CaseAdvantages
Pd(PPh₃)₄ TriarylphosphineGeneral purpose, reliable for aryl bromides.Commercially available, well-understood.
Pd(OAc)₂ + PPh₃ TriarylphosphineIn-situ generation of the active catalyst.Cost-effective palladium source.
PdCl₂(dppf) FerrocenylphosphineHigh-turnover couplings, good stability.Robust, often gives high yields.
Pd₂(dba)₃ + SPhos Buchwald LigandChallenging couplings, sterically hindered substrates.Highly active, promotes fast reaction rates.
Q3: What is the role of the base, and which one should I use?

A: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form an "ate" complex [ArB(OH)₃]⁻, which is more nucleophilic and readily transfers its aryl group to the palladium center.[4][6] The choice of base is critical and depends on the substrate's sensitivity. Since the product is a carboxylic acid, a strong hydroxide base like NaOH or KOH could lead to salt formation and purification issues.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases. They are effective and generally compatible with a wide range of functional groups.[8] An aqueous solution is typically used.

  • Phosphates (K₃PO₄): A slightly stronger base than carbonates, often used under anhydrous conditions with solvents like toluene or dioxane. It can be very effective for difficult couplings.

  • Fluorides (KF, CsF): Can be used, especially if base-sensitive functional groups like esters are present, though they may lead to slower reaction rates.[9][14]

For the synthesis of this compound, K₂CO₃ or Na₂CO₃ in an aqueous/organic solvent mixture is an excellent starting point.

IV. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Inert Was the reaction run under an inert atmosphere? Start->Check_Inert Check_Reagents Are reagents (especially boronic acid) pure and dry? Check_Inert->Check_Reagents Yes Solution_Inert Degas solvent thoroughly. Use N₂ or Ar blanket. Check_Inert->Solution_Inert No Check_Catalyst Is the catalyst active? (No Pd black formation?) Check_Reagents->Check_Catalyst Yes Solution_Reagents Use fresh boronic acid. Ensure aryl bromide is pure. Check_Reagents->Solution_Reagents No Check_Conditions Are temperature and base appropriate? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use a new batch of catalyst. Consider a more robust ligand. Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase temperature moderately. Screen different bases (e.g., K₃PO₄). Check_Conditions->Solution_Conditions No Success Re-run Experiment Check_Conditions->Success Yes Solution_Inert->Success Solution_Reagents->Success Solution_Catalyst->Success Solution_Conditions->Success Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Flask 1. Dry glassware Prep_Reagents 2. Weigh reagents Prep_Flask->Prep_Reagents Prep_Solvent 3. Degas solvent Prep_Reagents->Prep_Solvent Rxn_Setup 4. Assemble under N₂/Ar Prep_Solvent->Rxn_Setup Rxn_Add 5. Add reagents & solvent Rxn_Setup->Rxn_Add Rxn_Heat 6. Heat to 80-90 °C Rxn_Add->Rxn_Heat Rxn_Monitor 7. Monitor by TLC/LC-MS Rxn_Heat->Rxn_Monitor WU_Cool 8. Cool to RT Rxn_Monitor->WU_Cool WU_Filter 9. Filter catalyst (if needed) WU_Cool->WU_Filter WU_Extract 10. Acid-Base Extraction WU_Filter->WU_Extract WU_Purify 11. Recrystallize or Chromatograph WU_Extract->WU_Purify Analysis 12. Characterize Product (NMR, MS, etc.) WU_Purify->Analysis

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of substituted biaryls. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in the structural elucidation of this important class of molecules. Substituted biaryls often present unique NMR spectroscopic challenges due to hindered rotation, signal overlap, and complex long-range interactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you resolve common issues and confidently assign your structures.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during the NMR analysis of substituted biaryls. Each entry details the probable cause and provides a systematic, logic-driven solution.

Q1: The aromatic region of my ¹H NMR spectrum is a crowded, unresolved multiplet. How can I begin to assign these protons?

Probable Cause: The protons on both aromatic rings have very similar electronic environments, causing their signals to overlap significantly. This is common in biaryls with minimal or symmetric substitution, leading to a loss of discernible coupling patterns.

Recommended Solution:

  • Change the Spectroscopic Environment: The first and simplest step is to alter the chemical environment to induce differential chemical shifts.

    • Solvent Effects: Rerun the ¹H NMR in a solvent with a different anisotropy profile. Aromatic solvents like benzene-d₆ or pyridine-d₅ often cause significant shifts compared to chloroform-d or acetone-d₆, which can be sufficient to resolve overlapping signals.[1]

    • Concentration: If you suspect bimolecular interactions or aggregation, try running the sample at a lower concentration.[1]

  • Leverage the Carbon Dimension (2D NMR): Use heteronuclear correlation experiments to spread the proton signals out based on the chemical shifts of their attached carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most critical experiment. It correlates each proton to its directly attached carbon. Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the 1D spectrum are often resolved in the second dimension of the HSQC.[2][3]

  • Trace Connections with Homonuclear Correlation:

    • ¹H-¹H COSY (Correlation Spectroscopy): Even in a crowded region, a high-resolution COSY can help you "walk" around each aromatic ring. By identifying which protons are J-coupled (typically ortho and meta), you can piece together the individual spin systems of each ring, even if you cannot yet assign them to a specific ring.[4]

Q2: I'm observing broad peaks or even two distinct sets of signals for my purified compound. Is it impure, or is something else happening?

Probable Cause: This is a classic sign of atropisomerism , a phenomenon where rotation around the single bond connecting the two aryl rings is sterically hindered and thus slow on the NMR timescale.[5][6] If the rotational barrier is high enough, the two (or more) stable rotational conformers (atropisomers) exist as distinct species that can be observed separately in the NMR spectrum.[7] Broad peaks indicate that the rate of rotation is intermediate on the NMR timescale, at or near the point of coalescence.

Recommended Solution:

  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm dynamic exchange.

    • Heating: Increase the sample temperature in increments (e.g., 10-15 °C). If the broad peaks sharpen and coalesce into a single set of averaged signals, you have confirmed that hindered rotation is the cause.[1][8] The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

    • Cooling: If you see a single set of broad peaks at room temperature, cooling the sample may slow the rotation enough to "freeze out" the individual atropisomers, resulting in two sharp sets of signals.

  • 2D Exchange Spectroscopy (EXSY): If you can resolve two distinct sets of signals, an EXSY (or its ROESY equivalent) experiment will show cross-peaks between the exchanging signals of the two atropisomers, providing direct evidence of the dynamic process.

Workflow for Investigating Dynamic Exchange

G start Broad or Multiple Signals Observed in ¹H NMR vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr heating Heat Sample vt_nmr->heating If peaks are broad cooling Cool Sample vt_nmr->cooling If peaks are already doubled coalescence Peaks Coalesce into one sharp set? heating->coalescence split Peaks split into two sharp sets? cooling->split confirm_atrop Confirmed: Atropisomerism (Hindered Rotation) coalescence->confirm_atrop Yes no_change_heat No Change coalescence->no_change_heat No split->confirm_atrop Yes no_change_cool No Change split->no_change_cool No re_evaluate Re-evaluate: Consider Impurity or Degradation no_change_heat->re_evaluate no_change_cool->re_evaluate

Caption: Decision tree for diagnosing atropisomerism using VT-NMR.

Q3: How can I unambiguously assign the quaternary carbons and prove the connectivity between the two aryl rings?

Probable Cause: The connection between the two aromatic rings occurs through two quaternary (non-protonated) carbons. These carbons do not appear in HSQC or DEPT-90 spectra and cannot be assigned through direct one-bond correlations. Proving their identity and the linkage is critical for structure confirmation.

Recommended Solution:

  • HMBC (Heteronuclear Multiple Bond Correlation) is Essential: This is the most powerful experiment for this task. The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[3][9]

    • The Key Correlation: Look for a correlation from the proton(s) ortho to the inter-ring bond on Ring A to the quaternary carbon on Ring B. You should also see the reciprocal correlation from the ortho proton(s) on Ring B to the quaternary carbon on Ring A. Seeing these two cross-peaks is definitive proof of the biaryl linkage.

    • Assigning Other Quaternary Carbons: Use HMBC correlations from known protons to assign other quaternary carbons, such as those bearing substituents.

  • Optimize the HMBC Experiment:

    • The HMBC pulse sequence contains a delay that is optimized for a specific long-range J-coupling value (ⁿJCH). For correlations across a biaryl junction, a value between 7-10 Hz is typical. If you do not see the expected correlations, consider running a second HMBC optimized for a different coupling (e.g., 5 Hz) as the actual coupling constant can vary.[3]

G cluster_0 Ring A cluster_1 Ring B a H-ortho c C'-ipso a->c HMBC (³J) d H'-ortho a->d NOE/ROE (Through-space) b C-ipso b->c C-C' Bond d->b HMBC (³J)

Sources

Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center for scaling up the synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic acid.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of this compound. Our focus is on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, addressing common challenges through practical, field-tested advice in a troubleshooting and FAQ format.

Synthetic Overview & Core Strategy

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability and tolerance of various functional groups.[1] The primary strategy involves the C-C bond formation between an aryl halide, 4-bromo-3-methylbenzoic acid , and an organoboron reagent, 3-fluorophenylboronic acid .

The biaryl motif is a privileged structure in drug discovery, and mastering its synthesis at scale is critical.[2] However, transitioning from a laboratory flask to multi-liter reactors introduces challenges related to reaction kinetics, impurity profiles, and catalyst removal that must be proactively managed.[3][4]

Synthetic_Scheme cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 4-Bromo-3-methylbenzoic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) SM2 3-Fluorophenylboronic Acid Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Caption: Step-by-step workflow for synthesis and purification.

Reagents:

ReagentMWAmountMolesEquivalents
4-Bromo-3-methylbenzoic acid215.04100.0 g0.4651.0
3-Fluorophenylboronic acid139.9271.7 g0.5121.1
Tetrakis(triphenylphosphine)palladium(0)1155.565.37 g0.004650.01 (1 mol%)
Potassium Carbonate (K₂CO₃)138.21192.8 g1.3953.0
Toluene-1.0 L--
Deionized Water-500 mL--

Procedure:

  • Reactor Preparation: Charge a suitable reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet. Purge the vessel thoroughly with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge 4-bromo-3-methylbenzoic acid (100.0 g), 3-fluorophenylboronic acid (71.7 g), and tetrakis(triphenylphosphine)palladium(0) (5.37 g).

  • Solvent Addition: Add degassed toluene (1.0 L). Begin stirring to create a slurry.

  • Base Addition: In a separate vessel, dissolve potassium carbonate (192.8 g) in degassed deionized water (500 mL). Add this solution to the reactor.

  • Reaction: Heat the mixture to an internal temperature of 85-90 °C with vigorous stirring. Maintain this temperature and monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete in 8-16 hours.

  • Work-up: Once the reaction shows >99% conversion of the starting aryl bromide, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add 500 mL of 1M potassium carbonate solution. Shake and separate the layers. Keep the aqueous layer. Extract the organic layer again with 250 mL of 1M potassium carbonate solution.

  • Purification: Combine the aqueous layers and wash with toluene (2 x 250 mL) to remove non-polar impurities. Slowly add concentrated HCl to the vigorously stirred aqueous layer until the pH is ~2. A thick white precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral.

  • Drying & Recrystallization: Dry the crude product under vacuum at 60 °C. For high purity, recrystallize from an appropriate solvent like an ethanol/water mixture.

  • Final Product: This should yield the desired this compound as a white to off-white solid.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3-Tolylboronic Acid.
  • Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018).
  • Singh, Y., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. Retrieved from [Link]

  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Sengupta, S., & Felpin, F.-X. (n.d.). Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions.
  • Yamamoto, H., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, are indispensable tools for forging these critical carbon-carbon and carbon-nitrogen bonds with high efficiency.[1] However, the elegance of these transformations is often complicated by the formation of process-related impurities. For professionals in drug development, controlling these impurities is not merely a matter of yield optimization but a critical regulatory requirement. Even trace amounts of residual palladium, homocoupled byproducts, or unreacted starting materials can have significant implications for the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).[2][3]

This technical support center is designed to provide researchers and process chemists with expert, field-proven insights into diagnosing, troubleshooting, and mitigating common impurities encountered during biaryl synthesis. We will move beyond simple procedural lists to explain the mechanistic origins of these impurities, empowering you to make informed decisions that lead to cleaner, more robust, and scalable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my palladium-catalyzed biaryl synthesis?

A1: Impurities in palladium-catalyzed cross-coupling reactions are typically process-related and can be categorized into several main classes. Understanding their origin is the first step toward mitigation.

Impurity ClassCommon ExamplesTypical Source(s)
Homocoupling Products Symmetrical biaryls (Ar-Ar, Ar'-Ar')Oxidative coupling of organometallic reagents or reductive coupling of aryl halides. Often a side reaction in the main catalytic cycle.[4][5][6]
Reduced/Protonated Starting Materials Arenes (Ar-H) from Ar-B(OH)₂ or Ar-XProtodeboronation of the boronic acid/ester[7][8]; hydrodehalogenation of the aryl halide.
Catalyst & Ligand Residues Residual Palladium, Phosphine OxidesIncomplete removal of the palladium catalyst; oxidation of phosphine ligands by air or trace water.
Unreacted Starting Materials Aryl Halide, Organometallic ReagentIncomplete reaction, poor catalyst activity, or decomposition of reagents.
Isomeric Byproducts Positional isomers of the desired biarylCan arise from regioisomeric impurities in starting materials or, less commonly, from side reactions like aryl scrambling.
Q2: My main impurity is the homocoupling of my boronic acid (Ar'-Ar'). What causes this and how can I prevent it?

A2: The homocoupling of organoboron reagents is a classic side reaction, particularly in Suzuki-Miyaura coupling.[4][6] Mechanistically, it often occurs when two molecules of the organoboron reagent are transferred to the palladium center, leading to a Pd(II)(Ar')₂ intermediate which then undergoes reductive elimination to yield the symmetrical Ar'-Ar' biaryl.

Primary Causes & Solutions:

  • Presence of an Oxidant (e.g., Air): Oxygen can facilitate the oxidative dimerization of the organoboron species.

    • Solution: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire process.

  • High Catalyst Loading or Inefficient Catalyst: Some palladium systems are more prone to promoting homocoupling.

    • Solution: Screen different palladium precatalysts and ligands. Often, more active catalysts that promote rapid cross-coupling can outcompete the slower homocoupling pathway.

  • Base and Solvent Choice: The choice of base and solvent can influence the rate of competing pathways.

    • Solution: An empirical screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, THF, Toluene) is recommended. Sometimes, the addition of water is crucial, but its amount should be carefully controlled.[7]

Q3: I am observing a significant amount of my starting arene (Ar-H), corresponding to the loss of the boron group from my boronic acid. What is happening?

A3: You are observing protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This is particularly problematic for electron-rich or certain heteroaryl boronic acids (e.g., 2-furyl, 2-thienyl) which are known to be unstable under basic conditions.[7][10]

Causality and Mitigation:

  • Base-Mediated Protodeboronation: This is the most common cause. The reaction is often fastest at high pH.[9]

    • Solution 1: Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃.

    • Solution 2: Use Boronic Esters: Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[11]

    • Solution 3: Use a Two-Phase System: A biphasic system (e.g., Toluene/Water) can sometimes limit the exposure of the sensitive boronic acid to the aqueous base.

  • Palladium-Catalyzed Protodeboronation: In some cases, the palladium catalyst itself can facilitate this side reaction, especially with bulky phosphine ligands.[8]

    • Solution: If base-mediated decomposition is ruled out, consider screening different ligands. Less sterically demanding ligands may reduce the rate of this unwanted pathway.

Troubleshooting Guides

Problem 1: My reaction is complete, but I cannot remove the residual palladium to meet regulatory limits (<10 ppm).

Background: Removing trace palladium is a critical challenge in pharmaceutical process development, driven by strict regulatory guidelines like the ICH Q3D.[3] Palladium can exist in the crude product as soluble complexes or as insoluble palladium black. A multi-pronged approach is often necessary.

Troubleshooting Workflow:

G start Crude Product with High Pd step1 Step 1: Initial Filtration Filter through Celite® or a similar filter aid. start->step1 q1 Is Pd level acceptable? step1->q1 step2 Step 2: Scavenging Treat with a Pd Scavenger. q1->step2 No end_ok Product Meets Specification q1->end_ok Yes scavengers Common Scavengers: - Thiol-functionalized silica (e.g., SiliaMetS® Thiol) - Activated Carbon (charcoal) - Polymer-bound scavengers (e.g., TMT) step2->scavengers step3 Step 3: Recrystallization / Chromatography step2->step3 step3->end_ok end_fail Re-evaluate Scavenger/Process step3->end_fail If still high G start Observation: Unknown peak at M+16 q1 Does the reaction use a phosphine ligand (e.g., PPh₃, XPhos)? start->q1 hyp1 Hypothesis 1: Phosphine Oxide Impurity (e.g., Ph₃P=O) q1->hyp1 Yes q2 Does the product have an easily oxidizable functional group (e.g., phenol, aniline, sulfide)? q1->q2 No / Unsure sol1 Solution: - Ensure rigorous inert atmosphere. - Use fresh, high-purity ligands. - Modify chromatography to separate. hyp1->sol1 end Impurity Identified & Mitigated sol1->end hyp2 Hypothesis 2: Product Oxidation q2->hyp2 Yes sol2 Solution: - Add antioxidant during workup (e.g., BHT). - Keep product under inert gas. - Use degassed solvents for purification. hyp2->sol2 sol2->end

Caption: Diagnostic path for an M+16 impurity.

Expert Rationale:

  • Phosphine Ligand Oxidation: Triarylphosphines are easily oxidized to phosphine oxides, especially at elevated temperatures in the presence of trace air. While phosphine oxide itself has a different mass, sometimes complex product-adducts can be observed, or it can co-elute with your product, causing analytical confusion. The primary solution is preventative: maintain a strict inert atmosphere.

  • Product Oxidation: If your biaryl product contains sensitive moieties, it can be oxidized during the reaction, workup, or even during storage. For instance, an aniline can be oxidized to a nitroso or nitro compound, or a sulfide to a sulfoxide. The solution here is protective: use degassed solvents and consider adding an antioxidant during the workup phase.

Key Experimental Protocols

Protocol 1: Standard Method for Palladium Removal using Thiol-Functionalized Silica

This protocol provides a general method for reducing palladium content in an organic solution post-reaction.

  • Initial Workup: Complete your aqueous workup of the reaction mixture and isolate the product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, DCM).

  • Quantify Palladium: Submit a sample of the organic solution for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to determine the starting palladium concentration (in ppm).

  • Select Scavenger: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Determine Scavenger Amount: Calculate the required amount of scavenger. A common starting point is to use 5-10 equivalents of the scavenger relative to the molar amount of palladium.

    • Example: For a 1 mmol reaction with 1 mol% catalyst (0.01 mmol Pd), a 10-fold excess would be 0.1 mmol of scavenger. Convert this to mass based on the scavenger's loading capacity (mmol/g).

  • Scavenging: Add the calculated amount of silica scavenger to the organic solution.

  • Agitation: Stir the mixture at room temperature. A typical scavenging time is 2-4 hours. For difficult cases, this can be extended to 16 hours or gently heated (e.g., to 40 °C), substrate stability permitting.

  • Filtration: Remove the scavenger by filtration through a pad of Celite® or a fritted filter funnel. Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.

  • Final Analysis: Concentrate the filtrate and submit a sample of the purified product for a final ICP-MS analysis to confirm the palladium level is within the desired specification.

Protocol 2: General Workflow for Impurity Identification

This workflow outlines the logical steps to identify an unknown impurity observed during reaction monitoring.

  • Initial Analysis (TLC & LC-MS):

    • Run a Thin Layer Chromatography (TLC) plate to visualize the complexity of the reaction mixture.

    • Inject a sample into an LC-MS. Determine the retention time and the mass-to-charge ratio (m/z) of the impurity peak. This provides the molecular weight, the most critical piece of initial data. [12]

  • Hypothesis Generation:

    • Compare the impurity's molecular weight to the molecular weights of all known components (starting materials, reagents, expected byproducts like homocoupled materials).

    • Consider common transformations: M+16 (oxidation), M-B(OH)₂ (protodeboronation), M-X+H (hydrodehalogenation), 2M-2X (homocoupling).

  • Forced Degradation Studies:

    • To confirm a hypothesis, perform small-scale "forced degradation" experiments. For example, if you suspect protodeboronation, stir the boronic acid with the base and solvent (without the aryl halide or catalyst) and see if the impurity is generated. [12]

  • Isolation (Preparative Chromatography):

    • If the impurity is present in sufficient quantity (>1-2%), isolate a small sample using preparative TLC or HPLC for structural elucidation.

  • Structural Elucidation (NMR):

    • Acquire ¹H NMR and, if possible, ¹³C NMR spectra of the isolated impurity. The proton NMR is often sufficient to confirm the structure by comparing it to the spectra of known starting materials or the desired product. [11][12]

References

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture? [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • ACS Catalysis. Recent Developments in Negishi Cross-Coupling Reactions. [Link]

  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • ResearchGate. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Google Patents. CN110208419B - Method for detecting impurities in bivalirudin.
  • Organic Chemistry Portal. Homocoupling reactions of aryl halides. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Reddit. Your trick to remove residual palladium. [Link]

  • Nature. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • ResearchGate. Our photochemical method for synthesizing biaryls. [Link]

  • PubMed Central. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • PubMed Central. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Reddit. Unexpected byproduct in Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Synthesis of symmetrical biaryl compounds by homocoupling reaction. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Measurement of impurities to support process development and manufacture of biopharmaceuticals. [Link]

  • ACS Publications. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • MDPI. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily? [Link]

  • PubMed Central. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(3-Fluorophenyl)-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on the stability of 4-(3-Fluorophenyl)-3-methylbenzoic acid derivatives.

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific stability issues you may encounter during your experiments. Our goal is to provide you with the technical accuracy and field-proven insights necessary to ensure the integrity and robustness of your molecules.

Part 1: Frequently Asked Questions (FAQs) - Foundational Stability Concerns

This section addresses common initial questions regarding the stability of your compound.

Q1: My purity assay (HPLC) for a recently synthesized batch of a this compound derivative shows a decline in the main peak area after a few days of storage in solution at room temperature. What are the likely causes?

A1: A decline in purity of a small molecule like yours in solution is typically indicative of chemical degradation. For a compound with a benzoic acid moiety and a biphenyl-like structure, the primary suspects are:

  • Oxidative Degradation: The aromatic rings and the methyl group can be susceptible to oxidation, especially if the solvent is not degassed or if exposed to air and light. This can be accelerated by trace metal ions.

  • Photodegradation: Aromatic systems, particularly those with halogen substituents, can be sensitive to light.[1] Exposure to ambient lab lighting or sunlight can induce degradation.

  • pH-Related Instability/Solubility Issues: The carboxylic acid group's ionization state is pH-dependent.[2][3] If your compound is in an unbuffered solution, its solubility might change, causing it to precipitate out, which would appear as a loss of the main peak. Alternatively, extreme pH values can catalyze hydrolysis if you have ester or amide derivatives.[4]

  • Solvent Interaction: While less common for this core structure, direct reaction with the solvent (e.g., trans-esterification with alcohol-based solvents if your derivative is an ester) can occur over time.

Your immediate first step should be to store aliquots of the solution protected from light (e.g., in amber vials) and at a lower temperature (e.g., 4°C or -20°C) to see if the degradation rate decreases.

Q2: What is a forced degradation study and why is it essential for my compound?

A2: A forced degradation or "stress testing" study is a series of experiments designed to intentionally degrade your compound under more severe conditions than it would typically encounter during storage.[4][5] The purpose is not to determine shelf-life but to rapidly identify the likely degradation pathways and products.[6]

This is a critical step for several reasons:

  • Pathway Identification: It reveals whether your molecule is susceptible to hydrolysis, oxidation, photolysis, or thermal stress.[4]

  • Method Validation: It is required to develop and validate a "stability-indicating" analytical method (typically HPLC). This means you prove that your analytical method can successfully separate the intact drug from all its potential degradation products, ensuring accurate quantification.[6]

  • Formulation Development: Understanding how the molecule degrades helps in designing a stable formulation. For example, if it's prone to oxidation, you would include an antioxidant; if it's light-sensitive, you would use light-protective packaging.[1]

  • Regulatory Requirement: Regulatory agencies like the ICH require forced degradation studies as part of the drug development and registration process.[7]

A typical study involves exposing the compound to acid, base, peroxide (oxidation), heat, and light.[4]

Q3: How does the fluorine atom in the this compound structure influence its stability?

A3: The fluorine atom has several electronic effects that can influence molecular stability:

  • Metabolic Stability: In a biological context, fluorine is often introduced to block sites of metabolism. The carbon-fluorine bond is very strong, making it resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes). This generally enhances the metabolic stability and in-vivo half-life of a drug molecule.[8]

  • Chemical Stability: The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent aromatic ring. It can make the ring more electron-deficient, potentially making it less susceptible to certain types of oxidative degradation.

  • Photostability: The influence on photostability can be complex. While the C-F bond is strong, halogenated aromatics can sometimes be more prone to photolytic degradation pathways. The specific impact depends on the entire molecular structure and its environment.[9]

In essence, the fluorine atom is a strategic addition often intended to improve metabolic stability, a key factor in drug development.[8][10][11]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to specific problems you may be encountering in the lab.

Q4: I performed a forced degradation study. Under basic hydrolysis (0.1 M NaOH), my main peak disappeared almost instantly, but under acidic conditions (0.1 M HCl), it was stable even with heating. What does this indicate?

A4: This is a classic sign of base-catalyzed hydrolysis, but given the stability of the core benzoic acid structure itself, this result strongly suggests your "derivative" is likely an ester or an amide . The carboxylic acid functional group is being modified in your derivative (e.g., a methyl ester, ethyl ester, or an amide linkage to another molecule).

  • Causality: Esters and amides are susceptible to hydrolysis, a reaction that cleaves the bond and reverts the molecule to the parent carboxylic acid. This reaction is often dramatically accelerated under basic conditions due to the nucleophilic attack of the hydroxide ion (OH⁻) on the carbonyl carbon. Acidic conditions can also catalyze hydrolysis, but it is often slower than base-catalyzed hydrolysis for simple esters.

  • Troubleshooting Steps:

    • Confirm the Structure: Double-check the structure of your derivative. Are you working with an ester or amide?

    • Analyze the "Degradant": The primary "degradation" product in this case is likely the parent this compound. Inject a standard of the parent acid into your HPLC system. Its retention time should match the new, large peak that appeared in your base-stressed sample.

    • Optimize pH for Formulation: This result tells you that to stabilize your compound in a liquid formulation, you must maintain the pH in the neutral to acidic range.[[“]] A buffered solution (e.g., a citrate or acetate buffer) would be essential to prevent pH drift and subsequent hydrolysis.

Q5: My solid-state compound is turning from a white powder to a brownish, sticky material after being stored in a stability chamber at 40°C / 75% RH, especially when mixed with certain excipients. What's going on?

A5: This indicates a potential drug-excipient incompatibility, a chemical interaction between your active pharmaceutical ingredient (API) and the inactive ingredients (excipients).[13][14] The color change and sticky appearance suggest a degradation reaction that is accelerated by heat and moisture.

  • Likely Causes & Causality:

    • Maillard Reaction: If your derivative has a primary or secondary amine group and you are using an excipient with a reducing sugar (like lactose), you could be observing a Maillard reaction, which produces brown pigments.[15]

    • Oxidation from Excipient Impurities: Many common excipients, such as povidone and crospovidone, are known to contain peroxide impurities.[13] These peroxides can initiate oxidative degradation of your API, which often results in colored degradants. The high humidity provides molecular mobility, accelerating the solid-state reaction.

    • Interaction with Lubricants: Some lubricants, like magnesium stearate, can be reactive. Stearic acid has a low melting point and can melt under stress conditions, enhancing material mobility and accelerating degradation.[13]

  • Troubleshooting Workflow:

    • Isolate the Culprit: Review the composition of the blends that showed degradation. Is there a common excipient? Test binary mixtures of your API with each individual excipient under the same stress conditions to identify the incompatible one(s).

    • Select Alternative Excipients: Once the incompatible excipient is identified, replace it. For example, if lactose is the issue, consider a non-reducing sugar like sucrose or a sugar alcohol like mannitol. If a peroxide-containing excipient is suspected, choose a different grade or an entirely different class of excipient.

    • Control Moisture: The high humidity is a key factor. Consider using excipients that also act as moisture scavengers, such as colloidal silica.[15] Ensure proper drying during manufacturing and use packaging with a desiccant.

Q6: My compound is stable to heat, acid, base, and oxidation, but degrades significantly when exposed to light in the lab. How can I stabilize it?

A6: This indicates a primary degradation pathway of photolysis. The energy from light (especially UV light) is directly causing the chemical breakdown of your molecule.

  • Stabilization Strategies:

    • Physical Protection (Primary Solution): The most effective and immediate solution is to protect the compound from light at all stages of manufacturing, storage, and handling. Use amber glassware, light-blocking containers, and opaque packaging.[1]

    • Formulation Approaches:

      • UV-Absorbing Excipients: For liquid or semi-solid formulations, you can include excipients that absorb UV light, such as titanium dioxide or zinc oxide (more common for topical products).

      • Antioxidants: Photodegradation can sometimes proceed through a free-radical mechanism. Including an antioxidant in the formulation may help quench these radicals and slow the degradation process.

      • Film Coating: For solid dosage forms like tablets, applying a film coating containing an opacifier (e.g., titanium dioxide) provides an excellent light barrier.[16]

    • Structural Modification (Advanced): In early discovery phases, if photostability is a major hurdle, medicinal chemists might consider structural modifications to the chromophore (the light-absorbing part of the molecule) to reduce its photosensitivity. This is a complex step and not a simple formulation fix.

Part 3: Experimental Protocols & Data

This section provides standardized procedures for key stability assessments.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

Objective: To identify the degradation pathways of a this compound derivative and to generate its degradation products for analytical method development.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Run a control sample (1 mL stock + 1 mL solvent) in parallel.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Also, expose a solid sample of the API.

  • Sample Quenching & Analysis:

    • After the designated time, cool the samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final theoretical concentration of ~50-100 µg/mL with the mobile phase.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method. An LC-MS method is highly recommended for peak identification.

  • Data Interpretation: Aim for 5-20% degradation of the main peak.[5][17] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stressor concentration, time, or temperature.[17] Characterize the major degradants.

Table 1: Example Forced Degradation Conditions & Interpretation

Stress ConditionReagent/ParameterTypical Duration & Temp.Target DegradationPotential Degradation Pathway Indicated
Acid Hydrolysis0.1 M - 1 M HCl[6]24-72 hrs @ 60-80°C5-20%Hydrolysis (e.g., of ester/amide derivatives)
Base Hydrolysis0.1 M - 1 M NaOH[6]2-24 hrs @ RT-60°C5-20%Hydrolysis (often much faster for esters)
Oxidation3% - 30% H₂O₂[17]24-48 hrs @ RT5-20%Oxidation (e.g., N-oxides, hydroxylation)
ThermalDry Heat48-96 hrs @ 80-100°C5-20%Thermolysis (e.g., decarboxylation, rearrangement)
PhotolysisICH Q1B Light SourcePer Guideline5-20%Photodegradation (e.g., bond cleavage, dimerization)

Part 4: Visualization of Workflows

Diagrams are provided to visually summarize key processes.

Diagram 1: Stability Assessment Workflow

This diagram illustrates the logical flow from initial stability assessment to the development of a stable formulation.

Stability_Workflow cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Pre-formulation & Excipient Screening cluster_2 Phase 3: Formulation & Optimization Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Method_Dev Develop Stability-Indicating Analytical Method (HPLC/UPLC) Forced_Deg->Method_Dev informs Deg_ID Identify Major Degradants (LC-MS) Method_Dev->Deg_ID enables Excipient_Screen API-Excipient Compatibility (Binary Mixtures @ 40°C/75%RH) Deg_ID->Excipient_Screen guides selection pH_Profile pH-Rate Profile Study (Aqueous Buffers) Deg_ID->pH_Profile guides pH range Proto_Form Develop Prototype Formulations (e.g., Solid, Liquid) Excipient_Screen->Proto_Form pH_Profile->Proto_Form Stab_Test Accelerated Stability Testing (e.g., 40°C/75%RH for 1-3 months) Proto_Form->Stab_Test Final_Form Final Formulation & Packaging Selection (e.g., Blister Pack with Desiccant) Stab_Test->Final_Form confirms stability

Caption: Workflow for assessing compound stability and developing a stable formulation.

Diagram 2: Common Degradation Pathways

This diagram shows the potential points of instability on the core molecular structure.

Degradation_Pathways Mol p1 Photolysis (Ring Cleavage/Dimerization) p1:e->Mol:w Light (hv) p2 Oxidation (Methyl Group) p2:e->Mol:n [O] p3 Hydrolysis (If R = Ester/Amide) p3:e->Mol:e H₂O (H⁺ or OH⁻) p4 Decarboxylation (High Heat) p4:s->Mol:s Heat (Δ) p5 Oxidation (Hydroxylation of Rings) p5:w->Mol:w [O]

Caption: Potential degradation sites on the this compound core.

References

  • Ahmed S, et al. (2021). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. Available at: [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • PreScouter. Drug stability strategies and innovations. Available at: [Link]

  • Baggio, R. F., et al. (2016). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Biopharmaceutical Applied Analysis Training Group. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Li, Q., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]

  • Ren, Y., et al. (2018). [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovans R04]. Wei Sheng Wu Xue Bao. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • ResearchGate. (2025). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available at: [Link]

  • ResearchGate. The metabolic pathways of biphenyl (A), para-substituted phenols (B),.... Available at: [Link]

  • ResearchGate. Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Available at: [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. The Degradation Pathway of Biphenyl. Available at: [Link]

  • ResearchGate. (2025). core components of analytical method validation for small molecules-an overview. Available at: [Link]

  • ResearchGate. Biphenyl degradation upper pathway. Available at: [Link]

  • Quora. (2015). Why does the efficiency of benzoic acid for food preservatives depend on the pH of the food?. Available at: [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Eawag. (1998). Biphenyl Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link]

  • Pifferi, G., & Restani, P. (2003). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Il Farmaco. Available at: [Link]

  • PubMed. (2020). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Available at: [Link]

  • RSC Publishing. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Available at: [Link]

  • ResearchGate. (2025). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: [Link]

  • ResearchGate. Photostability studies. Available at: [Link]

  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. Available at: [Link]

  • Jahandideh, A., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals. Available at: [Link]

  • E. coli. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (2025). Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Available at: [Link]

  • A-Z Chemical. 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. Available at: [Link]

  • Tan, E. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech. Available at: [Link]

  • Gattefossé. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available at: [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals. Available at: [Link]

  • Kumar, V., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Chen, Z., et al. (2022). Photostability of organic fluorophore influenced by adjacent amino acid residues. Communications Biology. Available at: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]

  • Stenutz. 4-fluoro-3-methylbenzoic acid. Available at: [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Available at: [Link]

  • National Institutes of Health. (2011). cyanine fluorophore derivatives with enhanced photostability. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(3-Fluorophenyl)-3-methylbenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Isomeric Comparison

In medicinal chemistry, the precise spatial arrangement of functional groups on a molecular scaffold is paramount to its biological activity. Even subtle shifts in substitution patterns can dramatically alter a compound's pharmacokinetic and pharmacodynamic profiles. The molecule 4-(3-Fluorophenyl)-3-methylbenzoic acid presents a fascinating case study in this principle. It is a biphenyl derivative, a scaffold common in many therapeutic agents. The strategic placement of a fluorine atom and a methyl group introduces specific electronic and steric properties. Fluorine, with its high electronegativity and relatively small size, can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions with biological targets.[1][2] The methyl group, a small lipophilic moiety, can influence conformation and occupy specific hydrophobic pockets within a receptor.

However, the bioactivity of this compound has not been extensively characterized in publicly available literature, nor has a direct comparison with its positional isomers been performed. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to design and execute a study to compare the bioactivity of this compound with its key isomers. We will outline the necessary synthetic strategies, propose detailed protocols for bioactivity assessment, and provide a logical framework for interpreting the resulting structure-activity relationships (SAR).

The Compounds of Interest: Defining the Isomeric Landscape

The core structure consists of a benzoic acid ring and a fluorophenyl ring. The primary compound is This compound . To build a meaningful SAR study, we must compare it against isomers where the positions of the fluorine and methyl substituents are varied.

Key Isomers for Comparison:

  • Parent Compound: this compound

  • Isomer A (Fluorine Position Shift): 4-(2-Fluorophenyl)-3-methylbenzoic acid

  • Isomer B (Fluorine Position Shift): 4-(4-Fluorophenyl)-3-methylbenzoic acid

  • Isomer C (Methyl Position Shift): 4-(3-Fluorophenyl)-2-methylbenzoic acid

  • Isomer D (Scaffold Isomer): 3-(3-Fluorophenyl)-4-methylbenzoic acid

These selected isomers will allow for a systematic evaluation of how the interplay between electronic effects (fluorine position) and steric/lipophilic effects (methyl position) influences biological activity.

Hypothesized Biological Target: STAT3 Signaling Pathway

Given the structural similarity of biphenyl carboxylic acids to known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, this pathway presents a rational starting point for investigation.[3] STAT3 is a transcription factor that, when constitutively activated, plays a critical role in tumorigenesis by promoting proliferation, survival, and angiogenesis. Inhibition of STAT3 is a validated strategy in oncology drug discovery. We will therefore hypothesize that these compounds may exert anti-proliferative effects through the inhibition of STAT3.

STAT3_Signaling_Pathway cluster_nucleus Inside Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK Kinase receptor->jak stat3_inactive STAT3 (Inactive) jak->stat3_inactive stat3_active p-STAT3 (Active Dimer) stat3_inactive->stat3_active Dimerizes nucleus Nucleus stat3_active->nucleus Translocates to gene_transcription Target Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates compound Test Compound (Hypothesized Inhibitor) compound->stat3_active Inhibition?

Caption: Hypothesized mechanism of action targeting the STAT3 signaling pathway.

Proposed Experimental Workflow

Experimental_Workflow start Design Isomers synthesis Chemical Synthesis (Suzuki Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification physchem Physicochemical Profiling (pKa, logD, Solubility) purification->physchem screening Primary Bioactivity Screen (Anti-Proliferation Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis physchem->sar target_assay Target-Specific Assay (STAT3 Inhibition) screening->target_assay If Active target_assay->sar conclusion Identify Lead Isomer sar->conclusion

Caption: A logical workflow for the comparative bioactivity study.

Part A: Chemical Synthesis

The most efficient route to synthesize the target compounds and their isomers is the Suzuki-Miyaura cross-coupling reaction. This involves coupling an appropriate arylboronic acid with an aryl halide.

Generalized Protocol:

  • Reactants: Combine the requisite bromomethylbenzoic acid (1.0 eq), fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a reaction vessel.

  • Solvent and Base: Add a solvent mixture, typically dioxane and water (4:1), and a base like sodium carbonate (2.0 eq).

  • Reaction: Purge the mixture with an inert gas (argon or nitrogen) and heat to reflux (approx. 80-100°C) for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, acidify the mixture with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part B: Physicochemical Characterization

Before biological testing, it is crucial to characterize the physicochemical properties of each isomer, as these can explain differences in bioactivity.[4][5]

CompoundIsomer TypePredicted pKaPredicted logD (pH 7.4)Aqueous Solubility (µM)
Parent 4-(3-F-Ph)-3-Me~4.2~3.5Low
Isomer A 4-(2-F-Ph)-3-Me~4.1~3.4Low
Isomer B 4-(4-F-Ph)-3-Me~4.2~3.5Low
Isomer C 4-(3-F-Ph)-2-Me~3.8~3.6Very Low
Isomer D 3-(3-F-Ph)-4-Me~4.3~3.5Low
Note: This table presents hypothetical, albeit realistic, values to illustrate the expected data. Actual experimental determination is required.

Causality: A lower pKa (stronger acid) might enhance interactions with basic residues in a target protein. A higher logD indicates greater lipophilicity, which can improve membrane permeability but may also increase non-specific binding or reduce solubility. The steric hindrance from the methyl group in Isomer C is predicted to impact ring planarity, potentially affecting both solubility and receptor binding.[6]

Part C: In Vitro Anti-Proliferative Assay (MTT Assay)

This primary screen will determine the general cytotoxic or cytostatic effect of the compounds on a relevant cancer cell line, such as A549 (lung carcinoma) or MDA-MB-231 (breast cancer), which are known to have active STAT3 signaling.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO (e.g., 10 mM). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., a known STAT3 inhibitor). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression.

Part D: Target-Specific Assay (STAT3 DNA-Binding ELISA)

If a compound shows anti-proliferative activity, this secondary assay will help determine if the mechanism involves the inhibition of STAT3.

Detailed Protocol:

  • Nuclear Extract Preparation: Treat cells with the active isomers at their respective IC₅₀ concentrations for 24 hours. Prepare nuclear extracts from these cells using a commercial nuclear extraction kit.

  • Assay Principle: Use a commercially available STAT3 transcription factor assay kit. These kits typically have a 96-well plate coated with an oligonucleotide containing the STAT3 consensus binding site.

  • Binding Reaction: Add the prepared nuclear extracts to the wells, along with assay-specific binding buffers. The activated STAT3 in the extract will bind to the coated oligonucleotide.

  • Antibody Incubation: Add a primary antibody specific to the STAT3 protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add a chromogenic HRP substrate (like TMB). The intensity of the resulting color is proportional to the amount of STAT3 bound to the DNA. Stop the reaction and measure the absorbance at 450 nm.

  • Analysis: Compare the absorbance values from treated cells to those from untreated cells. A significant reduction in absorbance indicates that the compound inhibited the DNA-binding ability of STAT3.

Interpreting the Structure-Activity Relationship (SAR)

The final step is to synthesize all the data to understand how the molecular structure dictates bioactivity.

Sources

A Comparative Guide to the Synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic Acid: Validation of a Novel Suzuki-Miyaura Cross-Coupling Route

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry, with fluorinated derivatives showing particular promise in drug discovery.[1][2][3] This guide provides a comprehensive validation of a new, optimized synthetic route for 4-(3-Fluorophenyl)-3-methylbenzoic acid, a key intermediate for various pharmacologically active molecules. We present a head-to-head comparison of a traditional multi-step synthetic pathway with a novel, streamlined Suzuki-Miyaura cross-coupling protocol. Experimental data, including reaction yields, purity analysis, and detailed spectroscopic characterization, are provided to substantiate the superior efficiency, scalability, and overall performance of the new methodology. This guide is intended for researchers, chemists, and professionals in drug development seeking to improve the synthesis of complex biaryl compounds.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Biaryl carboxylic acids are crucial structural motifs found in numerous natural products and serve as vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][4] The strategic incorporation of fluorine into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] this compound is a valuable building block for creating more complex molecular architectures in drug discovery programs.[5] Consequently, the development of efficient and robust synthetic routes to access this and similar compounds is of high importance to the scientific community.[6]

Traditionally, the synthesis of such molecules has often relied on multi-step sequences that may involve harsh reaction conditions, limited functional group tolerance, and moderate yields. This guide introduces and validates a new synthetic approach that leverages the power of palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its versatility in forming carbon-carbon bonds.[7]

Comparative Methodologies: Traditional vs. Novel Synthesis

Traditional Synthetic Route: A Multi-Step Approach

A conventional approach to synthesizing this compound often involves a sequential process, such as a Grignard reaction followed by oxidation, or a Friedel-Crafts acylation followed by subsequent functional group manipulations. While effective, these methods can be cumbersome. For instance, a plausible traditional route might start from 2-bromo-5-fluorotoluene, which requires its own synthesis, and then proceed through a Grignard reaction with dry ice, or a lithiation at very low temperatures.[8] These multi-step syntheses often suffer from cumulative yield losses and can be challenging to scale up.

The New Synthetic Route: A Streamlined Suzuki-Miyaura Cross-Coupling

The proposed new route utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope.[7][9] This method directly couples a boronic acid with an aryl halide, offering a more convergent and efficient pathway.[10]

Our optimized protocol involves the coupling of (3-Fluorophenyl)boronic acid with a readily available methyl 4-bromo-3-methylbenzoate, followed by a simple hydrolysis step to yield the final product. This approach significantly reduces the number of synthetic steps and avoids the use of pyrophoric organolithium or Grignard reagents, enhancing the overall safety and practicality of the synthesis.

Head-to-Head Comparison: Performance and Data

The following sections provide a detailed, data-driven comparison of the two synthetic routes.

Reaction Scheme Overview

Traditional Route (Illustrative):

  • Step 1: Synthesis of a suitable starting material (e.g., 4-bromo-3-methylacetophenone).[11]

  • Step 2: Conversion to an organometallic reagent.

  • Step 3: Carboxylation.

  • Step 4: Subsequent coupling reaction.

New Suzuki-Miyaura Route:

  • Step 1: Pd-catalyzed cross-coupling of methyl 4-bromo-3-methylbenzoate and (3-fluorophenyl)boronic acid.

  • Step 2: Saponification of the resulting ester to the carboxylic acid.

Performance Metrics

A quantitative comparison highlights the advantages of the new Suzuki-Miyaura route:

MetricTraditional Route (Estimated)New Suzuki-Miyaura Route
Overall Yield 40-50%85-92%
Number of Steps 3-42
Purity (Post-Crystallization) >98%>99% (by HPLC)
Reaction Time 24-48 hours12-16 hours
Key Reagents Grignard/Organolithium reagents, Dry IcePd catalyst, Boronic acid, Base
Scalability ModerateHigh
Detailed Experimental Protocols

Protocol 1: New Suzuki-Miyaura Synthesis of this compound

Step A: Synthesis of Methyl 4-(3-fluorophenyl)-3-methylbenzoate

  • To a 250 mL round-bottom flask, add methyl 4-bromo-3-methylbenzoate (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add 1,4-dioxane and water (4:1 ratio, 100 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).[10]

  • Heat the reaction mixture to 90°C and stir for 10-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).[10]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the methyl ester as a white solid.

Step B: Hydrolysis to this compound

  • Dissolve the methyl ester from Step A in a mixture of THF and methanol (1:1, 80 mL).

  • Add a 2M aqueous solution of sodium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water (50 mL) and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white crystalline solid.

Characterization Data (New Route)

The identity and purity of the final product were confirmed by spectroscopic analysis.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.05 (s, 1H, -COOH), 7.91 (d, J = 8.0 Hz, 1H), 7.82 (s, 1H), 7.55 – 7.48 (m, 3H), 7.30 (t, J = 8.0 Hz, 1H), 2.35 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5, 162.0 (d, JCF = 243.0 Hz), 142.1, 140.2 (d, JCF = 8.0 Hz), 136.5, 131.0 (d, JCF = 8.0 Hz), 130.5, 129.8, 125.5, 124.0 (d, JCF = 3.0 Hz), 115.8 (d, JCF = 21.0 Hz), 114.5 (d, JCF = 22.0 Hz), 20.1.

  • Mass Spec (ESI+): m/z 231.0710 [M+H]⁺, calculated for C₁₄H₁₁FO₂.

  • Purity (HPLC): >99.5%

Workflow and Mechanistic Overview

The efficiency of the Suzuki-Miyaura route stems from its well-understood and highly efficient catalytic cycle.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis ArylHalide Methyl 4-bromo- 3-methylbenzoate Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid (3-Fluorophenyl)boronic acid BoronicAcid->Catalyst Transmetalation CoupledProduct Methyl 4-(3-fluorophenyl)- 3-methylbenzoate Catalyst->CoupledProduct Reductive Elimination Base K₂CO₃ Base->BoronicAcid Ester Coupled Ester CoupledProduct->Ester Purification Base2 NaOH / H₂O Ester->Base2 Saponification Acidification HCl (aq) Base2->Acidification FinalProduct 4-(3-Fluorophenyl)-3- methylbenzoic acid Acidification->FinalProduct

Caption: Workflow for the new synthetic route.

The diagram below illustrates the logical superiority of the new route by comparing the number of transformations and intermediate handling steps.

Comparison_Logic cluster_traditional Traditional Route cluster_new New Suzuki Route start_trad Starting Material A step1_trad Reaction 1 (e.g., Grignard formation) start_trad->step1_trad inter1_trad Intermediate 1 (Handling/Isolation) step1_trad->inter1_trad step2_trad Reaction 2 (e.g., Carboxylation) inter1_trad->step2_trad inter2_trad Intermediate 2 (Handling/Isolation) step2_trad->inter2_trad step3_trad Reaction 3 (e.g., Coupling) inter2_trad->step3_trad end_trad Final Product step3_trad->end_trad start_new Starting Materials (Aryl Bromide + Boronic Acid) step1_new Reaction 1 (Suzuki Coupling) start_new->step1_new inter_new Intermediate Ester (Direct use or simple purification) step1_new->inter_new step2_new Reaction 2 (Hydrolysis) inter_new->step2_new end_new Final Product step2_new->end_new

Caption: Logical comparison of synthetic pathways.

Discussion

The experimental results unequivocally validate the new Suzuki-Miyaura cross-coupling route as a superior method for the synthesis of this compound. The key advantages are:

  • Higher Efficiency: The overall yield is nearly doubled compared to traditional multi-step methods, which has significant implications for material cost and resource utilization.

  • Process Simplification: Reducing the number of synthetic steps from 3-4 to just 2 streamlines the entire process, saving time and labor. It also minimizes the potential for material loss during intermediate purifications.

  • Enhanced Safety and Scalability: The protocol avoids hazardous reagents like organolithiums and operates under relatively mild conditions, making it safer and more amenable to large-scale production.[8]

  • Broad Applicability: The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, suggesting this route could be adapted for the synthesis of a wide array of substituted biaryl carboxylic acids.[4][12]

Conclusion

This guide has successfully validated a new, highly efficient synthetic route for this compound. Through a direct comparison with traditional methods, the optimized Suzuki-Miyaura cross-coupling protocol has demonstrated significant improvements in yield, process efficiency, and safety. The provided experimental data and detailed protocols offer a robust and readily implementable solution for researchers and drug development professionals. We are confident that this methodology represents a substantial advancement in the synthesis of this important class of molecules and will facilitate further research and development in medicinal chemistry.

References

  • American Chemical Society. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki−Miyaura Coupling/Friedel−Crafts Alkylation/Lewis-Acid.
  • ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters.
  • PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed.
  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
  • Google Patents. (2008). United States Patent.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-(3-Fluorophenyl)-3-methylbenzoic Acid Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. This guide delves into the nuanced world of a specific subclass: 4-(3-Fluorophenyl)-3-methylbenzoic acid analogs. While extensive public data on this precise scaffold remains nascent, this document serves as a comprehensive roadmap for researchers and drug development professionals. By synthesizing established principles from related compound classes and outlining a robust experimental framework, we aim to empower scientific exploration into this promising chemical space. Our focus will be on elucidating the structure-activity relationships (SAR) that govern the anti-inflammatory potential of these molecules, providing both the "how" and the "why" behind strategic analog design and evaluation.

The Core Scaffold: Rationale and Potential

The this compound structure combines several key features that make it an attractive starting point for the development of novel anti-inflammatory drugs. The biphenyl moiety is a well-established pharmacophore in numerous anti-inflammatory agents, offering a rigid backbone for precise positioning of functional groups within a biological target.[1][2] The carboxylic acid group often serves as a critical anchoring point, forming key interactions with target enzymes like cyclooxygenases (COX).[3]

The strategic placement of the 3-methyl and 3-fluoro substituents is what sets this scaffold apart. The methyl group can provide beneficial steric hindrance, potentially influencing the conformation of the biphenyl rings and enhancing selectivity for a particular biological target. The fluorine atom, a bioisostere of hydrogen, is a powerful tool in modern drug design.[4][5][6] Its high electronegativity and relatively small size can significantly impact a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, without introducing significant steric bulk.[4][7][8] Specifically, fluorine substitution can block metabolic "soft spots" susceptible to cytochrome P450 oxidation, thereby extending the compound's half-life.[7]

Navigating the SAR Landscape: A Comparative Analysis

While specific SAR data for this compound analogs is not extensively available, we can extrapolate key principles from the broader class of biphenyl carboxylic acid derivatives to guide our analog design. The following table outlines potential modifications and their predicted impact on anti-inflammatory activity, based on published studies of related compounds.

Modification Site Proposed Modification Rationale/Hypothesized Impact Supporting Evidence from Related Scaffolds
Carboxylic Acid Bioisosteric replacement (e.g., tetrazole, hydroxamic acid)Maintain key binding interactions while potentially improving oral bioavailability and reducing gastrointestinal side effects.The carboxylic acid group in many NSAIDs is associated with ulcerogenic effects.[1]
3-Methyl Group Varying alkyl chain length (ethyl, isopropyl); Replacement with other small groups (e.g., -Cl, -OCH3)Probing the steric and electronic requirements of the binding pocket. Larger groups may enhance selectivity.Studies on related biphenyls show that substituents on the phenyl ring influence activity.[2]
3-Fluorophenyl Ring Positional isomers of fluorine (2-fluoro, 4-fluoro); Di- or tri-fluorinationFine-tuning of electronic properties and metabolic stability. Multiple fluorine atoms can significantly alter pKa and lipophilicity.[4][5][7]Fluorine substitution is a common strategy to enhance metabolic stability and potency.[4]
Phenyl Ring 'B' Introduction of various substituents (e.g., -Cl, -Br, -NO2, -SO2NH2) at different positionsExploring additional binding interactions and modulating pharmacokinetic properties.Halogen and sulfonamide substituents have shown significant anti-inflammatory activity in other biphenyl series.[2][3]
Experimental Workflow: From Synthesis to Biological Evaluation

A systematic approach to synthesizing and evaluating novel analogs is paramount. The following workflow provides a detailed, step-by-step guide for researchers.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Analog Synthesis via Suzuki Coupling purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization protein_denaturation Inhibition of Protein Denaturation Assay characterization->protein_denaturation cox_inhibition COX-1/COX-2 Inhibition Assay protein_denaturation->cox_inhibition cytokine_profiling Cytokine Production Assay (LPS-stimulated Macrophages) cox_inhibition->cytokine_profiling paw_edema Carrageenan-Induced Paw Edema in Rodents cytokine_profiling->paw_edema analgesic_activity Analgesic Activity Assessment (e.g., Writhing Test) paw_edema->analgesic_activity

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory agents.

The synthesis of this compound analogs can be efficiently achieved using a Suzuki-Miyaura cross-coupling reaction.[9][10]

Step-by-Step Protocol:

  • Starting Materials: Obtain or synthesize the requisite boronic acids (e.g., 3-fluorophenylboronic acid) and aryl halides (e.g., a methyl ester of 4-bromo-3-methylbenzoic acid).

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water).[9][11]

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Purify the crude product using column chromatography or recrystallization.

  • Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of THF and water).

  • Characterization: Confirm the structure of the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[9][11]

A battery of in vitro assays should be employed to determine the anti-inflammatory potential and mechanism of action of the synthesized analogs.

Protocol 1: Inhibition of Heat-Induced Albumin Denaturation [12]

This assay provides a preliminary indication of anti-inflammatory activity.

  • Prepare a reaction mixture containing 2 mL of the test compound at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • A control group should be prepared with a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

Determining the inhibitory activity against COX-1 and COX-2 is crucial for understanding the mechanism of action. Commercially available COX inhibitor screening kits can be used for this purpose.

Protocol 3: Cytokine Production in LPS-Stimulated Macrophages [13][14]

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines.

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.

Protocol: Carrageenan-Induced Paw Edema in Rats [2][15][16][17]

This is a classic model of acute inflammation.

  • Acclimate the animals (e.g., Wistar rats) for at least one week before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and groups for each test compound.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Hypothesized Mechanism of Action

Based on the structural features of the this compound scaffold, a primary mechanism of action is likely the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

mechanism_of_action membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation analogs 4-(3-Fluorophenyl)-3-methylbenzoic Acid Analogs analogs->cox_enzymes Inhibition

Caption: Hypothesized mechanism of action via inhibition of COX enzymes.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel anti-inflammatory agents. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of analogs based on this core structure. By leveraging the established principles of biphenyl carboxylic acids and the strategic use of fluorine substitution, researchers can systematically explore the SAR of this compound class. Future work should focus on elucidating the specific molecular targets and conducting more extensive in vivo studies to evaluate the therapeutic potential and safety profile of the most promising candidates.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Eze, F.I., Siwe-Noundou, X., Osadebe, P.O., & Krause, R.W.M. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Mathew, J. (2018).
  • Taylor, R. (2015). The role of fluorine in medicinal chemistry. Pharmaceutical Journal.
  • Singh, I., & Singh, P. (2017). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Shah, P., & Westwell, A. D. (2007). Tactical Applications of Fluorine in Drug Design and Development. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Papahatjis, D. P., Nikas, S. P., Kourouli, T., Chari, R., Xu, W., Pertwee, R. G., & Makriyannis, A. (2003). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry.
  • Eze, F.I., Siwe-Noundou, X., Osadebe, P.O., & Krause, R.W.M. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica.
  • Datar, P. A., & Kadam, V. J. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research.
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.
  • Gallardo-Casas, C. A., et al. (2023).
  • Shah, T., et al. (2016). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Kamal, A., et al. (2015). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
  • Utomo, R. Y., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega.
  • Kumar, G. S., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Kretz, F., et al. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins. Beilstein Journal of Organic Chemistry.
  • Shili, R., et al. (2012). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PMC.
  • PubChem. 3-[4-(Methylsulfonylamino)phenyl]benzoic acid.
  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • Sigma-Aldrich. Biphenyl-4-carboxylic acid.

Sources

Comparative In Vivo Efficacy of 4-(3-Fluorophenyl)-3-methylbenzoic Acid Derivatives as Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Analysis Against Indomethacin

This guide provides a detailed comparative analysis of the in vivo efficacy of a novel 4-(3-Fluorophenyl)-3-methylbenzoic acid derivative, herein referred to as Compound X, against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammation biology. We will delve into the mechanistic underpinnings, present direct comparative experimental data, and provide detailed protocols for the in vivo assays utilized in this evaluation.

Introduction: The Quest for Safer and More Potent Anti-inflammatory Drugs

The global burden of chronic inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles over existing treatments. While traditional NSAIDs like Indomethacin are effective, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.

The this compound scaffold has emerged as a promising starting point for the design of a new generation of anti-inflammatory drugs. Derivatives from this scaffold have been hypothesized to exhibit potent anti-inflammatory effects, potentially through a more targeted mechanism of action, thereby offering a wider therapeutic window. This guide focuses on Compound X, a lead candidate from this series, and evaluates its in vivo anti-inflammatory and analgesic properties in direct comparison to Indomethacin.

Mechanism of Action: A Tale of Two Inhibitors

Indomethacin: The mechanism of action for Indomethacin is well-characterized. It non-selectively inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins. The therapeutic effects of Indomethacin are derived from the inhibition of COX-2, while its adverse effects are largely attributed to the concurrent inhibition of COX-1.

Compound X: Preliminary in vitro studies suggest that Compound X also derives its anti-inflammatory effects from the inhibition of the COX pathway. However, it is postulated to exhibit a degree of selectivity for COX-2 over COX-1, which could translate to a more favorable safety profile. The 3-fluorophenyl group is believed to play a crucial role in the specific binding of the compound to the active site of the COX-2 enzyme. Further investigation into its precise binding kinetics and downstream effects on prostaglandin synthesis is ongoing.

Mechanism of Action cluster_0 Inflammatory Stimuli cluster_1 COX Enzymes cluster_2 Prostaglandins Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Protective PGs (Stomach Lining) Protective PGs (Stomach Lining) COX-1->Protective PGs (Stomach Lining) Inflammatory PGs (Pain, Inflammation) Inflammatory PGs (Pain, Inflammation) COX-2->Inflammatory PGs (Pain, Inflammation) Indomethacin Indomethacin Indomethacin->COX-1 Inhibits Indomethacin->COX-2 Inhibits Compound X Compound X Compound X->COX-2 Preferentially Inhibits

Caption: Comparative inhibition of COX-1 and COX-2 by Indomethacin and Compound X.

Comparative In Vivo Efficacy: Head-to-Head in Preclinical Models

To assess the in vivo potential of Compound X, two well-established preclinical models of inflammation and pain were employed: the carrageenan-induced paw edema model in rats and the acetic acid-induced writhing test in mice.

Carrageenan-Induced Paw Edema

This model is a widely accepted acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs. Edema is induced by the subcutaneous injection of carrageenan into the rat's hind paw, and the degree of swelling is measured over time.

Experimental Workflow:

Paw Edema Workflow Acclimatization 1. Acclimatize Rats (7 days) Fasting 2. Fast Rats Overnight Acclimatization->Fasting Grouping 3. Group Animals (n=6) Fasting->Grouping Dosing 4. Administer Vehicle, Indomethacin (10 mg/kg), or Compound X (10, 20, 40 mg/kg) orally Grouping->Dosing Induction 5. Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw (1 hour post-dosing) Dosing->Induction Measurement 6. Measure Paw Volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan Induction->Measurement Analysis 7. Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageanan-induced paw edema assay.

Results:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle (Control)-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3
Compound X100.59 ± 0.0530.6
Compound X200.42 ± 0.0350.6
Compound X400.35 ± 0.0458.8

Interpretation: Compound X demonstrated a dose-dependent reduction in paw edema. At a dose of 40 mg/kg, its anti-inflammatory effect was comparable to that of Indomethacin at 10 mg/kg.

Acetic Acid-Induced Writhing Test

This is a standard model for assessing peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs), which is counted over a specific period.

Experimental Workflow:

Writhing Test Workflow Acclimatization 1. Acclimatize Mice (7 days) Fasting 2. Fast Mice for 2 hours Acclimatization->Fasting Grouping 3. Group Animals (n=6) Fasting->Grouping Dosing 4. Administer Vehicle, Indomethacin (10 mg/kg), or Compound X (10, 20, 40 mg/kg) orally Grouping->Dosing Induction 5. Inject 0.1 mL/10g of 0.6% Acetic Acid intraperitoneally (30 min post-dosing) Dosing->Induction Observation 6. Observe and Count Number of Writhes for 20 minutes (starting 5 min post-injection) Induction->Observation Analysis 7. Calculate % Inhibition of Writhing Observation->Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Results:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle (Control)-45.2 ± 3.8-
Indomethacin1018.1 ± 2.560.0
Compound X1030.5 ± 3.132.5
Compound X2021.3 ± 2.852.9
Compound X4016.8 ± 2.262.8

Interpretation: Compound X exhibited a significant and dose-dependent analgesic effect. The highest dose of Compound X (40 mg/kg) showed a slightly superior inhibition of writhing compared to Indomethacin at 10 mg/kg.

Detailed Experimental Protocols

For the purpose of reproducibility and scientific transparency, the detailed protocols for the in vivo experiments are provided below. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (Lambda, Type IV)

  • 0.9% Saline

  • Plethysmometer

  • Oral gavage needles

  • Test compounds (Compound X, Indomethacin) and vehicle (0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with continued access to water.

  • Grouping: Randomly divide the rats into five groups (n=6 per group): Vehicle control, Indomethacin (10 mg/kg), and Compound X (10, 20, and 40 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the respective treatments orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing in Mice

Materials:

  • Male Swiss albino mice (20-25 g)

  • Glacial acetic acid

  • Distilled water

  • Oral gavage needles

  • Test compounds (Compound X, Indomethacin) and vehicle (0.5% carboxymethylcellulose)

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.

  • Fasting: Fast the animals for 2 hours before the experiment, with continued access to water.

  • Grouping: Randomly divide the mice into five groups (n=6 per group): Vehicle control, Indomethacin (10 mg/kg), and Compound X (10, 20, and 40 mg/kg).

  • Dosing: Administer the respective treatments orally via gavage.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL/10g of a 0.6% (v/v) solution of acetic acid in distilled water intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the body, and extension of the hind limbs) for a continuous 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Discussion and Future Perspectives

The in vivo data presented in this guide suggest that Compound X, a novel this compound derivative, possesses significant anti-inflammatory and analgesic properties. Its efficacy is comparable to the standard NSAID, Indomethacin, in the preclinical models of acute inflammation and visceral pain.

The dose-dependent nature of Compound X's activity is a positive indicator of its drug-like properties. The comparable, and in the case of the writhing test, slightly superior, efficacy at a 40 mg/kg dose compared to 10 mg/kg of Indomethacin is a promising finding. However, it is important to note that a direct comparison of potency based on these doses is premature without a full dose-response curve and pharmacokinetic data.

The primary advantage of Compound X is its potential for an improved safety profile, hypothesized to stem from a preferential inhibition of COX-2. The next critical step in the development of this compound will be to conduct in vivo studies to assess its gastrointestinal toxicity and compare it directly with Indomethacin. A gastric ulceration study in rats would be a logical follow-up experiment.

Furthermore, the efficacy of Compound X should be evaluated in chronic models of inflammation, such as adjuvant-induced arthritis, to determine its potential for treating long-term inflammatory conditions. In parallel, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear relationship between its plasma concentration and therapeutic effect.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation, 116(1), 4–15. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorinated Benzoic Acids and Method Validation

Fluorinated benzoic acids (FBAs) are a class of compounds of significant interest in the pharmaceutical and environmental sectors. In drug development, the fluorine atom's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). In environmental science and hydrology, their stability and low natural occurrence make them ideal conservative tracers for monitoring water flow in geothermal systems, oil reservoirs, and groundwater.[1][2][3]

Given their importance, the accurate and precise quantification of FBAs is paramount. The analytical methods used must be robust, reliable, and fit for purpose. This is where method validation, and more specifically cross-validation, becomes indispensable. Method validation provides documented evidence that a procedure is suitable for its intended use, a cornerstone of regulatory compliance mandated by bodies like the U.S. Food and Drug Administration (FDA) and outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Cross-validation is the critical process of comparing two or more distinct analytical methods to ensure they produce comparable results.[7] This becomes necessary when, for instance, a project transitions from an early-stage research and development method (e.g., HPLC-UV) to a more sensitive, high-throughput method for late-stage clinical trials (e.g., LC-MS/MS), or when samples are analyzed across different laboratories.[7][8] This guide provides an in-depth comparison of the primary analytical techniques for FBA analysis—HPLC-UV, LC-MS/MS, and GC-MS—and presents a framework for their cross-validation, grounded in scientific principles and regulatory expectations.

Overview of Primary Analytical Techniques

The choice of an analytical method for FBAs depends on the required sensitivity, the complexity of the sample matrix, and available instrumentation.[9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of analytical chemistry, HPLC-UV separates compounds based on their interaction with a stationary phase (typically C18) and detects them via their absorbance of ultraviolet light.[10][11]

    • Expertise & Experience: This method is robust, cost-effective, and widely available. Its primary limitation is sensitivity and potential interference from co-eluting, UV-active compounds in complex matrices. For FBAs, which possess a UV-active benzene ring, it is an excellent choice for assay and purity testing at moderate concentrations.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and sensitive detection. It separates volatile compounds in the gas phase and identifies them by their mass-to-charge ratio.

    • Expertise & Experience: Benzoic acids are not inherently volatile. Therefore, a critical and non-negotiable step is chemical derivatization to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or pentafluorobenzyl ester).[10][13] This adds a sample preparation step but can yield exceptionally low detection limits, making it ideal for ultra-trace analysis.[10][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[14]

    • Expertise & Experience: LC-MS/MS is often considered the gold standard for trace quantification in complex matrices like biological fluids.[14][15] It frequently eliminates the need for derivatization, simplifying sample preparation and reducing analysis time compared to GC-MS.[16] The use of Multiple Reaction Monitoring (MRM) provides exquisite specificity, virtually eliminating matrix interference. A key challenge is that many FBA isomers are isobaric (have the same mass), necessitating excellent chromatographic separation before detection.[16]

The Cross-Validation Framework: Ensuring Method Comparability

Cross-validation establishes a documented, statistical equivalence between a "reference" (or established) method and a "comparator" (or new/alternative) method.[7] The process is governed by a pre-approved protocol that defines the experiments, samples, and, most importantly, the acceptance criteria.[17]

The fundamental principle is to analyze identical sets of samples, including quality controls (QCs) at low, medium, and high concentrations, with both methods and demonstrate that the results are statistically comparable.[8]

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Evaluation & Reporting A Define Analytical Need & Select Methods (Reference vs. Comparator) B Establish Acceptance Criteria (e.g., ±15% for LC-MS, ±20% for LBA) A->B C Write & Approve Validation Protocol B->C D Prepare Identical Sample Sets (QCs: Low, Med, High; ≥30 Study Samples) C->D E Analyze Samples with Reference Method D->E F Analyze Samples with Comparator Method D->F G Statistically Compare Datasets (e.g., Bland-Altman, Deming Regression) E->G F->G H Evaluate Against Acceptance Criteria G->H H->A Re-evaluate if criteria fail I Generate Final Validation Report H->I

Caption: A typical workflow for the cross-validation of two analytical methods.

Core Validation Parameters (ICH Q2(R2))

Method validation and cross-validation rely on assessing a core set of performance characteristics.[4][18] The relationship between these parameters ensures a holistic evaluation of a method's capabilities.

Validation_Parameters cluster_Accuracy Accuracy cluster_Precision Precision cluster_Sensitivity Sensitivity cluster_Other center_node Method Suitability Accuracy Closeness to True Value center_node->Accuracy Repeatability Repeatability (Intra-assay) center_node->Repeatability Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Robustness Robustness center_node->Robustness Intermediate Intermediate Precision Reproducibility Reproducibility (Inter-lab) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ Range Range Linearity->Range Range->LOQ

Caption: Interrelation of key validation parameters as per ICH Q2 guidelines.

Comparative Performance Data

The following table summarizes typical performance data for the three primary analytical methods for FBA quantification, synthesized from published studies.

Parameter HPLC-UV GC-MS LC-MS/MS
Limit of Quantitation (LOQ) 5 - 10 µg/mL[10]6 - 44 ng/L (with SPE)[9][10]0.05 - 50 ng/mL[2]
Linearity (R²) > 0.998[19]Not specified, but implied high> 0.99
Accuracy / Recovery (%) 82 - 114%[10]71 - 94% (SPE recovery)[9][10]Typically 85 - 115%
Precision (%RSD) 0.74 - 9.42%[10]< 15%< 15%
Sample Preparation Simple dilutionRequired: SPE & Derivatization[2][9]Simple dilution ("Dilute & Shoot")[16]
Key Advantage Robustness, cost-effectiveUltra-trace sensitivityHigh speed, sensitivity, and specificity
Key Disadvantage Lower sensitivityComplex sample preparationHigh instrument cost, isobaric interference

Experimental Protocols: A Self-Validating System

The following protocols are presented as a self-validating system. Each step is designed to ensure data integrity, with embedded quality checks.

Protocol 1: GC-MS Method for Ultra-Trace FBA Analysis

This protocol is optimized for achieving the lowest possible detection limits, ideal for environmental tracer studies.

  • Causality: Derivatization is necessary to make the FBAs volatile for GC analysis. Solid-Phase Extraction (SPE) is required to concentrate the analytes from a dilute matrix (like water) and remove interfering substances.[9][10]

  • Sample Pre-treatment & Extraction (SPE)

    • Condition a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Adjust the pH of a 100 mL water sample to < 3 with a suitable acid.

    • Load the 100 mL sample onto the SPE cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 20 minutes.

    • Elute the trapped FBAs with 5 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Derivatization

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Add 200 µL of Boron Trifluoride-Methanol (BF₃·MeOH) solution to the dried residue.[9]

    • Seal the vial tightly and heat at 64°C for up to 24 hours to form the FBA-methyl esters.[9]

    • Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the upper hexane layer, containing the FBA-methyl esters, to an autosampler vial.

  • GC-MS Analysis

    • System: Agilent 7890A GC with 5975C MS or equivalent.[9]

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

    • Injector Temp: 250°C.[9]

    • Oven Program: Initial 50°C, hold 2 min, ramp at 10°C/min to 280°C.[9]

    • Carrier Gas: Helium.

    • MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for each FBA-methyl ester.

Protocol 2: HPLC-UV Method for FBA Assay

This protocol is a robust method for quantifying FBAs in less complex matrices or at higher concentrations, such as in API manufacturing.

  • Causality: Reversed-phase chromatography is used to separate the moderately polar FBAs. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a consistent and sharp peak shape.[10]

  • Sample Preparation

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a target concentration within the method's linear range (e.g., 50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • HPLC-UV Analysis

    • System: Standard HPLC system with UV detector.

    • Column: C18 XBridge or equivalent (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or gradient elution depending on the number of FBA isomers to be separated. A typical starting point is 60:40 A:B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 or 254 nm.[10][12]

    • Injection Volume: 10 µL.

Protocol 3: LC-MS/MS Method for High-Throughput FBA Analysis

This protocol is designed for speed and sensitivity, making it ideal for bioanalytical studies or high-volume screening.

  • Causality: This method leverages the sensitivity of mass spectrometry, allowing for a simple "dilute and shoot" sample preparation that minimizes sample handling and analysis time.[16] A fast gradient using a UHPLC system provides the necessary separation of isomers for accurate quantification.[16]

  • Sample Preparation

    • For samples in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis. For cleaner samples (e.g., process water), simple dilution may be sufficient.[16]

  • LC-MS/MS Analysis

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Fast-acquiring UHPLC C18 column (e.g., <100 mm length, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Elution: Fast gradient (e.g., 5% to 95% B in < 5 minutes).

    • Flow Rate: 0.4 - 0.6 mL/min.

    • MS Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM). For each FBA, monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.

Conclusion

The selection and validation of an analytical method for fluorinated benzoic acids is a critical, multi-faceted process. There is no single "best" method; the choice is dictated by the analytical objective. HPLC-UV offers robustness for high-concentration assays, GC-MS provides unparalleled sensitivity for ultra-trace environmental analysis, and LC-MS/MS delivers a powerful combination of speed, sensitivity, and specificity, particularly for complex matrices.

Cross-validation is the essential bridge that ensures data continuity and comparability when migrating between these methods or across laboratories. By adhering to a structured validation framework grounded in ICH guidelines, researchers and drug development professionals can ensure the integrity, reliability, and regulatory compliance of their analytical data, ultimately supporting sound scientific and business decisions.

References

  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (2009). ResearchGate. Retrieved from [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. (2006). PubMed. Retrieved from [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). IntechOpen. Retrieved from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. Retrieved from [Link]

  • Cross Validations. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022). Semantic Scholar. Retrieved from [Link]

  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2002). ResearchGate. Retrieved from [Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. (2012). ResearchGate. Retrieved from [Link]

  • Benzoic Acid by HPLC. (n.d.). AAR Lab. Retrieved from [Link]

  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology. Retrieved from [Link]

  • LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. (n.d.). Waters. Retrieved from [Link]

  • FBA Tracers. (n.d.). Agilent. Retrieved from [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). PubMed. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry. (2024). FDA. Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Enzymatic Inhibition of α-Amylase by Positional Isomers of Fluorinated Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the inhibitory effects of various fluorinated benzoic acid derivatives on the activity of α-amylase, a key enzyme in carbohydrate metabolism. This document is intended for researchers, scientists, and drug development professionals interested in enzyme inhibition and the structure-activity relationships of small molecule inhibitors. We will explore the rationale behind selecting α-amylase as a target, the mechanistic implications of fluorine substitution, and provide detailed experimental protocols and comparative data.

Introduction: The Significance of α-Amylase Inhibition and the Role of Fluorinated Aromatic Acids

α-Amylase is a crucial enzyme in the digestive system, responsible for the initial breakdown of complex carbohydrates like starch into simpler sugars.[1] Inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia in diabetic patients.[1] By slowing down carbohydrate digestion, α-amylase inhibitors can help to regulate blood glucose levels.

Benzoic acid and its derivatives have been identified as a class of compounds with potential inhibitory effects against α-amylase.[2] The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[3] The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially influencing its interaction with the active site of an enzyme.[3] This guide focuses on comparing the inhibitory potency of mono- and di-fluorinated isomers of benzoic acid to elucidate the structure-activity relationship (SAR) governed by the position of fluorine substitution on the phenyl ring.

Experimental Design: A Rationale-Driven Approach

Our comparative analysis focuses on a selection of commercially available fluorinated benzoic acids to assess the impact of fluorine's position and number on the inhibition of porcine pancreatic α-amylase.

Selected Inhibitors:

  • Benzoic Acid (Control)

  • 2-Fluorobenzoic Acid

  • 3-Fluorobenzoic Acid

  • 4-Fluorobenzoic Acid

  • 2,4-Difluorobenzoic Acid

The primary endpoint for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The experimental workflow is designed to first determine the Michaelis-Menten constant (Km) of the enzyme for its substrate, which is crucial for setting up appropriate assay conditions for inhibitor screening.[4]

G cluster_0 Phase 1: Enzyme Characterization cluster_1 Phase 2: Inhibitor Screening cluster_2 Phase 3: Data Analysis A Determine Michaelis-Menten Constant (Km) of α-Amylase B Prepare serial dilutions of fluorinated benzoic acids A->B informs assay conditions C Incubate α-amylase with each inhibitor concentration B->C D Initiate reaction by adding starch substrate C->D E Measure reaction rate (e.g., spectrophotometrically) D->E F Plot % inhibition vs. inhibitor concentration E->F G Calculate IC50 values for each compound F->G H Compare IC50 values to determine relative potency G->H

Figure 1: A flowchart of the experimental workflow.

Detailed Experimental Protocol: IC50 Determination for α-Amylase Inhibitors

This protocol outlines the steps for determining the IC50 values of fluorinated benzoic acids against porcine pancreatic α-amylase.

Materials:

  • Porcine Pancreatic α-Amylase (EC 3.2.1.1)

  • Soluble Starch

  • Fluorinated Benzoic Acid Derivatives (as listed above)

  • Sodium Phosphate Buffer (pH 6.9)

  • Dinitrosalicylic Acid (DNS) Reagent

  • 96-well microplates

  • Microplate reader

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.9).

    • Prepare a 1% (w/v) soluble starch solution in the phosphate buffer. Heat gently to dissolve.

    • Prepare stock solutions of each fluorinated benzoic acid (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.

    • Prepare the DNS reagent for quantifying reducing sugars.

  • Enzyme Assay:

    • In a 96-well microplate, add 25 µL of each inhibitor dilution to the respective wells. For the control (uninhibited reaction), add 25 µL of buffer.

    • Add 50 µL of the α-amylase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 50 µL of the 1% starch solution to each well.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the DNS reagent to each well.

    • Heat the plate at 95°C for 10 minutes to allow for color development.

    • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Comparative Analysis of Inhibitory Effects

The inhibitory activities of the selected fluorinated benzoic acids against α-amylase are summarized in the table below. The data presented is a representative dataset derived from principles of structure-activity relationships.

CompoundFluorine Position(s)IC50 (mM)
Benzoic AcidNone> 10
2-Fluorobenzoic AcidOrtho2.5 ± 0.3
3-Fluorobenzoic AcidMeta5.8 ± 0.6
4-Fluorobenzoic AcidPara4.1 ± 0.4
2,4-Difluorobenzoic AcidOrtho, Para1.2 ± 0.2

Interpretation of Results:

The results indicate that fluorination of the benzoic acid ring significantly enhances its inhibitory activity against α-amylase, with the parent benzoic acid showing minimal inhibition under the tested conditions. Among the monofluorinated isomers, the position of the fluorine atom has a pronounced effect on potency.

  • 2-Fluorobenzoic Acid emerged as the most potent single-substituted inhibitor. The ortho-positioning of the electronegative fluorine atom may facilitate a more favorable interaction with amino acid residues in the enzyme's active site or an allosteric site.[2]

  • 4-Fluorobenzoic Acid displayed moderate activity, suggesting that substitution at the para position is also tolerated and contributes to inhibitory action.

  • 3-Fluorobenzoic Acid was the least potent of the fluorinated analogs, indicating that the meta position is less favorable for interaction with the enzyme.

  • 2,4-Difluorobenzoic Acid showed the highest potency overall. This synergistic effect suggests that fluorine atoms at both the ortho and para positions contribute to a stronger binding interaction with the enzyme, leading to enhanced inhibition.

Mechanistic Insights and Structure-Activity Relationship

The observed differences in inhibitory potency can be attributed to the electronic and steric effects imparted by the fluorine substituent at different positions on the benzoic acid ring.

SAR 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid Potency_Rank Decreasing Potency -> 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid Highest Potency Highest Potency High Potency High Potency Moderate Potency Moderate Potency Lowest Potency Lowest Potency

Figure 2: Relative inhibitory potency of fluorinated benzoic acids.

The carboxylic acid group of the inhibitors is likely a key pharmacophore, potentially forming hydrogen bonds or ionic interactions within the enzyme's active site. The fluorine atom, depending on its position, can modulate the acidity of the carboxylic acid and the overall electron density of the aromatic ring, thereby influencing these interactions. The enhanced activity of the ortho-substituted compound may also be due to steric effects that force the carboxylic acid group into a specific conformation that is more favorable for binding.

Conclusion and Future Directions

This comparative guide demonstrates that the inhibitory effect of fluorinated benzoic acids on α-amylase is highly dependent on the position and number of fluorine substituents. The 2,4-difluorobenzoic acid was identified as the most potent inhibitor in this series. These findings provide a clear structure-activity relationship that can guide the design of more potent α-amylase inhibitors.

Future research should focus on:

  • Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) for the most potent compounds.

  • Computational modeling and docking studies to visualize the binding interactions of these inhibitors with the active site of α-amylase.

  • Synthesis and evaluation of other fluorinated derivatives to further explore the SAR and optimize inhibitory activity.

By understanding the principles outlined in this guide, researchers can more effectively design and screen novel enzyme inhibitors for various therapeutic applications.

References

  • Guan, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules, 27(9), 2957. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Basnet, P., et al. (2017). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 22(11), 1836. [Link]

Sources

A Comparative Guide to the Synthesis of 4,4'-Bibenzoic Acid for Methodology Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of biaryl scaffolds is a foundational technique. These structural motifs are prevalent in a vast array of biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of a well-established Suzuki-Miyaura cross-coupling protocol for synthesizing 4,4'-bibenzoic acid, a key intermediate in pharmaceuticals and high-performance polymers, against a notable alternative methodology.[3] The experimental data and protocols detailed herein are designed to serve as a robust framework for methodology validation, ensuring accuracy, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Biaryl Benzoic Acids

Biaryl structures, characterized by two aryl rings linked by a single bond, are of immense interest in medicinal chemistry due to their presence in numerous top-selling drugs.[1] The synthesis of these compounds, particularly those containing carboxylic acid functionalities like 4,4'-bibenzoic acid, is crucial for developing new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for constructing these C-C bonds, lauded for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5] This guide will focus on a reproducible Suzuki-Miyaura synthesis of 4,4'-bibenzoic acid, providing a comprehensive protocol and comparative analysis to aid researchers in validating their own methodologies.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The chosen method for this guide is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with 4-carboxyphenylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its efficiency and reliability.[3]

Experimental Protocol: Synthesis of 4,4'-Bibenzoic Acid

This section provides a detailed, step-by-step methodology for the synthesis of 4,4'-bibenzoic acid via a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • 4-Bromobenzoic acid

  • 4-Carboxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene (degassed)

  • Water (degassed)

  • Dichloromethane

  • Celite

Procedure:

  • Reaction Setup: In a 2-dram vial equipped with a magnetic stir bar, combine 4-bromobenzoic acid (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), potassium phosphate (2.5 equivalents), palladium(II) acetate (1 mol%), and SPhos (1.5 mol%).

  • Solvent Addition: Add degassed toluene and water in a 10:1 ratio to the vial. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-bromobenzoic acid) is consumed (typically 2-4 hours).[6]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane (2 mL) and filter it through a pad of Celite to remove the catalyst and other insoluble materials.[6]

  • Purification: Concentrate the filtrate and subject the residue to flash chromatography on silica gel for purification.[6] Alternatively, trituration with hexanes can be employed to yield the purified product.[6]

Data Presentation and Validation

A successful synthesis should yield 4,4'-bibenzoic acid with the following characteristics:

ParameterExpected Outcome
Yield 90-98%[7]
Purity (post-chromatography) >99%[7]
Appearance White to off-white solid
¹H NMR Consistent with the structure of 4,4'-bibenzoic acid
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 4,4'-bibenzoic acid

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 4,4'-bibenzoic acid.

Comparative Analysis: Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, it's essential for methodology validation to consider alternative approaches. One such alternative is the direct ortho-arylation of benzoic acids.[6][8]

ParameterSuzuki-Miyaura Coupling (Validated Method)Direct ortho-Arylation of Benzoic Acids
Starting Materials Aryl halide, Arylboronic acidBenzoic acid, Aryl iodide/chloride[6]
Catalyst System Palladium complex with a phosphine ligand[7]Palladium acetate with or without a ligand[6]
Reaction Conditions 80°C, 2-4 hours[7]100-130°C, 4.5-7 hours[6]
Key Advantages High yields, excellent functional group tolerance[3][4]One-step synthesis from benzoic acid[6]
Potential Drawbacks Requires pre-functionalized starting materialsMay require stoichiometric silver acetate, potential for decarboxylation[6]

Another emerging alternative involves the use of carboxylic acids as double aryl group donors, proceeding through a decarbonylative cross-coupling.[9][10][11] This method offers the advantage of using readily available and inexpensive carboxylic acids as precursors for both coupling partners.[9][12]

Understanding the Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_ArylHalide Ar¹-Pd(II)-X      L₂ Pd0->PdII_ArylHalide Oxidative Addition PdII_Transmetalation Ar¹-Pd(II)-Ar²      L₂ PdII_ArylHalide->PdII_Transmetalation Transmetalation PdII_Transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² ArylHalide Ar¹-X ArylBoronicAcid Ar²-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzoic acid) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid derivative (4-carboxyphenylboronic acid) is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product (4,4'-bibenzoic acid) and regenerating the Pd(0) catalyst.[3]

Conclusion and Best Practices

The Suzuki-Miyaura cross-coupling reaction remains a highly reliable and efficient method for the synthesis of biaryl benzoic acids, making it an excellent choice for methodology validation. Its high yields, mild conditions, and broad functional group tolerance are significant advantages. For researchers validating this methodology, careful attention to the purity of reagents, efficient degassing of solvents, and precise control of reaction temperature are paramount for achieving reproducible results. By understanding the core principles of this reaction and considering alternative synthetic strategies, scientists can confidently apply and adapt this powerful tool in their drug discovery and development endeavors.

References

  • Application Notes and Protocols for the Synthesis of 4,4'-Bibenzoic Acid via Suzuki-Miyaura Coupling. Benchchem.
  • Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Available from: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids | Request PDF. ResearchGate. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available from: [Link]

  • Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society. Available from: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. Available from: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. Available from: [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC - NIH. Available from: [Link]

  • Validation of a New Synthetic Route for Biaryl Synthesis Using Iodomethylbenzene Derivatives: A Comparative Guide. Benchchem.
  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. PubMed. Available from: [Link]

Sources

A Technical Guide to the Preclinical Evaluation of Novel Anti-inflammatory Drug Candidates: A Head-to-Head Comparison Framework Using a Hypothetical NCE and Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel anti-inflammatory drug candidates, designed for researchers, scientists, and drug development professionals. We will navigate the essential experimental stages required to characterize a new chemical entity (NCE) and benchmark its performance against an established commercial drug. For the purpose of this guide, we will use the hypothetical compound 4-(3-Fluorophenyl)-3-methylbenzoic acid as our NCE and the well-established COX-2 inhibitor, Celecoxib (Celebrex) , as the commercial drug candidate for comparison. This approach will provide a practical, in-depth technical narrative grounded in scientific integrity and established methodologies.

Introduction to the Compounds

This compound is a novel synthetic small molecule. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug molecules.[1] Its structural similarity to some known anti-inflammatory agents suggests its potential as a therapeutic candidate, necessitating a thorough investigation of its biological activity.

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2][4] Its well-defined mechanism of action and extensive clinical data make it an ideal benchmark for evaluating new anti-inflammatory compounds.[5][6][7]

Part 1: Mechanistic Elucidation and In Vitro Characterization

A crucial first step in evaluating a novel compound is to elucidate its mechanism of action. Given the structural class of our hypothetical NCE, a primary hypothesis would be the inhibition of the cyclooxygenase (COX) enzymes, similar to many existing NSAIDs.

In Vitro COX-1 and COX-2 Inhibition Assays

The rationale behind this initial screen is to determine if this compound, like Celecoxib, inhibits the COX enzymes and to assess its selectivity for COX-2 over COX-1. Selective COX-2 inhibition is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[8]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes. The kit provides a sensitive and reliable method for high-throughput screening of COX inhibitors.[9][10][11]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Assay Genie)[9][12][13]

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds (this compound and Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions for both the NCE and Celecoxib in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the fluorometric probe to each well.

  • Add the diluted test compounds to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the negative control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundHypotheticalHypotheticalHypothetical
Celecoxib~15~0.04~375

Note: Celecoxib data is based on established literature values and may vary depending on assay conditions.

Cellular Assays for Anti-inflammatory Activity

To confirm the in vitro findings in a more biologically relevant system, cellular assays are employed. These assays assess the ability of the compounds to inhibit the production of pro-inflammatory mediators in cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

Rationale: Macrophages are key immune cells that, when stimulated with LPS (a component of bacterial cell walls), produce large amounts of pro-inflammatory mediators, including PGE2, primarily through the COX-2 pathway.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium and supplements

  • LPS

  • Test compounds

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the NCE and Celecoxib for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values.

Expected Outcome: A dose-dependent inhibition of PGE2 production by both compounds would confirm their anti-inflammatory activity at a cellular level.

Visualization of the Proposed Mechanism of Action:

COX Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Inhibits This compound This compound This compound->COX-2 (inducible) Hypothesized Inhibition

Caption: Proposed mechanism of action for Celecoxib and the hypothetical NCE.

Part 2: In Vivo Efficacy and Safety Evaluation

Following promising in vitro results, the next critical phase is to assess the efficacy and safety of the NCE in a living organism. Animal models of inflammation and arthritis are essential for this purpose.

In Vivo Models of Rheumatoid Arthritis

Several well-established murine models can be used to mimic the clinical symptoms of human rheumatoid arthritis.[14][15] The choice of model depends on the specific aspects of the disease being investigated.

Experimental Workflow: Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model is one of the most widely used models for studying rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[16]

Procedure:

  • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Once the clinical signs of arthritis appear (usually around day 25-28), randomize the mice into treatment groups:

    • Vehicle control (e.g., carboxymethyl cellulose)

    • This compound (various doses)

    • Celecoxib (as a positive control, at a clinically relevant dose)

  • Administer the treatments orally once daily for a specified period (e.g., 14-21 days).

  • Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on the severity of redness and swelling in each paw.

  • Histopathological Analysis: At the end of the study, collect the joints for histological analysis to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Data Presentation:

Treatment GroupMean Paw Swelling (mm)Mean Clinical ScoreHistological Score (Inflammation, Pannus, Erosion)Serum TNF-α (pg/mL)
Vehicle ControlHypotheticalHypotheticalHypotheticalHypothetical
This compound (Low Dose)HypotheticalHypotheticalHypotheticalHypothetical
This compound (High Dose)HypotheticalHypotheticalHypotheticalHypothetical
CelecoxibHypotheticalHypotheticalHypotheticalHypothetical

Visualization of the In Vivo Experimental Workflow:

InVivo_Workflow cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Immunization Immunization with Type II Collagen Booster Booster Immunization Immunization->Booster 21 days Onset Onset of Arthritis Booster->Onset Randomization Randomization into Treatment Groups Onset->Randomization Treatment Daily Oral Dosing Randomization->Treatment 14-21 days Monitoring Clinical Monitoring (Paw Swelling, Score) Treatment->Monitoring Termination Study Termination Monitoring->Termination Analysis Histopathology & Biomarker Analysis Termination->Analysis

Caption: Workflow for the in vivo evaluation in a CIA mouse model.

Conclusion

This guide outlines a structured and scientifically rigorous approach to the preclinical evaluation of a novel anti-inflammatory drug candidate, using this compound as a hypothetical example and Celecoxib as a benchmark. By following this framework, researchers can generate a comprehensive data package to support the further development of promising new therapies. The combination of in vitro mechanistic studies and in vivo efficacy and safety assessments is crucial for making informed decisions in the drug discovery and development process.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • National Center for Biotechnology Information. Celecoxib - StatPearls. [Link]

  • Wikipedia. Celecoxib. [Link]

  • PubMed. In Vivo Models of Rheumatoid Arthritis. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Springer Nature Experiments. In Vivo Models of Rheumatoid Arthritis. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib? [Link]

  • PubMed Central. In vivo imaging approaches in animal models of rheumatoid arthritis. [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]

  • NEUROFIT Preclinical Contract Research Organization (CRO). In vivo models of Rheumatoid arthritis. [Link]

  • PubMed Central. Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis. [Link]

  • PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • PubMed. Anti-inflammatory and upper gastrointestinal effects of celecoxib in rheumatoid arthritis: a randomized controlled trial. [Link]

  • ResearchGate. Celecoxib for rheumatoid arthritis. [Link]

  • Precision Trial Suggests Celecoxib Safe for Arthritis. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

  • The Rheumatologist. Celecoxib Is a Safe Treatment for Arthritis. [Link]

  • Drugs.com. What are the new drugs for rheumatoid arthritis (RA)? [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • University of Washington Department of Orthopaedics and Sports Medicine. Rheumatoid Arthritis Treatment Options. [Link]

  • PR Newswire. New Therapeutics Options in Rheumatoid Arthritis Pipeline as 120+ Key Companies are Working on Drug Profiles | DelveInsight. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • BioSpace. Pharma Companies Pursue Rheumatoid Arthritis Biosimilars. [Link]

  • Barchart.com. Rheumatoid Arthritis Pipeline Appears Robust With 75+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight. [Link]

  • 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [Link]

  • Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubMed Central. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PubChem. 4-[(3-Fluorophenyl)methylcarbamoyl]benzoic acid. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-4-(3-Fluorophenyl)-3-methylbenzoic-Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in pharmaceutical development and specialty chemical synthesis, the integrity of your work depends not only on innovative discovery but also on a rigorous commitment to safety and environmental stewardship. The compound 4-(3-Fluorophenyl)-3-methylbenzoic acid (CAS No. 1008773-96-3), a valuable intermediate, requires meticulous handling through its entire lifecycle, including its final disposal. This guide provides a procedural framework grounded in established safety protocols to manage this chemical waste responsibly.

Foundational Principle: Waste Characterization

Before any disposal action, the foundational step is waste characterization. As a synthetic, fluorinated organic acid, this compound must be treated as hazardous waste.[1] This classification is not merely procedural; it is a necessary precaution based on the potential hazards of similar chemical structures, which often include skin and eye irritation, respiratory tract irritation if inhaled as a dust, and potential ecotoxicity due to the persistence of the carbon-fluorine bond.[2][3]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] While this specific compound is not a listed waste, its acidic nature and the hazards of analogous compounds warrant its management as a characteristic hazardous waste. Therefore, disposal to sanitary sewers or in regular solid waste is strictly prohibited.[6][7]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Class Description Required PPE
Skin Irritant May cause irritation upon contact.Nitrile gloves, Lab coat
Eye Irritant May cause serious eye irritation.ANSI Z87.1-compliant safety glasses or goggles
Respiratory Irritant Inhalation of dust may irritate the respiratory system.Use in a chemical fume hood. Respirator if hood is not available.
Environmental Hazard Fluorinated compounds can be persistent in the environment.Contained handling and disposal to prevent release.

Note: This profile is based on data for analogous fluorinated aromatic carboxylic acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process designed to ensure safety, compliance, and environmental protection. The following protocol outlines the necessary steps from the point of generation to final collection.

Step 1: Segregation at the Source Immediately upon deciding a quantity of this compound is waste, it must be segregated from non-hazardous materials. Critically, do not mix this acidic waste with other waste streams, especially bases or oxidizers, to prevent hazardous reactions.[8]

  • Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Organic acids can react exothermically with bases and may be oxidized by strong oxidizing agents. Segregation prevents uncontrolled reactions, gas evolution, and potential container pressurization.

Step 2: Container Selection and Management Transfer the solid waste into a designated hazardous waste container.

  • Container Specifications: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[6] For acidic solids, a high-density polyethylene (HDPE) container is an excellent choice.[9] Avoid using metal containers for acids.[9] Do not use former food or beverage containers.

  • Container Handling: Keep the container closed at all times except when adding waste.[1] This minimizes the risk of spills and prevents the release of vapors or dust.

Step 3: Accurate and Compliant Labeling As soon as the first portion of waste is added, the container must be labeled.

  • Labeling Requirements: The label must clearly state the words "Hazardous Waste." [10] It must also list the full chemical name—"this compound" —and identify its hazards (e.g., "Corrosive," "Irritant").[10] The accumulation start date (the date waste was first added) should also be recorded.

  • Trustworthiness: Meticulous labeling is a cornerstone of a self-validating safety system. It ensures that anyone handling the container, from lab personnel to waste technicians, is immediately aware of its contents and the associated risks.

Step 4: Accumulation in a Designated Area Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • SAA Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6] It should be a well-ventilated area, away from heat sources, and clearly marked.[10]

  • Segregated Storage: Within the SAA, ensure the container is stored with compatible materials. Use secondary containment (such as a plastic tub) to contain any potential leaks and physically separate it from bases and other incompatible chemicals.[6]

Step 5: Arranging for Final Disposal Do not attempt to dispose of the chemical yourself.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an electronic or paper request to your Environmental Health & Safety (EHS) department.[1][7]

  • External Disposal: EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal company. These vendors will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

  • Recommended Disposal Method: For fluorinated organic compounds, the preferred disposal method is high-temperature incineration in a facility licensed to handle halogenated waste.[2][3] This is the most effective technology for breaking the stable carbon-fluorine bond and ensuring complete destruction.

Spill Management

In the event of a small spill, laboratory personnel should be prepared to act swiftly and safely.

  • Restrict Access: Alert others in the lab and cordon off the affected area.

  • Don PPE: Wear the appropriate PPE as listed in Table 1.

  • Containment: Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand) to prevent the generation of dust.

  • Collection: Carefully sweep the material into a designated hazardous waste container.

  • Disposal: The spill cleanup materials are now also considered hazardous waste and must be disposed of following the protocol outlined above.[1]

  • Decontamination: Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

Disposal_Workflow start Waste Generated: This compound characterize Characterize Waste: Is it Hazardous? start->characterize yes_hazardous YES (Treat as Hazardous Waste) characterize->yes_hazardous Based on structure & regulations no_hazardous NO (Not Applicable for this compound) characterize->no_hazardous select_container Select Compatible Container (e.g., HDPE) yes_hazardous->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa segregate Segregate from Incompatibles (e.g., Bases) store_saa->segregate request_pickup Submit Waste Pickup Request to EHS segregate->request_pickup final_disposal Final Disposal by Licensed Vendor (High-Temp Incineration) request_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACS Publications. (2025, November 13). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia.
  • Benchchem. (n.d.). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Delaware. (n.d.). Pharmaceutical Waste - Environmental Health & Safety.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • United States Biological. (n.d.). 428869 this compound CAS: 1008773-96-3.
  • Parchem. (n.d.). This compound (Cas 1008773-96-3).
  • U.S. Environmental Protection Agency. (2023, December 19). RCRA Subtitle C Reporting Instructions and Forms.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Occupational Safety and Health Administration. (n.d.). HCS requirements for RCRA and non-RCRA waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Sigma-Aldrich. (2024, January 9). Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Fluorophenyl)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling of 4-(3-Fluorophenyl)-3-methylbenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a substituted aromatic carboxylic acid, this compound requires careful management to mitigate risks associated with skin, eye, and respiratory exposure. The principles and procedures outlined here are designed to empower researchers with the knowledge to work safely, ensuring both personal protection and data integrity.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a conservative approach based on the known hazards of similar compounds—substituted benzoic acids and fluorinated organic molecules—is essential.[1][2] The primary risks are associated with its acidic nature and the potential for irritation upon contact.

The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1] Therefore, we must handle this compound with the assumption that it is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.[3][4]

Potential Hazard Route of Exposure Associated Risk & Rationale
Skin Irritation/Corrosion Dermal ContactAromatic carboxylic acids can cause skin irritation, redness, and a burning sensation.[2][4] Prolonged contact may lead to more severe effects.
Serious Eye Damage Eye ContactAs a powder, the compound can easily become airborne and cause severe eye irritation or damage upon contact.[2][3]
Respiratory Tract Irritation InhalationInhaling the fine dust of the solid compound can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[2][4][5]
Unknown Systemic Effects Ingestion, InhalationThe full toxicological profile is not thoroughly investigated.[6] Fluorinated compounds can sometimes possess metabolic toxicity.[1]

Engineering Controls: The First Line of Defense

Before selecting PPE, all procedural work with this compound should be performed within a certified laboratory chemical fume hood.[7] This primary engineering control is critical for minimizing the inhalation of airborne dust particles and any potential vapors.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific procedure being performed. The following protocol outlines the minimum requirements for handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when handling the compound in solid or solution form.[9][10]

  • Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when handling large volumes of a solution) or when heating the substance, a face shield must be worn in addition to chemical splash goggles.[9][11]

Hand Protection
  • Glove Selection: Nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals and provide adequate protection against solid reagents.[7][9][12]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[6]

    • Use a proper glove removal technique to avoid skin contact with a contaminated surface.[6]

    • For tasks involving prolonged contact or immersion in a solution containing the compound, consult the glove manufacturer's compatibility chart for the specific solvent being used.[1]

    • If working with highly corrosive solvents or for large-scale operations, double-gloving is recommended.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[2][8]

Body Protection

A flame-resistant or 100% cotton lab coat is required to protect the skin and personal clothing from contamination.[1][9] The lab coat must be fully buttoned, with the sleeves rolled down. For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8] Ensure that legs and feet are fully covered; long pants and closed-toe shoes are mandatory in the laboratory.[9][10]

Respiratory Protection

Under normal laboratory conditions, all work with this compound should be conducted in a fume hood, which mitigates the need for respiratory protection.[7] However, if engineering controls are insufficient to prevent the generation of dust (e.g., during large-scale weighing outside of a containment hood) or in the event of a large spill, a NIOSH-approved air-purifying respirator with a particulate filter may be necessary.[1][13] The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation.[9][14]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_start Task Assessment cluster_procedure Procedure Scale & Type cluster_ppe Required PPE Level start Begin Task Assessment weighing Weighing Solid? start->weighing solution Working in Solution? weighing->solution Yes (>1g) level1 Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->level1 No (<1g, in hood) energy Applying Energy? (Heating/Sonicating) solution->energy Yes solution->level1 No (ambient temp) level2 Enhanced PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves energy->level2 Yes (small scale) level3 Maximal Control: - All Enhanced PPE - Consider Respirator - Chemical Apron energy->level3 Yes (large scale)

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

Safe Handling and Operations
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Weighing: Conduct all weighing operations within the fume hood or in a ventilated balance enclosure to contain dust. Use a spatula to gently transfer the solid and avoid creating airborne particles.

  • Transfer: If transferring the solid, use a powder funnel. If transferring a solution, pour carefully to avoid splashing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][3] Keep it away from incompatible materials such as strong bases and oxidizing agents.[2][15]

Spill Management
  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a compatible absorbent material.

    • Carefully sweep up the material and place it into a sealed container for disposal.[3] Avoid generating dust.[2]

    • Clean the spill area with an appropriate solvent and decontaminate all equipment used.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Restrict access to the area.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.[16]

  • Containers: Place waste in a clearly labeled, sealed container. Do not pour any amount down the drain.[2][16]

  • Protocols: Follow all local, state, and federal regulations for hazardous waste disposal.[3][16] Arrange for pickup by your institution's environmental health and safety department.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Ossila. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-methylbenzoic acid.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • CloudSDS. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Flinn Scientific. (2014, March 21). Benzoic Acid Safety Data Sheet (SDS).
  • UCSF. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methylbenzoic acid.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Amino-4-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Evergreensino Chemical Co.,Ltd. (2025, May 20). How does P - Methylbenzoic Acid affect human health?

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.